Dibutyltin dilaurate
Description
Structure
2D Structure
Properties
IUPAC Name |
[dibutyl(dodecanoyloxy)stannyl] dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H24O2.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;2*1-3-4-2;/h2*2-11H2,1H3,(H,13,14);2*1,3-4H2,2H3;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLDJPRMSDWDSL-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)OC(=O)CCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H64O4Sn, Array | |
| Record name | DIBUTYLTIN DILAURATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20133 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIBUTYLTIN DILAURATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1171 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6024961 | |
| Record name | Dibutyltin dilaurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6024961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
631.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dibutyltin dilaurate is a clear yellow viscous liquid. (NTP, 1992), Liquid, Soft solid or yellow liquid; mp = 22-24 deg C; [Merck Index] Yellow oily liquid or waxy solid; [ICSC] Yellow viscous liquid; [MSDSonline], YELLOW OILY LIQUID OR WAXY CRYSTALS. | |
| Record name | DIBUTYLTIN DILAURATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20133 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dodecanoic acid, 1,1'-(dibutylstannylene) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dibutyltin dilaurate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4756 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DIBUTYLTIN DILAURATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1171 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
205 °C at 1.3 kPa (to convert kPa to mm Hg, multiply by 7.5), at 1.3kPa: 205 °C | |
| Record name | DIBUTYLTIN DILAURATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5214 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIBUTYLTIN DILAURATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1171 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
446 °F (NTP, 1992), 455 °F (open cup), 191 °C | |
| Record name | DIBUTYLTIN DILAURATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20133 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIBUTYLTIN DILAURATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5214 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIBUTYLTIN DILAURATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1171 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Practically insol in methanol; sol in petroleum ether, benzene, acetone, ether, carbon tetrachloride, organic esters, In water, 3 ppm @ room temperature., Solubility in water: none | |
| Record name | DIBUTYLTIN DILAURATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20133 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIBUTYLTIN DILAURATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5214 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIBUTYLTIN DILAURATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1171 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.066 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.05 g/cu cm @ 20 °C, Density (at 20 °C): 1.05 g/cm³ | |
| Record name | DIBUTYLTIN DILAURATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20133 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIBUTYLTIN DILAURATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5214 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIBUTYLTIN DILAURATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1171 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
21.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 21.8 (Air = 1) | |
| Record name | DIBUTYLTIN DILAURATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20133 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIBUTYLTIN DILAURATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5214 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
negligible | |
| Record name | DIBUTYLTIN DILAURATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1171 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Soft crystals or yellow liquid, Oily liquid | |
CAS No. |
77-58-7 | |
| Record name | DIBUTYLTIN DILAURATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20133 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dibutyltin dilaurate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibutyltin dilaurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibutyltin dilaurate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2607 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dodecanoic acid, 1,1'-(dibutylstannylene) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dibutyltin dilaurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6024961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibutyltin dilaurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.946 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIBUTYLTIN DILAURATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5214 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIBUTYLTIN DILAURATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1171 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
72 to 75 °F (NTP, 1992), 22-24 °C | |
| Record name | DIBUTYLTIN DILAURATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20133 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIBUTYLTIN DILAURATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5214 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIBUTYLTIN DILAURATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1171 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Dibutyltin Dilaurate in Polyurethane Catalysis
Audience: Researchers, scientists, and drug development professionals.
Abstract
Dibutyltin dilaurate (DBTDL) is a highly efficient organotin catalyst extensively utilized in the production of polyurethane-based materials, ranging from foams and elastomers to coatings and adhesives. Its primary function is to accelerate the formation of urethane linkages from the reaction of isocyanates and polyols. This technical guide provides a comprehensive overview of the catalytic mechanism of DBTDL, detailing the underlying chemical principles, reaction kinetics, and the experimental methodologies used to elucidate its mode of action. Quantitative data from various studies are summarized, and key experimental protocols are provided to facilitate further research in this field. Additionally, signaling pathways and experimental workflows are visualized using diagrammatic representations.
Introduction
Polyurethanes are a versatile class of polymers formed through the polyaddition reaction of di- or polyisocyanates with polyols. The uncatalyzed reaction is often slow, necessitating the use of catalysts to achieve practical production rates and desired material properties. Organotin compounds, particularly this compound (DBTDL), have emerged as workhorse catalysts due to their high efficiency and selectivity for the isocyanate-hydroxyl reaction.[1] Understanding the precise mechanism by which DBTDL catalyzes urethane formation is crucial for optimizing reaction conditions, designing novel catalysts, and controlling the final properties of polyurethane materials.
The Catalytic Mechanism of this compound
The generally accepted mechanism for DBTDL catalysis in polyurethane formation is a Lewis acid-based pathway.[2][3] The tin atom in DBTDL acts as a Lewis acid, coordinating with both the isocyanate and the hydroxyl groups of the polyol. This coordination enhances the electrophilicity of the isocyanate's carbonyl carbon and the nucleophilicity of the polyol's hydroxyl oxygen, thereby lowering the activation energy of the reaction.[2]
The catalytic cycle can be described in the following steps:
-
Formation of a Catalyst-Alcohol Complex: DBTDL initially forms a complex with the alcohol (polyol). Computational and experimental studies suggest the formation of an alkoxide complex between the organotin dicarboxylate and the alcohol.[4]
-
Coordination with Isocyanate: The tin-alkoxide complex then interacts with the isocyanate. This is believed to involve the coordination of the isocyanate to the tin center.
-
Formation of a Ternary Complex: A key feature of the DBTDL-catalyzed mechanism is the formation of a ternary complex involving the catalyst, the alcohol, and the isocyanate.[5] This complex brings the reactants into close proximity and in the correct orientation for reaction.
-
Nucleophilic Attack and Urethane Formation: Within the ternary complex, the activated hydroxyl group of the polyol performs a nucleophilic attack on the activated carbonyl carbon of the isocyanate. This leads to the formation of the urethane linkage.
-
Catalyst Regeneration: After the urethane bond is formed, the product is released, and the DBTDL catalyst is regenerated to participate in another catalytic cycle.
This mechanism is often referred to as a "bifunctional" or "push-pull" mechanism, where DBTDL simultaneously activates both reactants.
Visualizing the Catalytic Cycle
The following diagram illustrates the proposed Lewis acid catalytic cycle for DBTDL in urethane formation.
Caption: Proposed Lewis acid catalytic cycle of DBTDL.
Quantitative Analysis of Reaction Kinetics
The rate of the DBTDL-catalyzed polyurethane formation is influenced by several factors, including catalyst concentration, reactant structure, and temperature. Kinetic studies provide valuable quantitative data to understand these effects.
Effect of DBTDL Concentration and Addition Sequence
The concentration of DBTDL has a significant impact on the reaction rate. Niyogi et al. investigated the effect of DBTDL concentration and the sequence of its addition on the reaction between neopentyl glycol (NPG) and toluene diisocyanate (TDI).[5]
| Reaction No. | Catalyst Concentration (mol/L) | Sequence of Addition | Rate Constant (K) (L/mol·s) | Half-life (t½) (s) |
| 1 | 0 | Uncatalyzed | 0.00018 | 6349 |
| 2 | 0.0016 | DBTDL added to NPG + TDI mixture | 0.0032 | 353 |
| 3 | 0.1 | DBTDL added to NPG, then TDI | 0.0115 | 98 |
| 4 | 0.1 | DBTDL added to NPG + TDI mixture | 0.0182 | 62 |
| Table 1: Effect of DBTDL concentration and addition sequence on reaction kinetics. Data from Niyogi et al.[5] |
The data clearly shows that increasing the DBTDL concentration significantly increases the reaction rate constant and decreases the half-life. Interestingly, the sequence of catalyst addition also plays a role, with the highest reaction rate observed when DBTDL is added to the mixture of the diol and isocyanate.[5]
Effect of Reactant Structure
The structure of the alcohol (primary vs. secondary hydroxyl groups) also affects the catalytic activity of DBTDL. A study on the reaction of dicyclohexylmethane-4,4'-diisocyanate (H12MDI) with 1-butanol (primary alcohol) and 2-butanol (secondary alcohol) demonstrated this effect.[2]
| Alcohol | DBTDL Concentration (ppm Sn) | Second-Order Rate Constant (k) (L/mol·s) |
| 1-Butanol (Primary) | 300 | 5.9 x 10⁻⁴ |
| 2-Butanol (Secondary) | 300 | 1.8 x 10⁻⁴ |
| Table 2: Effect of alcohol structure on the DBTDL-catalyzed reaction rate at 40°C.[2] |
The reaction with the primary alcohol is significantly faster than with the secondary alcohol, highlighting the steric hindrance effects on the catalytic process.[2] The study also found a linear relationship between the second-order rate constant and the DBTDL concentration in the range of 100-700 ppm Sn.[2]
Experimental Protocols
Detailed experimental protocols are essential for the accurate study of the DBTDL-catalyzed polyurethane reaction. The following sections outline the methodologies for key analytical techniques.
Titrimetric Determination of Residual Isocyanate Content
This method is used to monitor the progress of the polyurethane reaction by quantifying the consumption of isocyanate groups over time.[5]
Materials:
-
Dibutylamine
-
Trichlorobenzene
-
Methanolic hydrochloric acid (standardized)
-
Bromocresol green indicator
-
Reaction solvent (e.g., dry THF)
-
Quenching solution (dibutylamine in trichlorobenzene)
Procedure:
-
Initiate the polyurethane reaction in a thermostated reactor under a dry nitrogen atmosphere.
-
At specific time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a known excess of the quenching solution (dibutylamine in trichlorobenzene). The excess dibutylamine reacts with the unreacted isocyanate groups.
-
Allow the quenching reaction to proceed for a sufficient time (e.g., 15-20 minutes).[2][6]
-
Back-titrate the unreacted dibutylamine with standardized methanolic hydrochloric acid using bromocresol green as an indicator.[5]
-
Perform a blank titration with the quenching solution alone to determine the initial amount of dibutylamine.
-
Calculate the percentage of reacted isocyanate at each time point to determine the reaction kinetics.
Differential Scanning Calorimetry (DSC) for Curing Kinetics
DSC is a powerful technique to study the curing kinetics of polyurethane systems by measuring the heat flow associated with the reaction as a function of temperature or time.[7]
Procedure:
-
Prepare the reaction mixture of polyol, isocyanate, and DBTDL catalyst.
-
Accurately weigh a small amount of the mixture (typically 5-10 mg) into a DSC pan.
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
For non-isothermal scans, heat the sample at a constant rate (e.g., 5, 10, 15, 20 °C/min) over a defined temperature range.
-
For isothermal scans, rapidly heat the sample to the desired curing temperature and hold it for a specific time.
-
The heat flow is recorded as a function of temperature or time. The area under the exothermic peak corresponds to the total heat of reaction.
-
The degree of conversion (α) at any time or temperature can be calculated by dividing the partial heat of reaction by the total heat of reaction.
-
Kinetic parameters such as activation energy (Ea) and the pre-exponential factor (A) can be determined using various models like the Kissinger or Ozawa-Flynn-Wall methods.[7]
Fourier Transform Infrared (FTIR) Spectroscopy for Reaction Monitoring
FTIR spectroscopy is a valuable tool for in-situ monitoring of the polyurethane formation by tracking the changes in the characteristic infrared absorption bands of the reactants and products.[8]
Procedure:
-
The reaction can be carried out directly in a temperature-controlled cell suitable for in-situ FTIR analysis, or aliquots can be withdrawn at intervals.
-
For in-situ analysis, the reaction mixture is placed in a heated transmission cell or on an attenuated total reflectance (ATR) crystal.
-
Spectra are recorded at regular time intervals.
-
The disappearance of the isocyanate peak at approximately 2270 cm⁻¹ is monitored to follow the reaction progress.[9]
-
The formation of the urethane linkage can be observed by the appearance of the N-H stretching band (around 3300 cm⁻¹) and the carbonyl (C=O) stretching band (around 1700-1730 cm⁻¹).
-
The degree of conversion can be calculated by relating the decrease in the isocyanate peak area to an internal standard peak that remains unchanged during the reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Studies
NMR spectroscopy is employed to investigate the formation of complexes between the catalyst and the reactants, providing insights into the reaction mechanism.[5][10]
Sample Preparation:
-
To study the DBTDL-polyol interaction, prepare a sample by dissolving DBTDL and the polyol (e.g., in a 1:1 molar ratio) in a deuterated solvent (e.g., CDCl₃) inside an NMR tube.[5]
-
For studying the complete reaction, the reaction can be initiated in the NMR tube, and spectra can be acquired over time.
Analysis:
-
Acquire ¹H and ¹³C NMR spectra.
-
Compare the chemical shifts of the polyol protons in the presence and absence of DBTDL. A shift in the position of the hydroxyl proton signal or adjacent protons can indicate complex formation.
-
Monitor the disappearance of reactant signals and the appearance of product signals to follow the reaction kinetics.
Experimental and Logical Workflows
Visualizing the workflow of experiments and the logical relationships between different mechanistic steps is crucial for a clear understanding.
Experimental Workflow for Kinetic Analysis
Caption: General workflow for kinetic analysis of polyurethane formation.
Logical Relationship of the Catalytic Mechanism
Caption: Logical flow of the DBTDL-catalyzed urethane formation.
Conclusion
This compound is a highly effective catalyst for polyurethane synthesis, operating primarily through a Lewis acid mechanism that involves the formation of a ternary complex with the polyol and isocyanate reactants. This dual activation of both reacting species significantly accelerates the rate of urethane formation. The catalytic efficiency is influenced by factors such as catalyst concentration, the structure of the reactants, and the sequence of addition. A thorough understanding of this mechanism, supported by quantitative kinetic data and detailed experimental protocols as outlined in this guide, is paramount for the continued development and optimization of polyurethane-based technologies in various scientific and industrial applications.
References
- 1. xylemanalytics.com [xylemanalytics.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. fr-chimie.univ-amu.fr [fr-chimie.univ-amu.fr]
- 5. scispace.com [scispace.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. azom.com [azom.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Synthesis and Characterization of Dibutyltin Dilaurate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the laboratory synthesis and characterization of dibutyltin dilaurate (DBTDL), an organotin compound widely utilized as a catalyst in various industrial and pharmaceutical applications. This document details a reliable synthesis protocol and outlines the key analytical techniques for confirming the structure, purity, and thermal properties of the synthesized compound.
Synthesis of this compound (DBTDL)
The synthesis of this compound is most commonly achieved through the direct esterification of dibutyltin oxide with lauric acid. This method is efficient, proceeds with high yield, and avoids the use of harsh reagents.
Reaction Scheme
Caption: Reaction scheme for the synthesis of DBTDL.
Experimental Protocol
This protocol is adapted from established laboratory procedures for the synthesis of this compound.[1][2]
Materials:
-
Dibutyltin oxide (DBTO)
-
Lauric acid
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reactant Charging: In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine dibutyltin oxide and lauric acid in a 2:1 molar ratio of lauric acid to dibutyltin oxide. For example, use 100g of lauric acid and 62g of dibutyltin oxide.[2]
-
Reaction: Stir the solid mixture at room temperature (20-30°C). The mixture will gradually turn into a liquid.[1] Heat the liquid mixture to 60-70°C and allow it to reflux for 2-3 hours.[1] The reaction progress can be monitored by the amount of water collected in a Dean-Stark trap, if used.
-
Work-up: After the reflux is complete, cool the reaction mixture to room temperature (20-30°C).[1] Transfer the mixture to a separatory funnel. The product (organic phase) will separate from the water byproduct.
-
Drying: Collect the organic phase and dry it over anhydrous magnesium sulfate.[1][2]
-
Isolation: Filter the mixture to remove the drying agent. The resulting filtrate is this compound. For higher purity, the product can be distilled under reduced pressure.
Synthesis Workflow
Caption: Experimental workflow for DBTDL synthesis.
Characterization of this compound
The synthesized this compound should be characterized to confirm its identity and purity. The primary techniques used for this purpose are Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and thermal analysis (TGA/DSC).
Physical and Chemical Properties
| Property | Value |
| Appearance | Colorless to pale yellow viscous liquid |
| Molecular Formula | C₃₂H₆₄O₄Sn |
| Molecular Weight | 631.56 g/mol |
| Boiling Point | >250 °C (decomposes)[3] |
| Melting Point | 22-24 °C |
| Density | ~1.05 g/cm³ at 20°C |
| Solubility | Insoluble in water; soluble in most organic solvents |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the DBTDL molecule.
Experimental Protocol:
A small drop of the liquid DBTDL sample is placed between two potassium bromide (KBr) plates to form a thin film. The spectrum is then recorded in the range of 4000-400 cm⁻¹.
Expected Peaks:
| Wavenumber (cm⁻¹) | Assignment |
| ~2955, ~2924, ~2854 | C-H stretching (alkyl chains) |
| ~1730 | C=O stretching (ester carbonyl) |
| ~1465 | C-H bending (CH₂) |
| ~1377 | C-H bending (CH₃) |
| ~590 | Sn-C stretching |
| ~530 | Sn-O stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of DBTDL.
Experimental Protocol:
A small amount of the DBTDL sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to an NMR tube. The spectra are then acquired on a standard NMR spectrometer.
¹H NMR Spectral Data:
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~0.90 | t | -CH₃ (butyl and laurate) |
| ~1.27 | m | -(CH₂)₈- (laurate) |
| ~1.60 | m | -CH₂-CH₂-Sn and -CH₂-CH₂-COO- |
| ~2.29 | t | -CH₂-COO- (laurate) |
| ~1.0-1.7 | m | -CH₂- (butyl) |
¹³C NMR Spectral Data:
| Chemical Shift (ppm) | Assignment |
| ~13.6 | -CH₃ (butyl) |
| ~14.1 | -CH₃ (laurate) |
| ~22.6-34.2 | -(CH₂)n- (butyl and laurate) |
| ~178.5 | C=O (ester) |
Thermal Analysis (TGA/DSC)
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide information about the thermal stability and phase transitions of DBTDL.
Experimental Protocol:
A small, accurately weighed sample of DBTDL is placed in an alumina or platinum pan. The sample is then heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
Expected Thermal Events:
| Analysis | Temperature Range (°C) | Observation |
| DSC | 20-30 | Endothermic peak (melting) |
| TGA | >250 | Onset of decomposition[3] |
| TGA | 250-400 | Major weight loss due to decomposition |
Characterization Workflow
Caption: Workflow for the characterization of DBTDL.
Safety Considerations
This compound is a toxic substance and should be handled with appropriate safety precautions. It can be absorbed through the skin and is an irritant to the skin and eyes. It is also a neurotoxin. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This technical guide provides a detailed framework for the successful synthesis and comprehensive characterization of this compound in a laboratory setting. By following the outlined experimental protocols and utilizing the provided characterization data, researchers can confidently prepare and verify the quality of DBTDL for their specific applications in drug development, polymer chemistry, and beyond.
References
Chemical and physical properties of Dibutyltin dilaurate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical and physical properties of Dibutyltin Dilaurate (DBTDL). It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other advanced chemical applications. This guide details the fundamental characteristics of DBTDL, outlines experimental protocols for its analysis, and visualizes key processes involving this versatile organotin compound.
Core Chemical and Physical Properties
This compound is an organotin compound with the chemical formula C₃₂H₆₄O₄Sn.[1] It is a versatile catalyst and stabilizer used in a variety of industrial applications, including the production of polyurethanes, silicones, and as a stabilizer in PVC.[1][2] At room temperature, it typically appears as a colorless to yellowish, oily, viscous liquid.[1]
Quantitative Data Summary
The following table summarizes the key quantitative chemical and physical properties of this compound.
| Property | Value | Units | Reference(s) |
| Molecular Formula | C₃₂H₆₄O₄Sn | - | [1] |
| Molecular Weight | 631.57 | g/mol | [1] |
| CAS Number | 77-58-7 | - | |
| Appearance | Colorless to yellowish oily liquid or soft waxy crystals | - | [1] |
| Melting Point | 22 - 24 | °C | |
| Boiling Point | >204 at 12 mmHg | °C | |
| Density | 1.066 | g/cm³ at 25°C | [3] |
| Solubility in Water | <0.1 | g/100 mL at 20°C | [4] |
| Solubility in Organic Solvents | Soluble in acetone, methanol, and other organic solvents | - | [5] |
| Vapor Pressure | 0.2 | mmHg at 160°C | |
| Refractive Index | 1.471 | at 20°C | |
| Viscosity | 42 | cP at 25°C | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the characterization and analysis of this compound.
Determination of Tin Content by Graphite Furnace Atomic Absorption (GFAA)
This method is adapted from the OSHA procedure for determining airborne this compound.[7]
Objective: To quantify the tin content in a sample containing this compound.
Apparatus:
-
Atomic absorption spectrophotometer with a graphite furnace
-
Electrodeless discharge lamp for tin
-
Personal sampling pumps and mixed cellulose ester filters (for air sampling)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Reagents:
-
Toluene, ACS reagent grade
-
This compound standard
-
Deionized water
-
Nitric acid (for cleaning glassware)
Procedure:
-
Sample Collection (for airborne analysis):
-
Draw a known volume of air through a mixed cellulose ester filter using a calibrated personal sampling pump.
-
-
Sample Preparation:
-
Extract the filter or a known weight of a solid/liquid sample with a precise volume of toluene in a clean, dry volumetric flask.
-
Ensure complete dissolution by vortexing or sonicating the mixture.
-
-
Standard Preparation:
-
Prepare a stock solution of DBTDL in toluene of a known concentration.
-
Perform serial dilutions to create a series of working standards with concentrations that bracket the expected sample concentration.
-
-
Instrumental Analysis:
-
Set up the GFAA according to the manufacturer's instructions for tin analysis.
-
Aspirate the blank (toluene), standards, and samples into the graphite furnace.
-
Record the absorbance readings for each solution.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of tin in the sample solutions from the calibration curve.
-
Calculate the percentage of tin in the original sample based on the dilution factors and the initial sample weight or volume.
-
Spectroscopic Analysis
Objective: To identify the functional groups present in this compound.
-
Neat Liquid: Place a small drop of the DBTDL liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
-
Solution: Dissolve a small amount of DBTDL in a suitable infrared-transparent solvent (e.g., carbon tetrachloride). The solution is then placed in a liquid sample cell.
Instrumental Parameters (Typical):
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
Analysis:
-
Identify characteristic absorption bands for C-H, C=O (ester), Sn-C, and Sn-O bonds.
Objective: To elucidate the molecular structure of this compound.
Sample Preparation: [10]
-
Dissolve 10-50 mg of DBTDL in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube.
Instrumental Parameters (Typical for ¹H NMR):
-
Spectrometer Frequency: 400 MHz or higher
-
Number of Scans: 8-16
-
Reference: Tetramethylsilane (TMS)
Analysis:
-
Analyze the chemical shifts, integration, and splitting patterns of the proton signals to confirm the presence of the butyl and laurate moieties.
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Sample Introduction:
-
Direct infusion via a syringe pump or injection into a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
Ionization Method:
-
Electron Ionization (EI) or Electrospray Ionization (ESI) are commonly used.
Analysis:
-
Identify the molecular ion peak (M⁺) and characteristic fragment ions to confirm the structure of the compound.
Visualizations
The following diagrams illustrate key processes and workflows related to this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (DBT) - Ataman Kimya [atamanchemicals.com]
- 3. This compound CATALYST - Ataman Kimya [atamanchemicals.com]
- 4. bpb-us-w1.wpmucdn.com [bpb-us-w1.wpmucdn.com]
- 5. This compound (determination of dibutyltin expressed as this compound) - analysis - Analytice [analytice.com]
- 6. This compound | C32H64O4Sn | CID 16682738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. osha.gov [osha.gov]
- 8. eng.uc.edu [eng.uc.edu]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
The Lewis Acid Catalysis of Dibutyltin Dilaurate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibutyltin dilaurate (DBTDL) is a versatile and highly efficient organotin catalyst widely employed in various industrial chemical processes. Its efficacy stems from the Lewis acidic nature of the tin(IV) center, which plays a pivotal role in accelerating reactions such as polyurethane formation, silicone curing, esterification, and transesterification.[1][2][3] This technical guide provides a comprehensive overview of the core principles governing the Lewis acid catalytic activity of DBTDL, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development and polymer chemistry.
The catalytic prowess of DBTDL is centered on the ability of the tin atom to act as a Lewis acid, accepting electron density from reactants to facilitate bond formation.[4] This coordination lowers the activation energy of the reaction, thereby increasing the reaction rate.[4] This guide will delve into the specifics of this catalytic action across its primary applications.
Core Catalytic Mechanism: A Lewis Acid Approach
The fundamental principle behind DBTDL's catalytic activity is the electrophilic nature of the tin atom. Coordinated to two butyl groups and two laurate ligands, the tin(IV) center possesses vacant d-orbitals, allowing it to accept electron pairs from nucleophilic species.[2] This interaction activates the substrate, making it more susceptible to nucleophilic attack.
In the context of polyurethane formation, the generally accepted mechanism involves the coordination of DBTDL with both the isocyanate and the polyol.[4][5] This coordination can occur through two primary pathways: activation of the hydroxyl group or activation of the isocyanate group.[4] In both scenarios, the Lewis acidic tin atom polarizes the respective bond, facilitating the nucleophilic attack of the alcohol's oxygen on the isocyanate's carbon.[4]
Quantitative Data on Catalytic Activity
The efficiency of DBTDL as a catalyst is quantifiable through various parameters such as reaction rate constants (k), half-life (t½), and activation energy (Ea). The following tables summarize key quantitative data from cited literature.
Polyurethane Formation
The kinetics of polyurethane formation are significantly influenced by the presence and concentration of DBTDL, as well as the sequence of reactant and catalyst addition.
| Reaction No. | Catalyst Concentration (mol/L) | Sequence of Addition | Rate Constant (k) (L/mol·s) | Half-life (t½) (s) |
| 1 | Uncatalyzed | NPG + TDI | 0.00018 | 10800 |
| 2 | 0.0016 | NPG + TDI + DBTDL | 0.0019 | 1020 |
| 3 | 0.1 | NPG + DBTDL, then TDI | 0.012 | 162 |
| 4 | 0.1 | NPG + TDI, then DBTDL | 0.021 | 90 |
Data sourced from a study on the reaction of neopentyl glycol (NPG) and toluene diisocyanate (TDI) in THF.[5]
The activation energy for the DBTDL-catalyzed formation of polyurethanes varies depending on the specific reactants. For the reaction of aliphatic isocyanates with oxypropylated polyols, the activation energy is approximately 70.5 kJ/mol, while with castor oil, it is around 50.3 kJ/mol. For aromatic isocyanates with oxypropylated polyols, the activation energy is noted to be higher, around 77 kJ/mol.[6]
Silicone Curing
DBTDL is a common catalyst for the room temperature vulcanization (RTV) of silicones. The curing time is dependent on the catalyst concentration and environmental conditions.
| Base Material | Cross-linker | Catalyst | Curing Conditions | Surface Drying Time |
| PDMS-TMOS | Vinyltrimethoxysilane | DBTDL | Room Temperature | > 4 hours |
| PDMS-TMOS | Vinyltrimethoxysilane | DBTDL | 80 °C | > 1 hour |
Data for a moisture-curing silicone system.[7]
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are protocols for key experiments involving DBTDL catalysis.
Kinetic Study of Polyurethane Formation by Titration
This protocol details a method to determine the reaction kinetics of polyurethane formation by monitoring the consumption of isocyanate groups.[5]
Materials:
-
Neopentyl glycol (NPG)
-
Toluene diisocyanate (TDI)
-
This compound (DBTDL)
-
Anhydrous tetrahydrofuran (THF)
-
Dibutylamine
-
1,3,5-Trichlorobenzene
-
Standard methanolic hydrochloric acid
-
Bromocresol green indicator
Procedure:
-
Prepare stock solutions of NPG, TDI, and DBTDL in anhydrous THF at the desired concentrations.
-
In a three-neck round-bottom flask equipped with a nitrogen inlet and magnetic stirrer, dissolve a specific amount of NPG (e.g., 8.5567 mmol) in dry THF.
-
Initiate the reaction based on the desired sequence of addition (refer to the quantitative data table for examples). For instance, for reaction 4, add the TDI solution to the NPG solution, followed by the addition of the DBTDL catalyst solution.
-
At regular time intervals, withdraw a specified amount of the reaction mixture.
-
Immediately quench the reaction by adding the withdrawn sample to a solution of dibutylamine in 1,3,5-trichlorobenzene. This solution should be freshly prepared.
-
Back-titrate the unreacted dibutylamine with standard methanolic hydrochloric acid using bromocresol green as the indicator.
-
Calculate the percentage of TDI reacted at each time point to determine the reaction rate.
In-situ FTIR Spectroscopy for Monitoring Urethane Formation
This protocol provides a general workflow for using in-situ Fourier Transform Infrared (FTIR) spectroscopy to monitor the real-time kinetics of DBTDL-catalyzed reactions.
Equipment:
-
FTIR spectrometer with an in-situ reaction cell (e.g., ReactIR)
-
Reaction vessel compatible with the in-situ probe
-
Temperature and stirring control
Procedure:
-
Assemble the reaction setup with the in-situ FTIR probe immersed in the reaction vessel.
-
Charge the reactor with the initial reactants (e.g., polyol and solvent).
-
Start spectral data collection to establish a baseline.
-
Initiate the reaction by adding the remaining reactants and the DBTDL catalyst.
-
Continuously collect FTIR spectra at regular intervals throughout the reaction.
-
Analyze the spectral data to track the disappearance of reactant peaks (e.g., the N=C=O stretch of the isocyanate at ~2270 cm⁻¹) and the appearance of product peaks (e.g., the N-H and C=O of the urethane linkage).
-
Convert the absorbance data to concentration profiles to determine the reaction kinetics.
Signaling Pathways and Experimental Workflows (Graphviz)
The following diagrams, generated using the DOT language, illustrate the catalytic mechanisms and experimental workflows.
Caption: Lewis acid catalytic cycle of DBTDL in polyurethane formation.
Caption: Experimental workflow for the kinetic study of polyurethane formation.
Caption: Catalytic mechanism of DBTDL in room temperature vulcanization of silicone.
Conclusion
This compound's role as a Lewis acid catalyst is fundamental to its widespread use in polymer chemistry. By understanding the underlying mechanisms of coordination and activation, researchers can better control reaction kinetics and tailor the properties of the resulting materials. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for professionals seeking to optimize existing processes or develop novel applications for this versatile catalyst. As research continues, a deeper understanding of the intricate catalytic cycles of DBTDL will undoubtedly lead to further innovations in materials science and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. DIBUTYLTIN LAURATE (POLYURETHANE CATALYST) - Ataman Kimya [atamanchemicals.com]
- 3. This compound CATALYST - Ataman Kimya [atamanchemicals.com]
- 4. ohans.com [ohans.com]
- 5. scispace.com [scispace.com]
- 6. akjournals.com [akjournals.com]
- 7. researchgate.net [researchgate.net]
Green Synthesis of Dibutyltin Dilaurate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibutyltin dilaurate (DBTDL) is a versatile organotin compound widely utilized as a catalyst in the synthesis of polyurethanes, silicones, and polyesters. It also serves as a stabilizer for PVC resins.[1][2] Traditional synthesis routes for DBTDL often involve hazardous reagents, toxic solvents, and generate significant chemical waste, posing environmental and health risks.[3][4] Consequently, the development of green and sustainable synthesis methods for DBTDL is a critical area of research. This technical guide provides an in-depth overview of various green synthesis approaches for DBTDL, complete with detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in adopting more environmentally benign practices.
Green Synthesis Approaches
Several innovative methods have been developed to synthesize DBTDL in a more sustainable manner. These approaches focus on minimizing or eliminating the use of hazardous substances, improving energy efficiency, and reducing waste generation. Key green strategies include solvent-free synthesis, the use of less toxic starting materials, and the application of energy-efficient techniques like microwave irradiation.
Solvent-Free Synthesis from Dibutyltin Oxide and Lauric Acid
A prominent green synthesis route involves the direct reaction of dibutyltin oxide with lauric acid in the absence of a solvent.[3] This method is advantageous as it eliminates the need for organic solvents, which are often volatile and toxic. The process is simple, requires less complex equipment, and avoids solvent or catalyst residues in the final product.[3]
Experimental Protocol:
-
Reactant Mixing: In a suitable reaction vessel, combine lauric acid and dibutyltin oxide in a solid mixture.
-
Liquefaction: Stir the solid mixture at a temperature of 20-30°C until it transforms into a liquid mixture.[3]
-
Reflux Reaction: Heat the liquid mixture to 60-70°C and maintain it under reflux for 2-3 hours.[3]
-
Cooling and Separation: After the reflux period, cool the reaction mixture to 10-30°C and allow it to stand for layering. Collect the upper organic phase.[3]
-
Drying: Add anhydrous magnesium sulfate to the organic phase to remove any residual water. The typical ratio is 5-8g of anhydrous magnesium sulfate per 100mL of the organic phase. Allow the mixture to stand for 8-9 hours.[3]
-
Filtration: Filter the mixture to remove the anhydrous magnesium sulfate. The resulting filtrate is high-purity this compound.[3]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Reactants | Lauric Acid, Dibutyltin Oxide | [3] |
| Solvent | None | [3] |
| Initial Temperature | 20-30°C | [3] |
| Reaction Temperature | 60-70°C | [3] |
| Reaction Time | 2-3 hours | [3] |
| Yield | Up to 97.2% | [3] |
Experimental Workflow:
Caption: Workflow for the solvent-free synthesis of DBTDL.
Synthesis from Dibutyltin Dichloride and Lauric Acid
An alternative green approach utilizes dibutyltin dichloride and lauric acid as starting materials. This method avoids the generation of toxic dust and wastewater associated with the hydrolysis of dibutyltin dichloride in conventional processes.[5] The use of an amine catalyst and an organic solvent, which can be recycled, are key features of this method.
Experimental Protocol:
-
Reaction Setup: In a reactor, add the solvent (e.g., benzene) followed by lauric acid and dibutyltin dichloride in a 2:1 molar ratio.[4]
-
Catalyst Addition: While maintaining the reaction temperature at 25-35°C, slowly add a catalyst such as triethylamine, tripropylamine, or dipropylamine over 2-4 hours.[4]
-
Reaction Monitoring: Monitor the pH of the reaction mixture. The reaction is considered complete when the pH reaches 7-8.[4]
-
Washing: Add water and hydrochloric acid to the reactor to wash the mixture. Separate and collect the aqueous layer when its pH is between 6 and 7.[4]
-
Solvent Removal: Heat the organic layer to 40-50°C under vacuum (less than 0.01 MPa) to evaporate the solvent.[4]
-
Purification: Filter the product after distillation to obtain pure this compound.[4]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Reactants | Lauric Acid, Dibutyltin Dichloride | [4] |
| Solvent | Benzene or Sherwood Oil | [4] |
| Catalyst | Triethylamine, Tripropylamine, or Dipropylamine | [4] |
| Reaction Temperature | 25-35°C | [4] |
| Reaction Time | 2-4 hours (catalyst addition) | [4] |
| Yield | 86.9% - 89.4% | [4] |
Experimental Workflow:
Caption: Workflow for DBTDL synthesis from dibutyltin dichloride.
Microwave-Assisted Solvent-Free Synthesis (MASFOS)
Microwave-assisted organic synthesis (MAOS) is an energy-efficient technique that can significantly accelerate reaction rates.[6] When applied to the synthesis of esters, and by extension DBTDL, under solvent-free conditions (MASFOS), it represents a significant advancement in green chemistry.[7] This method utilizes dibutyltin(IV) oxide as a catalyst to directly convert carboxylic acids and alcohols into esters.
Experimental Protocol (General Procedure for Esterification):
-
Reactant Mixture: Prepare an equimolecular mixture of the carboxylic acid (lauric acid) and the alcohol (in the context of DBTDL synthesis, this would be a conceptual representation of the reaction with dibutyltin oxide).
-
Catalyst Addition: Add a catalytic amount of dibutyltin(IV) oxide (e.g., 10 mol-%).[6]
-
Microwave Irradiation: Place the mixture in a monomode microwave oven and irradiate at a specific temperature (e.g., 180°C). The reaction is typically carried out in an open vessel.[6]
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography. For a model reaction of heptanoic acid and benzyl alcohol, completion was observed after 50 minutes.[6]
-
Purification: After the reaction is complete, purify the crude product using column chromatography to obtain the final ester.[6]
Quantitative Data Summary (for a model esterification reaction):
| Parameter | Value | Reference |
| Reactants | Heptanoic Acid, Benzyl Alcohol | [6] |
| Catalyst | Dibutyltin(IV) Oxide (10 mol-%) | [6] |
| Solvent | None | [6] |
| Reaction Temperature | 180°C | [6] |
| Reaction Time | 50 minutes | [6] |
| Yield | 91% (for benzyl heptanoate) | [6] |
Logical Relationship Diagram:
Caption: Logical flow of microwave-assisted DBTDL synthesis.
Conclusion
The green synthesis of this compound offers significant advantages over traditional methods by reducing environmental impact and improving safety. The solvent-free synthesis from dibutyltin oxide and lauric acid stands out for its simplicity and high yield. The method utilizing dibutyltin dichloride provides a viable alternative that minimizes waste streams. Furthermore, the application of microwave-assisted synthesis presents a promising avenue for highly efficient and rapid production of DBTDL. By adopting these greener methodologies, researchers and manufacturers can contribute to a more sustainable chemical industry without compromising product quality.
References
- 1. This compound CATALYST - Ataman Kimya [atamanchemicals.com]
- 2. News - this compound: A Versatile Catalyst with Various Applications [mofanpu.com]
- 3. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN104672276A - Synthetic method for preparing this compound - Google Patents [patents.google.com]
- 5. CN102838631A - Synthesis method of this compound - Google Patents [patents.google.com]
- 6. sciforum.net [sciforum.net]
- 7. Sciforum : Event management platform [sciforum.net]
Understanding the role of DBTDL in urethane formation
An In-Depth Technical Guide on the Core Role of Dibutyltin Dilaurate (DBTDL) in Urethane Formation
Introduction
Polyurethanes are a versatile class of polymers, integral to a myriad of applications, including coatings, foams, adhesives, and elastomers.[1] The fundamental chemistry underlying polyurethane production is the polyaddition reaction between a polyol (containing hydroxyl groups, -OH) and an isocyanate (containing isocyanate groups, -NCO). While this reaction can proceed without external influence, it is often slow. To achieve commercially viable production rates and to control the properties of the final product, catalysts are essential.
Among the most effective and widely utilized catalysts for this reaction is this compound (DBTDL).[2] DBTDL is an organotin compound valued for its high catalytic efficiency and selectivity towards the urethane-forming (gelling) reaction over the water-isocyanate (blowing) reaction, particularly in solvent-borne systems.[2][3] This guide provides a comprehensive technical overview of the role of DBTDL in urethane formation, detailing its mechanism of action, reaction kinetics, and the experimental protocols used for its study, tailored for researchers, scientists, and professionals in drug development and polymer chemistry.
Chemical Properties of DBTDL
DBTDL, with the chemical formula (C₄H₉)₂Sn(OCOC₁₁H₂₃)₂, is a clear to yellowish liquid at room temperature. Its efficacy as a catalyst stems from the Lewis acidic nature of the tin atom. A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value / Description |
| Chemical Name | This compound |
| CAS Number | 77-58-7 |
| Molecular Formula | C₃₂H₆₄O₄Sn |
| Appearance | Light yellow to amber liquid |
| Solubility | Miscible with most organic solvents and polyurethane raw materials |
Catalytic Mechanism in Urethane Formation
The formation of a urethane linkage involves the nucleophilic attack of a hydroxyl group from the polyol on the electrophilic carbon atom of the isocyanate group. DBTDL significantly accelerates this process by lowering the reaction's activation energy.[3] The most widely accepted mechanism is a Lewis acid catalysis pathway where the tin center of DBTDL coordinates with both the polyol and the isocyanate, forming a ternary complex that facilitates the reaction.[4][5]
The primary catalytic steps are as follows:
-
Coordination and Activation : The tin atom in DBTDL, acting as a Lewis acid, coordinates with the oxygen of the polyol's hydroxyl group and the nitrogen of the isocyanate group.[4] This dual coordination polarizes the reactants.
-
Ternary Complex Formation : The simultaneous coordination brings the polyol and isocyanate into close proximity within a structured ternary complex.[5]
-
Nucleophilic Attack : This organized orientation facilitates the nucleophilic attack of the hydroxyl oxygen on the isocyanate carbon.
-
Product Release : The urethane bond is formed, and the resulting polyurethane product is released, regenerating the DBTDL catalyst for the next cycle.
This mechanism highlights DBTDL's role as a bifunctional catalyst, activating both reactants to significantly increase the reaction rate.[4]
References
A Comprehensive Technical Guide to the Solubility of Dibutyltin Dilaurate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Dibutyltin Dilaurate (DBTDL), a versatile organotin compound. Understanding the solubility of DBTDL is critical for its application in various fields, including as a catalyst in the synthesis of polyurethanes and silicones, a stabilizer for PVC, and in other specialized chemical processes. This document compiles available solubility data, outlines a general experimental protocol for solubility determination, and presents a logical workflow for the application of this data in a research and development context.
Overview of this compound (DBTDL)
This compound (CAS No. 77-58-7) is a colorless to pale yellow oily liquid.[1][2] It is an organotin compound widely used as a catalyst and stabilizer.[3][4] Its efficacy in various applications is often dependent on its miscibility and solubility in the reaction medium or formulation.
Solubility of this compound
The solubility of a compound is a fundamental physical property that dictates its utility in various applications. For DBTDL, its solubility in organic solvents is a key parameter for formulation development, reaction kinetics, and purification processes.
Qualitative Solubility Summary
DBTDL exhibits broad solubility in a range of common organic solvents. It is generally considered soluble in non-polar and polar aprotic solvents. However, its solubility in polar protic solvents, such as lower alcohols, is subject to some conflicting reports.
Quantitative Solubility Data
Precise quantitative solubility data for DBTDL in many organic solvents is not extensively documented in publicly available literature. The most consistently reported quantitative value is its very low solubility in water.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solvent Type | Solubility | Temperature (°C) |
| Acetone | Polar Aprotic | Soluble[1][2][4][5][6][7][8] | Not Specified |
| Benzene | Non-polar | Soluble[1][2][4][6][7] | Not Specified |
| Carbon Tetrachloride | Non-polar | Soluble[1][2][6][7] | Not Specified |
| Chloroform | Polar Aprotic | Soluble[1][2][9] | Not Specified |
| Ether | Polar Aprotic | Soluble[4] | Not Specified |
| Ethyl Acetate | Polar Aprotic | Soluble[1][2][9] | Not Specified |
| Ethanol | Polar Protic | Soluble[1][9] | Not Specified |
| Methanol | Polar Protic | Soluble[1] / Practically Insoluble[4][10] | Not Specified |
| Petroleum Ether | Non-polar | Soluble[1][2][4][6][7] | Not Specified |
| Toluene | Non-polar | Soluble[1][2][9] | Not Specified |
| Water | Polar Protic | <0.1 g/100 mL[1][2][6][7] | 20 |
| Water | Polar Protic | 0.00143 g/L[4] | 20 |
Note on Methanol Solubility: There are conflicting reports regarding the solubility of DBTDL in methanol. Some sources describe it as soluble, while others state it is practically insoluble.[1][4][10] This discrepancy may be due to differences in the grade of the solvent or the DBTDL, the temperature, or the criteria used to define "soluble." Researchers should perform their own tests to confirm solubility in methanol for their specific application.
Experimental Protocol for Solubility Determination
Objective: To determine the solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Temperature-controlled shaker or water bath
-
Centrifuge
-
Vials with screw caps
-
Syringe filters (chemically compatible with the solvent)
-
Analytical instrument for quantification (e.g., GC-MS, HPLC, or gravimetric analysis)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of DBTDL to a known volume of the organic solvent in a sealed vial. The excess is necessary to ensure that a saturated solution is formed.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. A period of 24 to 48 hours is often recommended.[11]
-
-
Separation of Undissolved Solute:
-
After the equilibration period, allow the vial to stand undisturbed at the constant temperature to let the undissolved DBTDL settle.
-
To ensure complete separation of the solid phase, centrifuge the vial at a controlled temperature.
-
-
Sample Collection and Dilution:
-
Carefully extract a known volume of the clear supernatant using a pipette. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the solution.
-
To prevent crystallization or precipitation, the extracted sample should be immediately diluted with a known volume of the same solvent.
-
-
Quantification:
-
Analyze the diluted solution using a pre-calibrated analytical method to determine the concentration of DBTDL.
-
Gravimetric Analysis: A known volume of the saturated solution can be evaporated to dryness, and the mass of the residue (DBTDL) can be measured.
-
Chromatographic Methods (GC-MS, HPLC): These methods are suitable for more precise measurements and can be used if a suitable analytical standard for DBTDL is available.
-
-
-
Calculation:
-
Calculate the solubility from the concentration of the saturated solution, taking into account any dilution factors. The solubility is typically expressed in g/100 mL, g/L, or mol/L.
-
Safety Precautions: this compound is a hazardous substance.[12] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All work should be conducted in a well-ventilated fume hood.
Application Workflow in Research and Development
The determination of DBTDL solubility is a critical step in many research and development workflows. The following diagram illustrates a typical logical process.
This guide serves as a foundational resource for professionals working with this compound. While comprehensive quantitative data remains elusive in public domains, the qualitative information and the provided experimental framework offer a solid starting point for any research or development endeavor involving this important organotin compound.
References
- 1. This compound (DBTDL) - Ataman Kimya [atamanchemicals.com]
- 2. This compound CATALYST - Ataman Kimya [atamanchemicals.com]
- 3. filab.fr [filab.fr]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. pure.au.dk [pure.au.dk]
- 6. Cas 77-58-7,this compound | lookchem [lookchem.com]
- 7. This compound | 77-58-7 [chemicalbook.com]
- 8. This compound Factory_Manufacturer_Supplier - Dingqiao Supply Chain [dqchems.com]
- 9. This compound (DBTDL) [gisonb.com]
- 10. This compound | C32H64O4Sn | CID 16682738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. acri.gov.tw [acri.gov.tw]
- 12. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Introduction: The Role of DBTDL in Transesterification
An In-depth Technical Guide to the DBTDL Catalytic Cycle in Transesterification Reactions
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the catalytic role of Dibutyltin dilaurate (DBTDL) in transesterification reactions. It covers the core catalytic mechanism, quantitative data on reaction parameters, and detailed experimental methodologies.
Transesterification is a crucial organic reaction that involves the exchange of the alkoxy group of an ester with that of an alcohol. This process is fundamental in various industrial applications, including the synthesis of polyesters, plasticizers, and biofuels.[1][2] The reaction is often slow and requires a catalyst to proceed at a practical rate.
This compound (DBTDL), an organotin compound, is a highly effective and versatile catalyst for transesterification and esterification reactions.[2] Its efficacy stems from the Lewis acidic nature of the tin(IV) center, which plays a pivotal role in activating the ester substrate.[3] Unlike Brønsted acid or base catalysts, DBTDL is generally milder, minimizes side reactions, and reduces equipment corrosion, making it a preferred choice in many synthetic processes.[3]
The Core Catalytic Cycle of DBTDL
The most widely accepted mechanism for DBTDL-catalyzed transesterification is the Lewis acid mechanism.[3] The catalytic cycle involves the coordination of the catalyst with the reactants, facilitating nucleophilic attack and lowering the reaction's activation energy.
The cycle can be broken down into four key steps:
-
Catalyst-Ester Coordination: The tin atom in DBTDL, being electron-deficient, acts as a Lewis acid. It coordinates with the carbonyl oxygen of the starting ester (RCOOR'). This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon.[3][4]
-
Nucleophilic Attack: An alcohol molecule (R''OH) then performs a nucleophilic attack on the activated carbonyl carbon. This attack leads to the formation of a transient, unstable tetrahedral intermediate.[1][4][5]
-
Intermediate Collapse and Proton Transfer: The tetrahedral intermediate collapses. The original alkoxy group (R'O-) is eliminated, and a proton is transferred, leading to the formation of the new ester (RCOOR'').
-
Catalyst Regeneration: The newly formed ester and alcohol (R'OH) are released from the tin center, regenerating the DBTDL catalyst, which can then participate in a new cycle.[4]
An alternative pathway suggests that the incoming alcohol may also coordinate with the tin center before attacking the activated ester, which is described as an intramolecular nucleophilic attack.[3]
Quantitative Data
While extensive kinetic data for DBTDL-catalyzed transesterification is not broadly published, available research provides valuable insights into reaction yields under various conditions. The catalyst loading is typically low, often in the range of 0.05–0.3 wt% based on total reactants. For comparison, kinetic data for other tin-based Lewis acid catalysts are also presented.
| Catalyst | Reactants | Alcohol | Temp. (°C) | Yield (%) | Activation Energy (Ea) | Reference |
| DBTDL | Soybean Oil | Methanol | 180 | 79.5 | Not Reported | [6] |
| DBTDL | Soybean Oil | Ethanol | 180 | 85.3 | Not Reported | [6] |
| DBTDL | Soybean Oil | n-Propanol | 180 | 89.2 | Not Reported | [6] |
| DBTDL | Soybean Oil | n-Butanol | 180 | 91.5 | Not Reported | [6] |
| SnCl₂ | Fatty Acids | Propanol | 100 | ~95 | 46.79 kJ/mol | [6] |
| SnCl₂·2H₂O | Oleic Acid | Ethanol | Reflux | ~87 | Not Reported | [6] |
Note: The activation energy for the SnCl₂-catalyzed esterification of free fatty acids (FFA) is provided for context on tin-based Lewis acid catalysis. The activation energy for transesterification reactions can generally range from approximately 33 to 84 kJ/mol depending on the specific system and catalyst.[7]
Experimental Protocols
This section outlines a general methodology for conducting a lab-scale transesterification reaction using DBTDL as a catalyst. The protocol is based on standard procedures for similar reactions.[8][9]
Materials and Equipment
-
Reactants: Starting Ester (e.g., methyl laurate), Alcohol (e.g., n-butanol).
-
Catalyst: this compound (DBTDL).
-
Solvent (optional): Toluene or xylene (to facilitate water removal via a Dean-Stark trap if a side reaction of hydrolysis is possible).
-
Equipment:
-
Three-neck round-bottom flask.
-
Reflux condenser.
-
Heating mantle with a magnetic stirrer and stir bar.
-
Thermometer or thermocouple.
-
Nitrogen or Argon inlet for inert atmosphere.
-
Separatory funnel for workup.
-
Rotary evaporator for solvent removal.
-
Analytical equipment for monitoring (e.g., Gas Chromatography (GC), Thin Layer Chromatography (TLC), or titration apparatus).
-
Step-by-Step Procedure
-
Reactor Setup: Assemble the three-neck flask with the heating mantle, magnetic stirrer, reflux condenser, and thermometer. Purge the system with an inert gas like nitrogen, especially if reactants are sensitive to air or moisture.
-
Charging Reactants: Charge the flask with the starting ester and the alcohol. A molar excess of the alcohol is often used to drive the reaction equilibrium towards the products.[9]
-
Catalyst Addition: Add the DBTDL catalyst to the reaction mixture. The typical loading is between 0.05% and 0.3% by weight of the total reactants.
-
Reaction Execution:
-
Reaction Monitoring: Periodically take small aliquots from the reaction mixture to monitor its progress. The conversion of the starting ester can be quantified using GC analysis. Alternatively, TLC can provide a qualitative assessment of the reaction's completion.
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solvent was used, remove it using a rotary evaporator.
-
Wash the crude product with water or a brine solution in a separatory funnel to remove any residual catalyst and excess alcohol.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, purify the final ester product by vacuum distillation.
-
Conclusion
This compound is a robust and efficient Lewis acid catalyst for transesterification reactions. Its catalytic cycle proceeds through the activation of the ester carbonyl group, facilitating a nucleophilic attack by an alcohol to form a new ester product. This mechanism allows for high-yield conversions under relatively mild conditions compared to other catalytic systems. Understanding the core principles of the DBTDL catalytic cycle, reaction parameters, and experimental procedures is essential for researchers and professionals aiming to optimize existing synthetic routes or develop novel materials in fields ranging from polymer chemistry to drug development.
References
- 1. Transesterification - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
Health and safety considerations for handling Dibutyltin dilaurate in research
An In-depth Technical Guide to the Health and Safety of Dibutyltin Dilaurate in Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive health and safety information for the handling of this compound (DBTDL) in a research environment. It outlines toxicological data, exposure limits, handling procedures, and emergency protocols to ensure the safety of laboratory personnel.
Hazard Identification and Toxicological Profile
This compound is an organotin compound that presents significant health risks. It is classified as a hazardous substance with multiple GHS (Globally Harmonized System) classifications. Exposure can occur via skin contact, ingestion, and inhalation.[1][2][3] DBTDL can be absorbed through the skin and is irritating to both skin and eyes.[1][3][4]
Health Effects:
-
Acute Effects: Causes severe skin burns and eye damage.[5][6] It may also cause an allergic skin reaction.[5][6] Symptoms of acute exposure can include nausea, headache, and muscular weakness.[4][7][8]
-
Chronic Effects: Prolonged or repeated exposure causes damage to organs, particularly the thymus, immune system, liver, and kidneys.[1][3][5]
-
Reproductive and Genetic Toxicity: DBTDL is suspected of causing genetic defects and may damage fertility or the unborn child.[5][6][9]
-
Neurotoxicity: As a neurotoxin, DBTDL can lead to severe neurological effects, including paralysis.[4][7] Studies in rats have shown that DBTDL induces neurotoxicity by causing oxidative damage, lipid peroxidation, DNA damage, and apoptosis in brain tissue.[10]
Environmental Hazards: DBTDL is very toxic to aquatic life with long-lasting effects.[1][5] Release into the environment must be strictly avoided.[5][9][11]
Mechanism of Toxicity
Organotin compounds like DBTDL are known to be neurotoxic and immunotoxic.[12] The mechanism of DBTDL-induced neurotoxicity involves the induction of oxidative stress. This leads to a decrease in the activity of antioxidant enzymes (like superoxide dismutase and glutathione peroxidase) and an increase in lipid peroxidation.[10] The resulting cellular damage includes DNA strand breakage, cell cycle arrest at the G1 phase, and ultimately, apoptosis (programmed cell death) of nerve cells.[10]
Caption: Logical flow of DBTDL-induced neurotoxicity.
Quantitative Toxicological Data
The following table summarizes key quantitative toxicity data for DBTDL.
| Endpoint | Species/System | Value | Reference |
| Oral LD50 | Rat | 175 - 2,071 mg/kg | [8][13] |
| Dermal LD50 | Rat | > 2,000 mg/kg | [13] |
| Aquatic EC50 | Daphnia magna (Water flea) | < 0.46 mg/L (48 h) | [14] |
| In-vitro IC50 | Human Liver Cells (HL7702) | 1.33 µmol/L (24 h) | [15] |
Occupational Exposure Limits
Adherence to established occupational exposure limits (OELs) is mandatory to minimize health risks.
| Agency/Organization | Limit Type | Value (as Sn) | Notes |
| ACGIH | TWA (8-hr) | 0.1 mg/m³ | Skin; A4 (Not classifiable as a human carcinogen) |
| ACGIH | STEL (15-min) | 0.2 mg/m³ | Skin; A4 (Not classifiable as a human carcinogen) |
| OSHA | PEL (8-hr) | 0.1 mg/m³ | - |
| NIOSH | REL (10-hr) | 0.1 mg/m³ | - |
| NIOSH | IDLH | 25 mg/m³ | - |
Data sourced from references[1][3][16][17][18]. TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; IDLH: Immediately Dangerous to Life or Health.
Safe Handling and Control Measures
A risk-based approach, following the hierarchy of controls, should be implemented to manage exposure to DBTDL.
Caption: Hierarchy of controls for managing DBTDL exposure.
Engineering Controls
-
Ventilation: All work with DBTDL must be conducted in a well-ventilated area, preferably inside a certified chemical fume hood.[2][6][14] Local exhaust ventilation should be used to control airborne concentrations.[9]
-
Containment: Use closed systems whenever possible to minimize the release of vapors or aerosols.
-
Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.[18][19]
Administrative Controls & Safe Work Practices
-
Training: All personnel must be trained on the hazards of DBTDL and the specific procedures for its safe handling, storage, and disposal.
-
Hygiene: Avoid contact with skin, eyes, and clothing.[2] Do not eat, drink, or smoke in areas where DBTDL is handled.[6][9] Wash hands thoroughly with soap and water after handling and before leaving the work area.[5][6][14]
-
Restricted Access: Designate specific areas for DBTDL use and restrict access to authorized personnel only.
-
Labeling: Ensure all containers of DBTDL are clearly labeled with the chemical name and appropriate hazard warnings.[5]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling DBTDL.
| Protection Type | Specification |
| Eye/Face | Chemical safety goggles and a face shield (8-inch minimum).[5][14][18] |
| Skin (Hands) | Compatible chemical-resistant gloves (e.g., Nitrile rubber, 0.11-0.4 mm thickness, breakthrough time >480 min).[20][21] Gloves must be inspected before use and disposed of properly.[5] |
| Skin (Body) | A complete suit protecting against chemicals or a lab coat.[5][19] |
| Respiratory | If engineering controls are insufficient or during emergency situations, use a NIOSH-approved respirator with appropriate cartridges (e.g., type ABEK) or a full-face supplied-air respirator.[5][14] |
Storage and Disposal
-
Storage: Store in a cool, dry, and well-ventilated place away from heat, ignition sources, and direct sunlight.[9][20] Keep containers tightly closed and upright to prevent leakage.[5][20] Store locked up in an area accessible only to authorized personnel.[9][11] DBTDL is incompatible with strong oxidizing agents, acids, and bases.[2][9][12][20]
-
Disposal: Dispose of waste DBTDL and contaminated materials as hazardous waste.[2][5] Use a licensed professional waste disposal service.[2][5] Do not allow the chemical to enter drains or the environment.[5][11][14]
Emergency Procedures
First Aid
-
Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[9][14] Seek immediate medical attention.[5][9]
-
Skin Contact: Take off immediately all contaminated clothing.[9] Rinse skin with large amounts of water/shower.[9] Call a physician immediately.[9]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[9] If breathing is difficult or stops, provide artificial respiration.[2] Seek medical attention.[2][9]
-
Ingestion: Rinse mouth with water.[6][9] Do NOT induce vomiting.[6] Seek immediate medical attention.[9]
Spills and Leaks
-
Evacuate: Evacuate non-essential personnel from the spill area.[2][5][14]
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if safe to do so.[5][14] Use an inert absorbent material (e.g., sand, vermiculite) to soak up the spill.[2][5][14]
-
Cleanup: Collect the absorbed material into a suitable, closed container for hazardous waste disposal.[2][5][14]
-
PPE: Responders must wear appropriate PPE, including respiratory protection.[2]
Firefighting
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide.[2][9][20]
-
Hazards: DBTDL is combustible.[4][9] It emits toxic and irritating fumes (carbon oxides, tin oxides) in a fire.[1][2][11]
-
Protective Gear: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[2][5][9]
Experimental Protocols
In-Vitro Cytotoxicity Assay (MTT Method)
This protocol is adapted from a study assessing the toxicity of DBTDL on the human liver cell line HL7702.[15]
Caption: Experimental workflow for an MTT cytotoxicity assay.
Methodology:
-
Cell Culture: Human liver cells (HL7702) are cultured in appropriate media and seeded into 96-well plates.
-
Treatment: After allowing cells to adhere, they are treated with a range of DBTDL concentrations (e.g., 0.05 to 100 µmol/L) for a specified period, typically 24 hours.[15]
-
MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the solution is measured using a microplate reader at a wavelength corresponding to the formazan dye.
-
Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value (the concentration of DBTDL that inhibits 50% of cell viability) is determined from the dose-response curve.[15]
Subchronic Neurotoxicity Study in Rats
This protocol is based on a study investigating the neurotoxic effects of DBTDL in rats.[10]
Methodology:
-
Animal Model: Forty rats are randomly divided into four groups: a control group and three treatment groups (low, medium, and high dose).[10]
-
Dosing: The treatment groups receive DBTDL via intragastric administration at specified doses (e.g., low, medium, high) for a subchronic period (e.g., 90 days). The control group receives the vehicle (e.g., corn oil).[10]
-
Observation: Animals are monitored for clinical signs of toxicity, behavioral changes, and body weight throughout the study.
-
Tissue Collection: At the end of the study period, animals are euthanized, and brain tissues are collected for analysis.
-
Biochemical Analysis: Brain tissue homogenates are analyzed for markers of oxidative stress (superoxide dismutase, glutathione peroxidase), lipid peroxidation (malondialdehyde), and nitric oxide levels.[10]
-
Histopathology and Molecular Analysis: Brain tissues are examined for ultrastructural changes using electron microscopy.[10] DNA damage can be assessed using techniques like the comet assay, and cell cycle analysis and apoptosis rates can be determined via flow cytometry.[10]
Air Sampling and Analysis (OSHA Method)
This protocol describes the collection and analysis of airborne DBTDL.[22]
Methodology:
-
Sample Collection: A known volume of air is drawn through a mixed cellulose ester filter using a calibrated personal sampling pump. A recommended sampling time is 500 minutes at a flow rate of 1 L/min.[22]
-
Sample Preparation: The filter is extracted with a suitable solvent, such as toluene.[22]
-
Analysis: The extract is analyzed for tin content using graphite furnace atomic absorption spectroscopy.[22]
-
Quantification: The concentration of DBTDL in the air is calculated based on the amount of tin found in the sample and the volume of air sampled. The theoretical tin content of DBTDL (18.79%) is used for this calculation.[22]
References
- 1. ICSC 1171 - this compound [inchem.org]
- 2. docs.gato.txst.edu [docs.gato.txst.edu]
- 3. ICSC 1171 - this compound [chemicalsafety.ilo.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. chemos.de [chemos.de]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. atamankimya.com [atamankimya.com]
- 9. eastharbourgroup.com [eastharbourgroup.com]
- 10. A plastic stabilizer this compound induces subchronic neurotoxicity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemicalbook.com [chemicalbook.com]
- 12. This compound | C32H64O4Sn | CID 16682738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. msds.evonik.com [msds.evonik.com]
- 14. oxfordlabchem.com [oxfordlabchem.com]
- 15. Effect of this compound on Triglyceride Metabolism through the Inhibition of the mTOR Pathway in Human HL7702 Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. echemi.com [echemi.com]
- 17. static.rshughes.com [static.rshughes.com]
- 18. fishersci.com [fishersci.com]
- 19. gelest.com [gelest.com]
- 20. This compound (DBTDL) - Ataman Kimya [atamanchemicals.com]
- 21. eastharbourgroup.com [eastharbourgroup.com]
- 22. osha.gov [osha.gov]
Methodological & Application
Application Notes and Protocols for Dibutyltin Dilaurate (DBTDL) as a Catalyst in Silicone Elastomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Dibutyltin Dilaurate (DBTDL) as a catalyst for the condensation curing of silicone elastomers. This document includes detailed experimental protocols, quantitative data on the effects of catalyst concentration, and a visualization of the catalytic mechanism.
Introduction
This compound (DBTDL) is a highly effective organotin catalyst widely used in the formulation of room temperature vulcanizing (RTV) silicone elastomers.[1][2] It significantly accelerates the crosslinking of silanol-terminated polydimethylsiloxane (PDMS) with various crosslinking agents, such as tetraethoxysilane (TEOS), in the presence of atmospheric moisture.[3][4][5] This catalysis is crucial for controlling the curing (vulcanization) time and ensuring the development of desired mechanical properties in the final elastomer.[3][5] The versatility and efficiency of DBTDL make it a staple in applications ranging from industrial sealants and adhesives to materials used in medical devices and drug delivery systems.[6][7]
Catalytic Mechanism of DBTDL in Silicone Elastomer Curing
The curing of RTV silicone elastomers catalyzed by DBTDL is a condensation reaction that proceeds in two main stages: hydrolysis and condensation. The presence of DBTDL accelerates the condensation step, leading to the formation of a crosslinked silicone network.
A simplified representation of the catalytic cycle is as follows:
-
Hydrolysis: Alkoxysilane crosslinkers first undergo hydrolysis in the presence of atmospheric moisture to form silanol groups.
-
Catalyst Activation: DBTDL reacts with a silanol group on the PDMS polymer, forming an intermediate tin-silanolate complex.
-
Condensation: This activated complex then readily reacts with another silanol group (from either another polymer chain or a hydrolyzed crosslinker), forming a stable siloxane (Si-O-Si) bond and regenerating the catalyst.
This process results in a three-dimensional network, transforming the liquid silicone precursor into a solid, elastic material.[8]
Caption: Catalytic mechanism of DBTDL in silicone elastomer curing.
Quantitative Data: Effect of DBTDL Concentration on Elastomer Properties
The concentration of DBTDL has a significant impact on the curing characteristics and the final mechanical properties of the silicone elastomer. The following table summarizes the typical effects of varying DBTDL concentrations on a model RTV silicone system.
| DBTDL Concentration (wt%) | Curing Time (hours) at 25°C, 50% RH | Tensile Strength (MPa) | Elongation at Break (%) | Shore A Hardness |
| 0.1 | > 48 | 1.8 | 350 | 20 |
| 0.5 | 24 | 2.5 | 300 | 25 |
| 1.0 | 12 | 2.8 | 250 | 30 |
| 2.5 | 4 | 3.2 | 200 | 35 |
Note: These values are illustrative and can vary depending on the specific formulation, including the type of PDMS, crosslinker, and any fillers used.
Experimental Protocols
The following protocols provide a general framework for the preparation and characterization of DBTDL-catalyzed silicone elastomers.
Materials and Equipment
-
Polymer: α,ω-Silanol-terminated polydimethylsiloxane (PDMS-OH)
-
Crosslinker: Tetraethoxysilane (TEOS) or other suitable alkoxysilane
-
Catalyst: this compound (DBTDL)
-
Equipment:
-
Mechanical mixer or planetary centrifugal mixer
-
Vacuum chamber for degassing
-
Molds for sample casting (e.g., Teflon or polyethylene)
-
Controlled environment chamber (for curing at specific temperature and humidity)
-
Tensile tester
-
Shore durometer
-
Experimental Workflow
Caption: General experimental workflow for silicone elastomer preparation.
Detailed Protocol for Elastomer Preparation
-
Formulation: In a suitable mixing vessel, weigh the desired amounts of PDMS-OH and the crosslinker. A typical starting ratio is 10 parts PDMS-OH to 1 part TEOS by weight.
-
Pre-mixing: Thoroughly mix the PDMS-OH and crosslinker for 5-10 minutes until a homogeneous mixture is obtained.
-
Catalyst Addition: Add the desired weight percentage of DBTDL to the mixture.
-
Final Mixing: Immediately mix the components thoroughly for another 2-3 minutes. Ensure uniform distribution of the catalyst.
-
Degassing: Place the mixture in a vacuum chamber and apply a vacuum of approximately 29 inches of mercury (1 bar) until all air bubbles have been removed.
-
Casting: Carefully pour the degassed mixture into the desired molds, avoiding the introduction of new air bubbles.
-
Curing: Transfer the filled molds to a controlled environment chamber. A typical curing condition is 25°C and 50% relative humidity.[9] The curing time will depend on the catalyst concentration as indicated in the data table.
-
Demolding: Once fully cured, carefully remove the elastomer samples from the molds.
-
Post-Curing (Optional): For some applications, a post-curing step at an elevated temperature (e.g., 70°C for 4 hours) may be beneficial to ensure complete reaction and stabilize the mechanical properties.
Protocol for Mechanical Testing
-
Sample Preparation: Prepare dumbbell-shaped specimens for tensile testing according to ASTM D412.
-
Tensile Testing:
-
Mount the dumbbell specimen in the grips of a universal testing machine.
-
Apply a constant rate of extension (e.g., 500 mm/min) until the specimen fails.
-
Record the tensile strength (stress at failure) and elongation at break.
-
-
Hardness Testing:
-
Use a Shore A durometer to measure the hardness of the cured elastomer.
-
Press the durometer foot firmly onto the surface of the sample and record the reading after 1-2 seconds.
-
Take multiple readings at different locations and calculate the average.
-
Safety and Handling
-
DBTDL is a hazardous substance. Always consult the Safety Data Sheet (SDS) before use.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated area or under a fume hood.
-
Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.
-
Store DBTDL in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.
Conclusion
This compound is a highly effective and versatile catalyst for the condensation curing of silicone elastomers. By carefully controlling the concentration of DBTDL, researchers and formulators can tailor the curing time and mechanical properties of the final material to meet the specific requirements of their application. The protocols and data presented in these notes provide a solid foundation for the development and characterization of DBTDL-catalyzed silicone elastomers for a wide range of scientific and industrial purposes.
References
- 1. BNT Chemicals | DBTL – this compound [bnt-chemicals.com]
- 2. This compound (DBTL) - Ataman Kimya [atamanchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. siliconeab.com [siliconeab.com]
- 6. News - this compound: A Versatile Catalyst with Various Applications [mofanpu.com]
- 7. This compound (DBT) - Ataman Kimya [atamanchemicals.com]
- 8. nbinno.com [nbinno.com]
- 9. d-nb.info [d-nb.info]
Application Notes and Protocols for Dibutyltin Dilaurate (DBTDL) in Two-Component Polyurethane Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Dibutyltin Dilaurate (DBTDL) as a catalyst in the formulation and curing of two-component polyurethane coatings. Detailed experimental protocols and data on the effects of DBTDL on coating properties are included to assist researchers in optimizing their formulations.
Introduction to Two-Component Polyurethane Coatings and the Role of DBTDL
Two-component polyurethane (2K PU) coatings are widely utilized in various industries, including automotive, architectural, and industrial applications, owing to their exceptional durability, chemical resistance, and mechanical strength.[1] These coatings are formed through the chemical reaction between a polyol (containing hydroxyl, -OH, groups) and an isocyanate (containing -NCO groups), which results in the formation of a urethane linkage.[2]
To facilitate a practical curing time at ambient temperatures, a catalyst is often incorporated into the formulation. This compound (DBTDL) is a highly effective and widely used organotin catalyst that significantly accelerates the gelling and curing reactions in polyurethane systems.[1][2][3] It promotes the reaction between the hydroxyl and isocyanate groups, leading to faster cross-linking and development of the final film properties.[2][4]
Catalytic Mechanism of DBTDL
The catalytic activity of DBTDL in the formation of polyurethane is generally understood to proceed through a Lewis acid mechanism.[5] The tin atom in DBTDL acts as a Lewis acid, coordinating with both the isocyanate and the polyol, thereby lowering the activation energy of the reaction.[1][2]
The proposed mechanism involves the following key steps:
-
Coordination with Polyol: DBTDL can initially coordinate with the hydroxyl group of the polyol, increasing its nucleophilicity.[1]
-
Activation of Isocyanate: The DBTDL-polyol complex then interacts with the isocyanate group. The tin atom polarizes the carbonyl group of the isocyanate, making it more susceptible to nucleophilic attack by the hydroxyl group.[5][6]
-
Urethane Formation: The nucleophilic attack of the activated hydroxyl group on the activated isocyanate leads to the formation of the urethane bond.
-
Catalyst Regeneration: The catalyst is released and can then participate in further reactions.
References
- 1. ohans.com [ohans.com]
- 2. This compound in polyurethane casting applications-Organotin Catalyst Suppliers & Manufacturing [sn-tin.com]
- 3. BNT Chemicals | DBTL – this compound [bnt-chemicals.com]
- 4. This compound | Catalyst for Polyurethane Paints and Coatings [borchers.com]
- 5. paint.org [paint.org]
- 6. pubs.acs.org [pubs.acs.org]
Protocol for the Utilization of Dibutyltin Dilaurate (DBTDL) in Flexible Polyurethane Foam Production
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dibutyltin dilaurate (DBTDL) is a highly effective organotin catalyst predominantly used in the production of flexible polyurethane foams (FPUF). It primarily accelerates the gelling reaction (the polymerization of polyol and isocyanate) and, to a lesser extent, the blowing reaction (the reaction of isocyanate with water to produce carbon dioxide). The careful control of the DBTDL concentration is critical for achieving the desired foam properties, including reaction kinetics, cell structure, and mechanical performance. This document provides a detailed protocol for the laboratory-scale synthesis of flexible polyurethane foam using DBTDL, along with quantitative data on its effects and relevant safety information.
Role and Mechanism of this compound (DBTDL)
DBTDL acts as a Lewis acid catalyst in polyurethane foam formation. Its primary role is to facilitate the reaction between the hydroxyl groups of the polyol and the isocyanate groups, leading to the formation of urethane linkages. This process is crucial for building the polymer matrix of the foam. While also catalyzing the blowing reaction, its effect on gelling is more pronounced. A balanced catalytic activity between the gelling and blowing reactions is essential for a stable foam structure with optimal cell opening.
Safety Precautions and Handling
This compound is a toxic compound and requires careful handling. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water and seek medical attention. All waste containing DBTDL should be disposed of as hazardous waste according to local regulations.
Experimental Protocol: Laboratory-Scale Flexible Polyurethane Foam Synthesis
This protocol outlines a one-shot method for the preparation of a flexible polyurethane foam sample. The quantities are provided in parts per hundred polyol (pphp).
4.1. Materials and Equipment:
-
Polyol: Polyether polyol (e.g., 3000-6000 molecular weight)
-
Isocyanate: Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI)
-
Catalysts:
-
Amine catalyst (e.g., triethylenediamine - DABCO)
-
This compound (DBTDL)
-
-
Surfactant: Silicone-based surfactant
-
Blowing Agent: Deionized water
-
Equipment:
-
High-speed mechanical stirrer (3000-4000 rpm)
-
Disposable mixing cups
-
Molds (e.g., open-top cardboard or aluminum)
-
Fume hood
-
Stopwatch
-
Analytical balance
-
4.2. Procedure:
-
Preparation of the Polyol Premix:
-
In a disposable mixing cup, accurately weigh the desired amount of polyether polyol.
-
Add the calculated amounts of deionized water, amine catalyst, and silicone surfactant to the polyol.
-
Mix these components at a low speed for approximately 60 seconds until a homogeneous mixture is obtained.
-
-
Addition of DBTDL Catalyst:
-
Add the specified amount of DBTDL catalyst to the polyol premix.
-
Continue mixing for another 15-30 seconds to ensure uniform dispersion of the catalyst.
-
-
Addition of Isocyanate and Foaming:
-
Weigh the calculated amount of isocyanate in a separate container.
-
Increase the mixing speed to high (3000-4000 rpm) and add the isocyanate to the polyol premix.
-
Mix vigorously for 5-10 seconds.
-
Immediately pour the reacting mixture into the mold.
-
-
Curing and Characterization:
-
Allow the foam to rise and cure in the fume hood at room temperature for at least 24 hours.
-
After curing, the foam can be removed from the mold and conditioned for at least 48 hours at standard conditions (23 ± 2 °C and 50 ± 5% relative humidity) before characterization.
-
Record the following reaction parameters during the foaming process:
-
Cream Time: The time from the addition of isocyanate until the mixture begins to rise and change color.
-
Gel Time (String Time): The time when the foam becomes tacky and forms strings when touched with a spatula.
-
Tack-Free Time: The time when the surface of the foam is no longer sticky to the touch.
-
Rise Time: The time taken for the foam to reach its maximum height.
-
-
Quantitative Data: Effect of DBTDL Concentration
The concentration of DBTDL significantly influences the reaction profile and the final properties of the flexible polyurethane foam. The following tables summarize the typical effects of varying DBTDL concentration. Note: The exact values can vary depending on the specific formulation (polyol type, isocyanate index, water content, and co-catalyst levels).
Table 1: Effect of DBTDL Concentration on Reaction Profile of Flexible Polyurethane Foam
| DBTDL Concentration (pphp) | Cream Time (s) | Gel Time (s) | Tack-Free Time (s) |
| 0.05 | 15 - 25 | 70 - 90 | 100 - 130 |
| 0.10 | 12 - 20 | 50 - 70 | 80 - 110 |
| 0.20 | 8 - 15 | 35 - 55 | 60 - 90 |
| 0.30 | 5 - 10 | 25 - 40 | 45 - 70 |
Table 2: Effect of DBTDL Concentration on Physical and Mechanical Properties of Flexible Polyurethane Foam
| DBTDL Concentration (pphp) | Density ( kg/m ³) | Tensile Strength (kPa) | Elongation at Break (%) |
| 0.05 | 28 - 32 | 80 - 100 | 150 - 200 |
| 0.10 | 29 - 33 | 90 - 115 | 130 - 180 |
| 0.20 | 30 - 34 | 100 - 130 | 110 - 160 |
| 0.30 | 31 - 35 | 110 - 140 | 90 - 140 |
Note: The data in these tables are illustrative and represent typical trends. Actual results will depend on the specific formulation and processing conditions.
Visualizations
Diagram 1: Catalytic Cycle of DBTDL in Urethane Formation
Application Notes and Protocols for DBTDL-Catalyzed Polyester Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the experimental setup and procedures for synthesizing polyesters using Dibutyltin Dilaurate (DBTDL) as a catalyst. The protocols outlined below are intended to serve as a foundational methodology, which can be adapted and optimized for specific monomer combinations and desired polymer characteristics.
Introduction
Polyesters are a critical class of polymers with wide-ranging applications in biomedical fields, including drug delivery systems, tissue engineering scaffolds, and biodegradable implants. The synthesis of polyesters is typically achieved through the polycondensation of diols and dicarboxylic acids or the transesterification of diesters and diols. The choice of catalyst is crucial for controlling the reaction kinetics, molecular weight, and overall properties of the resulting polymer.
This compound (DBTDL) is a versatile and highly effective organotin catalyst for various polymerization reactions, including polyester synthesis.[1][2][3] Its high catalytic activity stems from the Lewis acidic nature of the tin center, which activates the carbonyl group of the carboxylic acid or ester, facilitating nucleophilic attack by the hydroxyl group of the diol.[4] This catalytic action allows for the efficient formation of ester bonds under controlled conditions.[2][4]
These application notes provide detailed protocols for both polycondensation and transesterification routes to polyester synthesis using DBTDL, along with methods for polymer characterization.
Catalytic Mechanism of DBTDL in Esterification
The catalytic cycle of DBTDL in polyester synthesis is generally understood to proceed through a Lewis acid-catalyzed mechanism. The tin atom in DBTDL coordinates to the carbonyl oxygen of the carboxylic acid or ester, increasing the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by the alcohol, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule (in polycondensation) or an alcohol (in transesterification) yields the ester linkage and regenerates the catalyst for the next cycle.
References
- 1. bpb-us-w1.wpmucdn.com [bpb-us-w1.wpmucdn.com]
- 2. US5166310A - Preparation of polyesters with tin catalyst - Google Patents [patents.google.com]
- 3. db-thueringen.de [db-thueringen.de]
- 4. EP0419254A2 - Polyester compositions and organotin esterification catalysts therefor - Google Patents [patents.google.com]
Application Note: Analytical Methods for Quantifying Dibutyltin Dilaurate in Polymers
AN-DBTDL-POLY-2025
Audience: Researchers, scientists, and drug development professionals.
Introduction Dibutyltin dilaurate (DBTDL) is an organotin compound widely utilized as a catalyst in the manufacturing of polyurethanes, silicones, and as a heat stabilizer in polyvinyl chloride (PVC) formulations.[1][2] Its primary function is to accelerate polymerization and crosslinking reactions, influencing the final properties of the material.[2][3] Given the potential for migration from the polymer matrix and regulatory scrutiny of organotin compounds due to their toxicological profiles, accurate and reliable quantification of DBTDL in finished polymer products is crucial.[4] This document provides detailed protocols for the determination of DBTDL in various polymer matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS).
Analytical Methods Overview The quantification of DBTDL in complex polymer matrices presents analytical challenges, primarily due to the compound's low volatility and the need for efficient extraction. The most common and robust methods involve a chromatographic separation followed by sensitive detection.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely adopted technique for organotin analysis. Since DBTDL and its degradation product, dibutyltin (DBT), are polar and non-volatile, a derivatization step is mandatory to convert them into thermally stable and volatile analogues suitable for GC analysis.[5] This method offers excellent selectivity and sensitivity, especially when using Selected Ion Monitoring (SIM).
-
High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS): This powerful hyphenated technique allows for the direct analysis of organotin species without the need for derivatization.[6] HPLC separates the different tin compounds, which are then detected with extremely high sensitivity by ICP-MS based on their tin content. This simplifies sample preparation and reduces the risk of analyte loss or alteration.[6]
Experimental Protocols
Protocol 1: Quantification of DBTDL by GC-MS after Ethylation Derivatization
This protocol is adapted from standard methods for analyzing organotin compounds in plastics.[7][8] It involves an acidic extraction followed by derivatization to convert DBT species to their volatile ethylated forms.
1. Sample Preparation and Extraction
-
Accurately weigh approximately 0.5-1.0 g of the polymer sample (e.g., PVC, polyurethane), cut into small pieces (~5 mm), into a glass reaction tube.[8]
-
Add 10 mL of a suitable extraction solvent. For PVC, an acidic extraction is common: use a solution of 0.07 mol/L hydrochloric acid.[7][8][9] For polyurethanes, a solvent mixture like hexane:acetic acid:tropolone (99:1:0.1 v/v) can be effective.[10]
-
Seal the tube and place it in a shaker or ultrasonic bath. Extraction conditions may vary depending on the polymer; for PVC, letting it stand overnight at approximately 40°C with occasional shaking is recommended.[7][8]
-
After extraction, allow the sample to cool and centrifuge or filter to separate the polymer residue from the extract.
2. Derivatization (Ethylation)
-
Transfer 5 mL of the clear extract into a clean glass tube.
-
Add 5 mL of an acetate buffer solution (pH ~4.7-5.4) to adjust the pH.[9][11]
-
Add 1 mL of a freshly prepared 1-2% (w/v) aqueous solution of sodium tetraethylborate (NaBEt4).[5][7][9] Caution: NaBEt4 is highly reactive; handle with care in a fume hood.
-
Immediately add 2 mL of hexane, seal the tube, and shake vigorously for 20-30 minutes to facilitate the derivatization and extraction of the ethylated organotins into the hexane layer.[5][9]
-
Allow the layers to separate. The clear upper hexane layer contains the derivatized analytes.[5]
3. GC-MS Analysis
-
Carefully transfer the upper hexane layer to an autosampler vial.
-
Inject 1 µL of the solution into the GC-MS system.
-
Analyze the samples alongside a set of calibration standards prepared by derivatizing known concentrations of a DBTDL or dibutyltin dichloride standard.
Workflow for GC-MS Analysis of DBTDL in Polymers
Caption: Workflow for DBTDL quantification by GC-MS.
Protocol 2: Quantification of DBTDL by HPLC-ICP-MS
This method is advantageous as it does not require derivatization and can directly measure organotin species after extraction.[6]
1. Sample Preparation and Extraction
-
Prepare the polymer sample as described in Protocol 1, Step 1 (e.g., weigh 0.5-1.0 g of polymer).
-
Extraction is typically performed with a solvent mixture designed to dissolve the organotins. A mixture of methanol and acetic acid (e.g., 3:1) can be effective.[11]
-
Add 10 mL of the extraction solvent to the polymer sample in a glass tube.
-
Use sonication (e.g., 30 W for 8-10 minutes) or mechanical shaking to facilitate extraction.[11]
-
Centrifuge the sample to pellet the polymer material and collect the supernatant (extract).
-
Filter the extract through a 0.45 µm syringe filter (or appropriate size) to remove any particulates before analysis.
2. HPLC-ICP-MS Analysis
-
Transfer the filtered extract to an autosampler vial.
-
Inject a suitable volume (e.g., 100-200 µL) into the HPLC-ICP-MS system.[6]
-
The HPLC system separates the organotin compounds, and the ICP-MS detector quantifies the tin (Sn) isotopes.
-
Quantification is performed against a calibration curve prepared from DBTDL standards in the mobile phase.
Workflow for HPLC-ICP-MS Analysis of DBTDL
Caption: Workflow for DBTDL quantification by HPLC-ICP-MS.
Data Presentation
Table 1: Typical GC-MS Instrumental Parameters
| Parameter | Setting |
| GC System | Agilent 6890 or equivalent |
| Mass Spectrometer | Agilent 5973N MSD or equivalent |
| Injection Mode | Splitless, 1 µL |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium, Constant Flow (~1.0 mL/min) |
| Oven Program | 60°C (hold 2 min), ramp to 190°C at 10°C/min, ramp to 250°C at 50°C/min (hold 10 min)[12] |
| Column | HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Impact (EI), 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (for Diethyldibutyltin) | m/z 263, 235, 207, 179[5][7] |
Table 2: Typical HPLC-ICP-MS Instrumental Parameters
| Parameter | Setting |
| HPLC System | Inert HPLC System (e.g., PerkinElmer NexSAR)[6] |
| ICP-MS System | PerkinElmer NexION or equivalent |
| Column | C18 reverse-phase column |
| Mobile Phase | Gradient or isocratic elution with a mixture of methanol, water, and an organic acid (e.g., acetic acid) with a complexing agent like tropolone.[6][10] |
| Flow Rate | ~1.0 mL/min |
| Injection Volume | 100 - 200 µL[6] |
| ICP-MS RF Power | 1600 W[6] |
| Monitored Isotopes | ¹¹⁸Sn, ¹²⁰Sn |
Table 3: Comparison of Analytical Methods
| Feature | GC-MS with Derivatization | HPLC-ICP-MS |
| Derivatization Required | Yes (e.g., ethylation)[5] | No[6] |
| Sample Prep Complexity | Higher | Lower[6] |
| Typical Detection Limit | < 0.01 - 0.2 µg/mL[7][13] | 0.3 - 2.5 µg/L (as Sn)[6][14] |
| Selectivity | High (based on mass spectrum) | Very High (based on elemental mass) |
| Throughput | Lower due to sample prep | Higher[6] |
| Instrumentation Cost | Moderate to High | High to Very High |
| Primary Application | Routine QC, regulatory compliance[7] | Speciation studies, high-sensitivity analysis[6][14] |
Logical Relationship Diagram
Caption: Core steps and choices in DBTDL analysis.
References
- 1. DIBUTYLTIN LAURATE (POLYURETHANE CATALYST) - Ataman Kimya [atamanchemicals.com]
- 2. BNT Chemicals | DBTL – this compound [bnt-chemicals.com]
- 3. scispace.com [scispace.com]
- 4. Analysis of organotin compounds [alsglobal.se]
- 5. gcms.labrulez.com [gcms.labrulez.com]
- 6. apps.nelac-institute.org [apps.nelac-institute.org]
- 7. shimadzu.com [shimadzu.com]
- 8. gcms.labrulez.com [gcms.labrulez.com]
- 9. agilent.com [agilent.com]
- 10. epa.gov [epa.gov]
- 11. gcms.cz [gcms.cz]
- 12. gcms.cz [gcms.cz]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Dibutyltin Dilaurate (DBTDL) in Room Temperature Vulcanization (RTV) of Silicones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of Dibutyltin Dilaurate (DBTDL) as a catalyst in the room temperature vulcanization (RTV) of silicones. The information is intended for professionals in research and development who are formulating and evaluating silicone-based materials.
Introduction to DBTDL in RTV Silicones
Room Temperature Vulcanizing (RTV) silicones are a class of silicone rubbers that cure at ambient temperatures to form a durable, flexible elastomer.[1] This curing process, or vulcanization, involves the cross-linking of silicone polymers.[2] For condensation-cure RTV systems, an organotin catalyst is frequently employed to accelerate the reaction, with this compound (DBTDL) being a widely used and effective choice.[3][4]
DBTDL is an organotin compound that catalyzes the condensation reaction between hydroxyl-terminated polydimethylsiloxane (PDMS) polymers and a cross-linking agent, typically an alkoxysilane such as tetraethyl orthosilicate (TEOS) or an acetoxysilane.[2][5] This reaction results in the formation of a three-dimensional siloxane (Si-O-Si) network, transforming the liquid silicone precursor into a solid rubber. The presence of atmospheric moisture is crucial for the hydrolysis of the cross-linker, a key step in the curing mechanism.[3][6]
Mechanism of Action
The curing of RTV silicones with DBTDL as a catalyst generally proceeds through a two-step mechanism: hydrolysis and condensation.
-
Hydrolysis: The cross-linking agent, for example, an alkoxysilane, reacts with moisture present in the atmosphere to form reactive silanol (Si-OH) groups and an alcohol byproduct.[7]
-
Condensation: DBTDL then catalyzes the condensation reaction between the silanol groups on the cross-linker and the hydroxyl end groups of the silicone polymer chains.[2] This process forms stable siloxane bonds and results in the cross-linked network structure of the cured silicone rubber.[5] The catalyst can also promote the self-condensation of silanol groups.
Recent studies have also suggested that DBTDL may not only act as a catalyst but can also become integrated into the silicone network, potentially influencing the dynamic behavior and mechanical properties of the final elastomer.[8][9][10]
Quantitative Data on Formulation and Curing Parameters
The concentration of DBTDL and the environmental conditions significantly impact the curing characteristics and final properties of the RTV silicone.
Effect of DBTDL Concentration on Curing Time
The amount of DBTDL directly influences the pot life (working time) and the full cure time of the RTV silicone.[11] Increasing the catalyst concentration generally leads to a faster cure.
| DBTDL Concentration (% by weight of base polymer) | Pot Life (Working Time) at 25°C | Full Cure Time at 25°C, 50% RH | Reference |
| 0.1% | Can be significantly longer | > 24 hours | [11] |
| 0.5% | Approximately 1 - 1.5 hours | 24 hours | [11] |
| > 0.5% | Shorter | < 24 hours | [12] |
Note: These are typical values and can vary depending on the specific formulation, including the type of polymer, cross-linker, and fillers used.
Influence of Environmental Conditions on Cure Rate
The curing of RTV silicones is highly dependent on ambient temperature and relative humidity (RH).[13][14]
| Parameter | Effect on Cure Rate | Notes | Reference |
| Temperature | Higher temperatures accelerate the curing process. | As a general rule, the cure time can be halved for every 10°C increase in temperature.[15] | [6][13] |
| Relative Humidity | Higher humidity levels lead to faster curing. | The optimal relative humidity is typically between 40% and 70%. Very low humidity can significantly slow down or even inhibit the cure.[15] | [6][14] |
| Application Thickness | Thicker sections require longer cure times. | Curing proceeds from the outside in as moisture diffuses into the material.[13][14] | [13][14] |
Experimental Protocols
The following are generalized protocols for the preparation and characterization of a DBTDL-catalyzed two-component RTV silicone.
Protocol for Formulation and Curing of a Two-Component RTV Silicone
Materials:
-
Hydroxy-terminated polydimethylsiloxane (PDMS) base polymer
-
Cross-linking agent (e.g., tetraethyl orthosilicate - TEOS)
-
This compound (DBTDL) catalyst
-
Fillers (e.g., fumed silica, calcium carbonate) (optional)
-
Plasticizer (e.g., non-reactive PDMS fluid) (optional)
-
Adhesion promoter (optional)
Procedure:
-
Part A (Base) Preparation:
-
In a suitable mixing vessel, combine the hydroxy-terminated PDMS polymer, fillers, and plasticizer.
-
Mix thoroughly using a planetary mixer or a similar high-shear mixing apparatus until a homogeneous dispersion is achieved.
-
De-gas the mixture under vacuum to remove any entrapped air bubbles.
-
-
Part B (Curing Agent) Preparation:
-
In a separate, dry container, mix the cross-linking agent (TEOS) with the DBTDL catalyst. The concentration of DBTDL is typically a small percentage of the cross-linker weight.
-
-
Mixing and Curing:
-
Combine Part A and Part B in the desired ratio (e.g., 100 parts of A to 1-10 parts of B by weight).
-
Mix the two components thoroughly until the mixture is uniform in color and consistency.
-
Pour the mixed silicone into a mold or apply it to the desired substrate.
-
Allow the silicone to cure at room temperature (e.g., 25°C) and controlled relative humidity (e.g., 50%) for the desired period (typically 24-72 hours for a full cure).[11][16]
-
Protocol for Characterization of Cured RTV Silicone
1. Mechanical Testing (Tensile Strength and Elongation):
-
Prepare dog-bone shaped specimens from the cured silicone sheets according to ASTM D412.
-
Conduct tensile testing using a universal testing machine at a specified crosshead speed.
-
Record the tensile strength at break and the ultimate elongation.
2. Hardness Measurement:
-
Measure the Shore A hardness of the cured silicone sample using a durometer according to ASTM D2240.
3. Cure Monitoring (Rheology):
-
Use a rheometer with parallel plate geometry to monitor the change in storage modulus (G') and loss modulus (G'') of the mixed RTV silicone over time.
-
The crossover point of G' and G'' can be used to determine the gel time.
Visualizations
Signaling Pathway: DBTDL-Catalyzed Condensation Cure
Caption: DBTDL-catalyzed condensation cure mechanism.
Experimental Workflow for RTV Silicone Formulation and Testing
References
- 1. RTV silicone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. BNT Chemicals | DBTL – this compound [bnt-chemicals.com]
- 4. sinosil.com [sinosil.com]
- 5. STUDIES ON POLYORGANOSILOXANES——Ⅶ. ROOM TEMPERATURE VULCANIZATION OF SILICONE RUBBER AND THE THERMAL DEGRADATION OF THE VULCANIZATE [ccspublishing.org.cn]
- 6. How humidity affects the cure kinetics of silicone elastomers — Linkam Scientific [linkam.co.uk]
- 7. artmolds.com [artmolds.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
- 11. marianinc.com [marianinc.com]
- 12. Overview of Room Temperature Vulcanized Silicone Rubber - Nanjing Silfluo New Material Co., Ltd. [silfluosilicone.com]
- 13. RTV Silicone Cure Time: A Complete Guide to Optimizing Your Gasket and Sealing Projects - INCURE INC. [incurelab.com]
- 14. How Long Does RTV Take to Set? Understanding RTV Cure Time - INCURE INC. [incurelab.com]
- 15. sanvochemicals.com [sanvochemicals.com]
- 16. mdpi.com [mdpi.com]
Application Notes: Formulation of Polyurethane Adhesives with Dibutyltin Dilaurate (DBTDL) Catalyst
References
- 1. This compound in polyurethane casting applications-Organotin Catalyst Suppliers & Manufacturing [sn-tin.com]
- 2. DIBUTYLTIN LAURATE (POLYURETHANE CATALYST) - Ataman Kimya [atamanchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. ijaseit.insightsociety.org [ijaseit.insightsociety.org]
- 6. This compound | Catalyst for Polyurethane Paints and Coatings [borchers.com]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
Application Note: Determination of Dibutyltin Dilaurate in PVC Products by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibutyltin dilaurate (DBTDL) is an organotin compound widely used as a heat stabilizer in polyvinyl chloride (PVC) products to prevent thermal degradation during processing and use.[1] Due to the potential for organotin compounds to migrate from PVC materials and their associated health and environmental concerns, regulatory bodies have established limits on their presence in various consumer goods, including food packaging and toys.[2][3] This application note provides a detailed Gas Chromatography-Mass Spectrometry (GC-MS) method for the sensitive and selective detection and quantification of dibutyltin (DBT), the core component of DBTDL, in PVC products.
The analytical approach involves solvent extraction of dibutyltin compounds from the PVC matrix, followed by derivatization to a more volatile and thermally stable form suitable for GC-MS analysis. Quantification is achieved using an external standard calibration curve with the aid of an internal standard.
Experimental Protocols
Reagents and Materials
-
Solvents: Acetone, Hexane, Methanol (all pesticide residue grade or equivalent).
-
Acids: Hydrochloric acid (analytical grade).
-
Buffer Solution: Acetic acid/sodium acetate buffer (pH 4.5-5.0).
-
Derivatizing Agent: 2% (w/v) Sodium tetraethylborate (NaBEt₄) solution in 0.1 M NaOH. Prepare fresh daily.
-
Standards: Dibutyltin dichloride (as a source for dibutyltin), this compound, and Tripropyltin (internal standard).
-
Standard Stock Solutions: Prepare individual stock solutions of dibutyltin dichloride and tripropyltin in methanol at a concentration of 1000 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with hexane to cover the desired calibration range (e.g., 0.01 - 1.0 µg/mL).
-
Internal Standard Working Solution: Prepare a working solution of tripropyltin in methanol at a suitable concentration (e.g., 1 µg/mL).
Sample Preparation and Extraction
-
Sample Comminution: Cut the PVC sample into small pieces (e.g., 5x5 mm).
-
Weighing: Accurately weigh approximately 0.5 g of the PVC sample into a glass centrifuge tube.
-
Extraction:
-
Incubation: Let the mixture stand overnight at approximately 40°C, with occasional shaking to ensure thorough extraction.[2]
-
Centrifugation: Centrifuge the sample at 2500 rpm for 10 minutes to separate the PVC residue.[2]
-
Concentration: Carefully transfer the supernatant to an evaporation flask and concentrate the extract to a smaller volume (e.g., 2 mL) at a temperature below 40°C using a gentle stream of nitrogen or a rotary evaporator.[4]
Derivatization
Due to the low volatility of dibutyltin compounds, a derivatization step is necessary to convert them into a form suitable for GC analysis.[5] Ethylation with sodium tetraethylborate is a common and effective method.[2][3][4][6]
-
pH Adjustment: Add 5 mL of acetic acid/sodium acetate buffer solution (pH 4.5-5.0) to the concentrated extract.[2][4]
-
Internal Standard Spiking: Add a known amount of the tripropyltin internal standard working solution to both the sample extracts and the calibration standards.
-
Ethylation Reaction: Add 1 mL of the 2% sodium tetraethylborate solution.[2]
-
Reaction Incubation: Shake the mixture vigorously for 20 minutes and then let it stand for 1 hour to allow for complete derivatization and phase separation.[2]
-
Extraction of Derivatives: The ethylated derivatives will partition into the upper hexane layer. Carefully transfer the hexane layer to a GC vial for analysis.
GC-MS Instrumental Analysis
The following are typical instrumental parameters for the analysis of ethylated dibutyltin. These may need to be optimized for the specific instrument used.
| Parameter | Condition |
| Gas Chromatograph | |
| Column | Rtx-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent[2] |
| Carrier Gas | Helium at a constant linear velocity of 33 cm/sec[2] |
| Injection Mode | Splitless[2] |
| Injection Volume | 1 µL[2] |
| Injector Temperature | 250°C[2] |
| Oven Temperature Program | 45°C (hold 4 min), then ramp at 15°C/min to 300°C (hold 10 min)[2] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV[5] |
| Ion Source Temperature | 200°C[2] |
| Interface Temperature | 250°C[2] |
| Acquisition Mode | Selected Ion Monitoring (SIM)[2] |
| Monitored Ions (for Diethyldibutyltin) | Quantifier Ion: m/z 263, Qualifier Ion: m/z 261[2] |
| Dwell Time | 100 ms |
Data Presentation
Calibration and Quantification
A calibration curve should be generated by plotting the peak area ratio of the diethyldibutyltin derivative to the internal standard against the concentration of the dibutyltin standards. Excellent linearity is expected, with a coefficient of determination (R²) of >0.999.[2] The concentration of dibutyltin in the PVC samples can then be calculated from this calibration curve.
| Analyte | Calibration Range (µg/mL) | Linearity (R²) | Limit of Quantification (LOQ) (µg/g) | Recovery (%) | Precision (RSD%) |
| Dibutyltin | 0.01 - 1.0[2] | >0.999[2] | 0.5 (estimated based on 0.01 µg/mL in solution) | >90[4] | <10 |
Typical Results
The analysis of a PVC sample spiked with dibutyltin should show a clear chromatographic peak at the expected retention time for diethyldibutyltin, with the characteristic ion fragments observed in the mass spectrum.
Experimental Workflow and Logical Relationships
References
- 1. researchgate.net [researchgate.net]
- 2. shimadzu.com [shimadzu.com]
- 3. agilent.com [agilent.com]
- 4. Determination of butyltin and octyltin stabilizers in poly(vinyl chloride) products by headspace solid-phase microextraction and gas chromatography with flame-photometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. www2.gov.bc.ca [www2.gov.bc.ca]
Application Notes and Protocols for Dibutyltin Dilaurate (DBTDL) in Crosslinking Silane-Modified Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Dibutyltin Dilaurate (DBTDL) as a catalyst for the crosslinking of silane-modified polymers (SMPs). The information presented is intended to guide researchers and professionals in the formulation and characterization of crosslinked polymer systems for various applications, including sealants, adhesives, and coatings.
Introduction
This compound is an organotin compound widely utilized as a catalyst to accelerate the moisture-curing process of silane-modified polymers.[1][2][3][4] The crosslinking of these polymers, often at room temperature, results in the formation of a stable three-dimensional network, imparting desirable properties such as elasticity, durability, and adhesion to the final product.[5][6] The versatility of DBTDL has made it a standard catalyst in the formulation of a wide range of industrial and consumer products.[1] However, it is important to note that due to toxicity concerns, researchers are actively exploring alternatives to organotin catalysts.[7]
Catalytic Mechanism of DBTDL
The crosslinking of silane-modified polymers in the presence of moisture and a catalyst like DBTDL proceeds through a two-step mechanism: hydrolysis and condensation.
-
Hydrolysis: The alkoxysilane groups on the polymer chain first hydrolyze in the presence of water to form silanol groups.
-
Condensation: The newly formed silanol groups then condense with each other or with other alkoxysilane groups to form stable siloxane (Si-O-Si) bonds, resulting in the crosslinked network.[8]
DBTDL is believed to catalyze this process through the formation of an active intermediate. The proposed mechanism suggests that DBTDL first undergoes partial hydrolysis to form dibutyltin laurate hydroxide.[9] This species then interacts with the silane, facilitating the formation of a Sn-O-Si linkage, which is more susceptible to reaction with water and other silanol groups, thereby accelerating the overall crosslinking process.[8][9][10]
Quantitative Data on DBTDL-Catalyzed Crosslinking
The concentration of DBTDL and the specific formulation of the silane-modified polymer system significantly impact the curing characteristics and final properties of the crosslinked material. The following tables summarize key quantitative data from various studies.
Table 1: Effect of DBTDL Concentration on Cure Time and Mechanical Properties of a Silane-Terminated Polyether Sealant
| DBTDL Concentration (wt%) | Skin Formation Time (minutes) | Shore A Hardness | Tensile Strength (MPa) | Elongation at Break (%) |
| 0.05 | 45 | 30 | 1.8 | 450 |
| 0.10 | 25 | 35 | 2.2 | 400 |
| 0.20 | 10 | 40 | 2.5 | 350 |
Data synthesized from typical performance characteristics of SMP sealants.
Table 2: Formulation and Properties of a Silane-Crosslinked Polyethylene (XLPE) Compound
| Component | Concentration (phr) |
| Low-Density Polyethylene (LDPE) | 100 |
| Vinyltrimethoxysilane (VTMS) | 2.0 |
| Dicumyl Peroxide (DCP) | 0.2 |
| Antioxidant | 0.3 |
| This compound (DBTDL) | 0.05 |
Table 3: Mechanical Properties of Crosslinked Polyethylene (XLPE) vs. Uncrosslinked Polyethylene (PE)
| Property | Uncrosslinked PE | Crosslinked PE (with DBTDL) |
| Gel Content (%) | 0 | > 70 |
| Tensile Strength at Break (MPa) | 12 | 18 |
| Elongation at Break (%) | 600 | 450 |
| Hot Set Test (200°C, 20 N/cm²) - Elongation (%) | Fails | < 100 |
Data based on typical values for silane-crosslinked polyethylene used in wire and cable applications.[11][12][13]
Experimental Protocols
The following are detailed protocols for common applications of DBTDL in the crosslinking of silane-modified polymers.
Protocol 1: Preparation and Curing of a One-Component Silane-Modified Polyether Sealant
This protocol describes the formulation of a basic one-component, moisture-curable sealant.
Materials:
-
Silane-terminated polyether polymer (e.g., Kaneka MS Polymer™ or equivalent)
-
Plasticizer (e.g., diisononyl phthalate - DINP)
-
Calcium carbonate (precipitated, surface-treated)
-
Fumed silica (hydrophobic)
-
Titanium dioxide (rutile)
-
Adhesion promoter (e.g., 3-aminopropyltrimethoxysilane)
-
Dehydrating agent (e.g., vinyltrimethoxysilane)
-
This compound (DBTDL)
Equipment:
-
Planetary mixer with vacuum capabilities
-
Sealant cartridge filling equipment
-
Controlled environment room (23 ± 2°C, 50 ± 5% relative humidity)
-
Shore A durometer
-
Tensile tester
Procedure:
-
Pre-drying: Dry the calcium carbonate and titanium dioxide in an oven at 120°C for at least 4 hours to remove any residual moisture.
-
Mixing: a. Charge the silane-terminated polyether polymer and plasticizer into the planetary mixer. b. Mix under vacuum for 15 minutes to de-aerate. c. Gradually add the dried calcium carbonate and titanium dioxide while mixing. d. Add the fumed silica and continue mixing under vacuum for 30 minutes until a homogeneous paste is formed. e. Add the adhesion promoter and dehydrating agent and mix for another 15 minutes under vacuum.
-
Catalyst Addition: a. In a separate container, dilute the required amount of DBTDL with a small amount of plasticizer. b. Add the diluted DBTDL catalyst to the mixture and mix for a final 10 minutes under vacuum.
-
Packaging: Immediately package the formulated sealant into moisture-proof cartridges.
-
Curing and Testing: a. Dispense the sealant onto a substrate and allow it to cure in a controlled environment (23°C, 50% RH). b. Measure the skin formation time by lightly touching the surface at regular intervals until it is tack-free.[14] c. After 7 days of curing, measure the Shore A hardness. d. Prepare dumbbell-shaped specimens and measure the tensile strength and elongation at break according to ASTM D412.
Protocol 2: Silane Grafting and Crosslinking of Polyethylene for Wire and Cable Insulation
This protocol outlines the "Sioplas" two-step method for producing silane-crosslinked polyethylene.
Materials:
-
Low-density polyethylene (LDPE)
-
Vinyltrimethoxysilane (VTMS)
-
Dicumyl peroxide (DCP)
-
Antioxidant (e.g., Irganox 1010)
-
Catalyst masterbatch containing This compound (DBTDL)
Equipment:
-
Twin-screw extruder
-
Water bath
-
Pelletizer
-
Compression molding press
-
Hot set oven
-
Xylene extraction apparatus for gel content determination
Procedure:
-
Step 1: Grafting (Compounding) a. Tumble blend LDPE pellets with the antioxidant. b. Feed the LDPE/antioxidant blend into the twin-screw extruder. c. Inject a liquid mixture of VTMS and DCP into the extruder barrel at a controlled rate. d. Melt and mix the components at a temperature profile of 160-200°C. e. Extrude the molten polymer through a die into a water bath for cooling. f. Pelletize the resulting silane-grafted polyethylene.
-
Step 2: Crosslinking a. Dry the grafted polyethylene pellets. b. Tumble blend the grafted pellets with the DBTDL catalyst masterbatch (typically in a 95:5 ratio). c. Shape the final product by extrusion or molding. d. Expose the shaped article to moisture to induce crosslinking. This can be done by immersion in hot water (e.g., 80-95°C) for several hours or by exposure to ambient moisture over a longer period.
-
Characterization: a. Gel Content: Determine the degree of crosslinking by measuring the insoluble fraction of the polymer in boiling xylene according to ASTM D2765.[6] b. Hot Set Test: Evaluate the thermo-mechanical properties by measuring the elongation under load at 200°C as per IEC 60811. c. Mechanical Properties: Measure tensile strength and elongation at break of the crosslinked material.
Safety and Handling
This compound is toxic and requires careful handling.[7] Always consult the Safety Data Sheet (SDS) before use. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work in a well-ventilated area or under a fume hood.
Conclusion
This compound is an effective and widely used catalyst for the crosslinking of silane-modified polymers. By carefully controlling the catalyst concentration and formulation parameters, a wide range of material properties can be achieved to meet the demands of various applications. The protocols and data presented here provide a foundation for researchers and formulators to develop and characterize novel materials based on this versatile chemistry.
References
- 1. BNT Chemicals | DBTL – this compound [bnt-chemicals.com]
- 2. This compound | Catalyst for Polyurethane Paints and Coatings [borchers.com]
- 3. This compound CATALYST - Ataman Kimya [atamanchemicals.com]
- 4. This compound (DBTL) - Ataman Kimya [atamanchemicals.com]
- 5. data.epo.org [data.epo.org]
- 6. scielo.br [scielo.br]
- 7. jicable.org [jicable.org]
- 8. adhesivesmag.com [adhesivesmag.com]
- 9. cpsm.kpi.ua [cpsm.kpi.ua]
- 10. paint.org [paint.org]
- 11. researchgate.net [researchgate.net]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. scribd.com [scribd.com]
- 14. adhesivesmag.com [adhesivesmag.com]
Troubleshooting & Optimization
Technical Support Center: Controlling Pot Life in DBTDL Catalyzed Polyurethane Systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the pot life of two-component polyurethane (PU) systems catalyzed by Dibutyltin Dilaurate (DBTDL).
Frequently Asked Questions (FAQs)
Q1: What is pot life in the context of polyurethane systems?
A1: Pot life, also known as working time, is the period after mixing the two components (polyol and isocyanate) during which the polyurethane system remains liquid enough to be applied effectively.[1][2] Once the pot life is exceeded, the viscosity increases rapidly, making application difficult and compromising the final properties of the cured material.
Q2: What is the role of DBTDL in a polyurethane system?
A2: this compound (DBTDL) is a highly efficient organotin catalyst used to accelerate the reaction between the polyol (Part A) and the isocyanate (Part B).[3][4] This reaction, which forms the urethane linkages of the polymer, is often slow at ambient temperatures and requires a catalyst to achieve a practical cure time. DBTDL is valued for its ability to strongly promote the urethane-forming reaction.[4]
Q3: What are the primary factors that influence the pot life of a DBTDL-catalyzed system?
A3: The main factors include:
-
Catalyst Concentration: Higher DBTDL concentration leads to a faster reaction and a shorter pot life.
-
Temperature: Increased temperature significantly accelerates the reaction rate, thereby reducing the pot life.[1][2][5] A general rule of thumb is that a 10°C rise in temperature can halve the pot life.[2]
-
Moisture: The presence of moisture can consume isocyanate groups in a side reaction, which can affect pot life and cause defects like foaming.[6][7]
-
Component Reactivity: The chemical structure and reactivity of the specific polyol and isocyanate used will inherently affect the reaction speed and pot life.
-
Mass of Mixed Material: Larger mixed batches generate more exothermic heat, which accelerates the reaction and shortens the pot life.[1][2]
Q4: How is pot life experimentally determined?
A4: Pot life is typically determined by monitoring the viscosity of the mixed system over time. The end of the pot life is often defined as the point when the initial viscosity has doubled or reached a specific value that makes application impractical. A common method involves using a rotational viscometer, such as a Brookfield viscometer, to take periodic measurements at a constant temperature.[8][9]
Troubleshooting Guide
This guide addresses common issues related to pot life in DBTDL-catalyzed polyurethane experiments.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Pot Life is Too Short | 1. Excessive Catalyst Concentration: The amount of DBTDL is too high for the desired working time. 2. High Ambient or Material Temperature: The temperature of the components, mixing environment, or substrate is elevated.[1][5][10] 3. Large Batch Size: The exothermic reaction in a large mass of material accelerates the cure.[1][2] 4. Moisture Contamination: Water in the polyol, solvents, or from ambient humidity is reacting with the isocyanate.[6] 5. Highly Reactive Raw Materials: The specific polyol or isocyanate being used is inherently very fast-reacting. | 1. Reduce Catalyst Level: Decrease the concentration of DBTDL. This is the most direct way to slow the reaction. 2. Control Temperature: Cool the individual components before mixing. Work in a temperature-controlled environment.[2][11] 3. Mix Smaller Batches: Only mix the amount of material that can be used well within the pot life.[1] 4. Use Dry Components & Environment: Ensure polyols and solvents are dry. Work in a low-humidity environment if possible. 5. Introduce a Retarder/Inhibitor: Add a chelating agent like 2,4-pentanedione to temporarily block the catalyst's activity.[12][13][14][15] |
| Pot Life is Too Long or Inconsistent | 1. Insufficient Catalyst: The DBTDL concentration is too low to achieve the desired cure rate. 2. Low Temperature: The reaction is slowed by cold components or a cold working environment.[5][11] 3. Catalyst Deactivation: The DBTDL may have degraded over time or been deactivated by acidic impurities in the raw materials.[10] 4. Incorrect Mix Ratio: An off-ratio mix, particularly an excess of polyol, can lead to slow or incomplete curing.[11] | 1. Increase Catalyst Level: Incrementally increase the DBTDL concentration. 2. Increase Temperature: Gently warm the components or the curing part as recommended by the material's technical data sheet.[11] 3. Use Fresh Catalyst: Ensure the DBTDL is within its shelf life and stored correctly. Check raw materials for acidic contaminants. 4. Verify Mix Ratio: Ensure accurate weighing and thorough mixing of components according to the specified ratio. |
Quantitative Data on Pot Life Control
The following tables summarize the expected impact of key variables on pot life. The exact values are formulation-dependent and should be determined experimentally.
Table 1: Effect of DBTDL Concentration on Pot Life
| DBTDL Concentration (% of total resin solids) | Typical Sn Metal Level (%) | Expected Pot Life |
| 0.005% | 0.0009% | Long |
| 0.02% | 0.0036% | Moderate |
| 0.05% | 0.0090% | Short |
| 0.1% | 0.018% | Very Short |
| Data is illustrative. A typical DBTDL level for a two-component system might be 0.02-0.03% based on total resin solids.[16] |
Table 2: Effect of Temperature on Pot Life
| Temperature | Relative Pot Life |
| 15°C (59°F) | ~200% of baseline |
| 25°C (77°F) | 100% (Baseline) |
| 35°C (95°F) | ~50% of baseline |
| 45°C (113°F) | ~25% of baseline |
| This demonstrates the common principle that a 10°C increase can halve the pot life.[2] |
Experimental Protocols
Protocol 1: Measuring Pot Life via Viscosity Increase
Objective: To determine the working time of a polyurethane system by monitoring its viscosity.
Materials & Equipment:
-
Polyol and Isocyanate components
-
DBTDL catalyst
-
Mixing container and stirrer (e.g., disposable cup, mechanical mixer)
-
Rotational Viscometer (e.g., Brookfield DV2T) with appropriate spindle[8]
-
Temperature-controlled water bath or chamber
-
Timer
Methodology:
-
Preparation: Condition the polyol, isocyanate, and viscometer to the desired experimental temperature (e.g., 25°C).[8]
-
Mixing: Accurately weigh the polyol and isocyanate components into the mixing container according to the desired stoichiometric ratio. Add the precise amount of DBTDL catalyst to the polyol component and mix thoroughly before adding the isocyanate.
-
Initiate Reaction: Add the isocyanate component to the polyol/catalyst mixture. Start the timer and mix thoroughly for a specified time (e.g., 60 seconds), ensuring a homogenous mixture.[8]
-
Viscosity Measurement: Immediately transfer the required volume of the reacting mixture into the viscometer's sample chamber, which is maintained at the test temperature.
-
Data Collection: Begin taking viscosity readings at regular intervals (e.g., every 5 minutes). Record the time and the corresponding viscosity value.
-
Endpoint Determination: The pot life is defined as the time taken for the initial viscosity to double, or to reach a pre-determined viscosity limit that prevents application. Plot viscosity versus time to visualize the reaction profile.
Visualizations
// Node Definitions node_polyol [label="Polyol\n(R'-OH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_isocyanate [label="Isocyanate\n(R-NCO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_d_b_t_d_l [label="DBTDL Catalyst", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; node_complex [label="Activated Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; node_polyurethane [label="Polyurethane\n(R-NH-COO-R')", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Invisible node for centering catalyst node_center [shape=point, width=0.01, height=0.01, style=invis];
// Edges {node_polyol, node_isocyanate} -> node_center [arrowhead=none, style=invis]; node_center -> node_complex [label="Reaction", style=dashed]; node_d_b_t_d_l -> node_complex [label="Accelerates"]; node_complex -> node_polyurethane [label="Forms"]; } } Caption: Catalytic mechanism of DBTDL in polyurethane formation.
// Node definitions start [label="Pot Life Issue:\nToo Short", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q_temp [label="Is Temperature\n> 25°C?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q_cat [label="Is Catalyst Level\nHigh?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q_batch [label="Is Batch Size\nLarge?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
sol_temp [label="Action:\nReduce Temperature", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_cat [label="Action:\nLower DBTDL %", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_batch [label="Action:\nMix Smaller Batches", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_retarder [label="Advanced Action:\nAdd Retarder\n(e.g., 2,4-pentanedione)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> q_temp; q_temp -> sol_temp [label="Yes"]; q_temp -> q_cat [label="No"]; q_cat -> sol_cat [label="Yes"]; q_cat -> q_batch [label="No"]; q_batch -> sol_batch [label="Yes"]; q_batch -> sol_retarder [label="No"]; } } Caption: Troubleshooting workflow for short pot life.
// Central Node potlife [label="Pot Life", shape=doublecircle, fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0,0!"];
// Primary Factors (Decreasing Pot Life) temp [label="Temperature\n(Increase)", fillcolor="#FBBC05", fontcolor="#202124", pos="-2.5,2.5!"]; cat [label="DBTDL Conc.\n(Increase)", fillcolor="#FBBC05", fontcolor="#202124", pos="2.5,2.5!"]; moisture [label="Moisture\n(Presence)", fillcolor="#FBBC05", fontcolor="#202124", pos="3.5,0!"];
// Primary Factors (Increasing Pot Life) retarder [label="Retarder\n(e.g., 2,4-pentanedione)", fillcolor="#34A853", fontcolor="#FFFFFF", pos="-3.5,0!"]; low_temp [label="Temperature\n(Decrease)", fillcolor="#34A853", fontcolor="#FFFFFF", pos="-2.5,-2.5!"]; low_cat [label="DBTDL Conc.\n(Decrease)", fillcolor="#34A853", fontcolor="#FFFFFF", pos="2.5,-2.5!"];
// Edges temp -> potlife [label="Decreases", color="#EA4335"]; cat -> potlife [label="Decreases", color="#EA4335"]; moisture -> potlife [label="Decreases", color="#EA4335"]; retarder -> potlife [label="Increases", color="#34A853"]; low_temp -> potlife [label="Increases", color="#34A853"]; low_cat -> potlife [label="Increases", color="#34A853"]; } } Caption: Key factors influencing polyurethane pot life.
References
- 1. sprayplant.co.uk [sprayplant.co.uk]
- 2. duluxprotectivecoatings.com.au [duluxprotectivecoatings.com.au]
- 3. News - this compound: A Versatile Catalyst with Various Applications [mofanpu.com]
- 4. amazontele.com [amazontele.com]
- 5. the effectiveness of polyurethane catalysts at various temperatures|Surfacant Manufacturer [siliconeoil.com.cn]
- 6. krueger-werke.de [krueger-werke.de]
- 7. puglue.com [puglue.com]
- 8. Elastomers and Composites [journal.rubber.or.kr]
- 9. cigmat.cive.uh.edu [cigmat.cive.uh.edu]
- 10. scribd.com [scribd.com]
- 11. crosslinktech.com [crosslinktech.com]
- 12. US20060252856A1 - Additives for extending pot life of 2-component polyurethane coatings - Google Patents [patents.google.com]
- 13. scispace.com [scispace.com]
- 14. US20070117888A1 - Additives for Extending Pot Life of 2-Component Polyurethane Coatings - Google Patents [patents.google.com]
- 15. pcimag.com [pcimag.com]
- 16. turkchem.net [turkchem.net]
Technical Support Center: The Role of DBTDL in Polyurethane Curing
This guide provides researchers, scientists, and drug development professionals with essential information on the effect of Dibutyltin Dilaurate (DBTDL) concentration on the curing time of polyurethane. It includes frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is DBTDL and why is it a common catalyst in polyurethane systems?
A1: this compound (DBTDL) is a highly efficient organotin compound used as a catalyst in polyurethane chemistry.[1] It is favored for its ability to significantly accelerate the reaction between polyols (compounds with hydroxyl, –OH, groups) and isocyanates (compounds with –NCO groups) to form urethane linkages.[1][2] This acceleration is crucial for achieving practical curing times at ambient or slightly elevated temperatures, which would otherwise proceed very slowly.[3] DBTDL is compatible with a wide range of formulations and provides good control over drying times and the final mechanical properties of the polyurethane product.[2]
Q2: How does changing the DBTDL concentration affect the curing time of polyurethane?
A2: The concentration of DBTDL has a direct and significant impact on the curing time. Generally, increasing the DBTDL concentration increases the reaction rate, which in turn reduces the pot life (the workable time of the mixed components) and shortens the overall curing time.[3] Conversely, decreasing the catalyst concentration will slow down the reaction, leading to a longer pot life and an extended curing period.[3] This relationship allows formulators to precisely control the reaction kinetics to suit specific application requirements, from rapid curing in industrial settings to longer working times for manual applications.[1]
Q3: What is the catalytic mechanism of DBTDL in the polyurethane reaction?
A3: DBTDL acts as a Lewis acid catalyst.[4] The generally accepted mechanism involves the tin atom in DBTDL coordinating with both the isocyanate and the polyol.[5] This coordination polarizes the isocyanate group, making it more susceptible to a nucleophilic attack from the hydroxyl group of the polyol.[1][6] By bringing the reactants into close proximity within a ternary complex, DBTDL lowers the activation energy of the reaction, thereby dramatically accelerating the formation of the urethane bond.[5]
Q4: Are there potential side reactions or issues associated with DBTDL?
A4: Yes. While DBTDL is highly selective towards the urethane-forming reaction, its presence can also catalyze undesirable side reactions, particularly with moisture (water).[1][3] If water is present in the system, the isocyanate can react with it to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide gas, potentially causing foaming or bubbles in the final product.[4][7] Additionally, at very high concentrations or temperatures, DBTDL might promote other side reactions like the formation of allophanate or biuret linkages, which can alter the final properties of the polymer.[5]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Curing is too slow or incomplete | Insufficient DBTDL Concentration: The catalyst level is too low to achieve the desired reaction rate. | Gradually increase the DBTDL concentration in small increments (e.g., 0.05% by weight) and monitor the effect on gel time. |
| Catalyst Deactivation: Impurities in the resins, such as acids or water, can deactivate the catalyst.[3] | Ensure all reactants (polyols, isocyanates) are dry and free of acidic impurities. Consider using moisture scavengers if necessary. | |
| Low Ambient Temperature: The reaction is being performed at a temperature below the optimal range for the catalyst.[8] | Increase the ambient temperature or apply gentle heat as specified by the formulation guidelines. The reaction rate generally increases with temperature.[5] | |
| Curing is too fast (Pot Life is too short) | Excessive DBTDL Concentration: The catalyst level is too high, causing premature gelation. | Reduce the DBTDL concentration. The relationship between concentration and pot life is often logarithmic, so small reductions can have a significant effect.[3] |
| High Ambient Temperature: Higher temperatures accelerate the catalytic reaction significantly.[5][8] | Conduct the experiment in a temperature-controlled environment. If possible, cool the individual components before mixing. | |
| Reactive Raw Materials: The specific polyol or isocyanate used is highly reactive. | Consider using a less reactive grade of polyol or isocyanate, or a delayed-action catalyst if a longer pot life is essential. | |
| Inconsistent Curing Results | Improper Mixing: The catalyst is not uniformly dispersed throughout the resin mixture. | Ensure thorough and homogenous mixing of the components. Mix individual components before combining them, and scrape the sides and bottom of the mixing vessel.[9] |
| Inaccurate Measurements: Incorrect ratios of polyol, isocyanate, or catalyst are being used. | Use calibrated scales or volumetric dispensers to ensure precise measurement of all components. | |
| Variable Environmental Conditions: Fluctuations in temperature and humidity between experiments are affecting the reaction rate.[8] | Standardize the experimental conditions. Perform all experiments in a controlled environment with stable temperature and humidity. | |
| Foaming or Bubbles in the Cured Product | Moisture Contamination: Water in the polyol, solvents, or from atmospheric humidity is reacting with the isocyanate.[4][7] | Use dried solvents and raw materials. Blanket the reaction vessel with a dry, inert gas like nitrogen. De-gas the mixture under vacuum before curing.[9] |
| DBTDL Catalyzing Water-Isocyanate Reaction: DBTDL can accelerate the reaction between isocyanate and water, leading to CO2 generation.[3] | While unavoidable in the presence of water, ensuring dry conditions is the primary solution. Some specialized catalysts offer better selectivity over the water reaction.[7][10] |
Quantitative Data Presentation
The following table summarizes the typical relationship between DBTDL concentration and key curing parameters in a model polyurethane system. Note that absolute values will vary significantly based on the specific polyol, isocyanate, temperature, and other additives used.
| DBTDL Concentration (phr*) | Pot Life (minutes) | Gel Time (minutes) | Tack-Free Time (hours) |
| 0.05 | 30 | 20 | 8 |
| 0.15 | 15 | 10 | 4 |
| 0.30 | 8 | 5 | 2 |
*phr = parts per hundred resin (by weight)
Experimental Protocols
Objective: To determine the effect of varying DBTDL concentrations on the gel time of a two-component polyurethane system.
Materials & Equipment:
-
Polyol resin
-
Isocyanate (e.g., MDI or TDI based)
-
This compound (DBTDL) catalyst
-
Anhydrous solvent (if required for viscosity adjustment)
-
Disposable mixing cups and stirring rods
-
Digital stopwatch
-
Analytical balance (precision of ±0.01 g)
-
Constant temperature water bath or environmental chamber
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Methodology:
-
Preparation:
-
Ensure all glassware and equipment are clean and completely dry to prevent moisture contamination.
-
Condition all reactants (polyol, isocyanate, DBTDL) to the desired experimental temperature (e.g., 25°C) for at least 2 hours.
-
-
Component Mixing (for a single concentration):
-
Accurately weigh the required amount of polyol into a mixing cup.
-
Using the analytical balance, add the specified concentration of DBTDL to the polyol. For example, for a 0.1 phr concentration and 100g of polyol, add 0.1g of DBTDL.
-
Thoroughly mix the DBTDL into the polyol for 2 minutes until the mixture is homogeneous. This is often referred to as preparing the "Part A" or resin side.
-
-
Initiation of Reaction:
-
Weigh the stoichiometric amount of isocyanate ("Part B") corresponding to the amount of polyol used.
-
Add the isocyanate to the polyol/DBTDL mixture.
-
Immediately start the stopwatch and begin mixing vigorously for 60 seconds, ensuring the sides and bottom of the cup are scraped to achieve a uniform mixture.
-
-
Gel Time Determination:
-
Place the mixing cup in the constant temperature environment.
-
Periodically (e.g., every 30 seconds) gently probe the surface of the mixture with a clean stirring rod.
-
The gel time is defined as the point when the liquid mixture transitions to a gelatinous state and fine "strings" can no longer be pulled from the surface. Record this time from the stopwatch.
-
-
Data Collection:
-
Repeat steps 2-4 for each desired DBTDL concentration (e.g., 0.05%, 0.15%, 0.30% phr).
-
Perform each measurement in triplicate to ensure reproducibility and calculate the average gel time for each concentration.
-
-
Analysis:
-
Plot the average gel time as a function of DBTDL concentration to visualize the relationship.
-
Visualizations
References
- 1. This compound in polyurethane casting applications-Organotin Catalyst Suppliers & Manufacturing [sn-tin.com]
- 2. Tin Catalyst Alternatives for Polyurethane Coatings | Borchers: A Milliken Brand [borchers.com]
- 3. pcimag.com [pcimag.com]
- 4. l-i.co.uk [l-i.co.uk]
- 5. ohans.com [ohans.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. paint.org [paint.org]
- 8. puglue.com [puglue.com]
- 9. crosslinktech.com [crosslinktech.com]
- 10. adhesivesmag.com [adhesivesmag.com]
Technical Support Center: Mitigating Organotin Catalyst Toxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the toxicity concerns associated with organotin catalysts. Find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to minimize organotin residues in your research and development work.
Frequently Asked Questions (FAQs)
Q1: Why are organotin catalysts a concern in research and drug development?
A1: Organotin compounds, while effective catalysts in applications like polyurethane synthesis, pose significant toxicity risks.[1][2] Tri-substituted organotins, such as tributyltin (TBT), are particularly toxic and can act as endocrine disruptors, causing harmful effects to aquatic organisms even at very low concentrations (ng/L levels).[3][4] Due to their toxicity and tendency to bioaccumulate, regulatory bodies in several regions have restricted their use, making it critical to control and minimize their presence in final products, especially those intended for biomedical applications.[5][6]
Q2: How does the structure of an organotin compound relate to its toxicity?
A2: The toxicity of organotin compounds is primarily determined by the number and nature of the organic groups attached to the tin atom.[2] The general toxicity trend is: Tri-organotins (R₃SnX) > Di-organotins (R₂SnX₂) > Mono-organotins (RSnX₃).[2] Tetra-organotins (R₄Sn) have low toxicity but can decompose into toxic tri-organotin compounds under environmental conditions.[7] The type of organic group also matters; toxicity generally decreases as the length of the alkyl chain increases.[1] For example, triethyltins are among the most toxic, while trioctyltins have very low toxicity.[7]
Q3: What are the primary strategies for mitigating organotin toxicity in experiments?
A3: There are two main strategies:
-
Removal/Purification: Implementing post-reaction procedures to remove residual organotin catalysts and byproducts from the final product to acceptable levels (ppm or ppb).[8]
-
Substitution: Replacing toxic organotin catalysts with less toxic, environmentally friendly alternatives that offer similar or adequate catalytic activity.[5][9]
Q4: What are some of the non-toxic or less-toxic alternative catalysts I can use?
A4: Several classes of tin-free catalysts are commercially available and have proven effective. The most common alternatives are based on bismuth, zinc, iron, zirconium, and titanium.[9][10][11][12] Bismuth and zinc-based catalysts, in particular, are gaining popularity for polyurethane formulations due to their low toxicity, high selectivity, and potential for synergistic effects.[13] For instance, bismuth triflate and bismuth neodecanoate have been successfully used as substitutes for stannous octoate and DBTDL.[9][10]
Q5: How can I detect and quantify residual organotin in my samples?
A5: Highly sensitive analytical methods are required to detect organotin residues at trace levels. The most common techniques involve chromatography coupled with mass spectrometry.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A standard method, but often requires a time-consuming derivatization step to make the organotin compounds volatile.[3][14][15]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the preferred technique as it simplifies sample preparation and shortens run times due to its high selectivity and sensitivity.[3]
Troubleshooting Guides
This section addresses common issues encountered during the removal of organotin catalysts.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Persistent Tin Contamination After Aqueous KF Wash | Incomplete precipitation of tributyltin fluoride (Bu₃SnF). The pH of the aqueous solution might not be optimal. | 1. Ensure the KF solution is saturated (1M).2. Increase the number of washes (3-4 times).3. Vigorously shake the separatory funnel for at least one minute per wash.[16]4. If an emulsion or solid precipitate forms at the interface, filter the entire biphasic mixture through a pad of Celite® to remove the solids before separating the layers.[16] |
| Product Loss During Purification | The product may be trapped in the Bu₃SnF precipitate or have some solubility in the aqueous phase. | 1. After filtering the Bu₃SnF precipitate, wash the solid pad with a small amount of the organic solvent to recover any trapped product.2. Minimize the volume of aqueous washes or perform a back-extraction of the combined aqueous layers with fresh organic solvent. |
| Alternative Catalyst Shows Low Reactivity | The alternative catalyst (e.g., Bismuth, Zinc) may have intrinsically lower catalytic activity than the organotin counterpart under the same conditions. | 1. Increase the catalyst loading. Bismuth or zinc catalysts may require slightly higher concentrations than tin catalysts.[13]2. Increase the reaction temperature.3. Consider using a co-catalyst or a synergistic mixture. For example, combining bismuth and zinc catalysts can enhance performance.[13] |
| Difficulty Removing Alternative Catalysts | Some non-tin catalysts might be highly soluble in the product. | 1. Consult the supplier for recommended removal procedures.2. Explore adsorption techniques using activated carbon or functionalized silica.3. For metal-based alternatives, consider acidic washes with acids like dilute HCl or oxalic acid to extract the metal into the aqueous phase.[16][17] |
Comparative Data on Mitigation Strategies
Table 1: Comparison of Organotin Removal Techniques
| Method | Principle | Typical Efficiency | Advantages | Disadvantages | Reference |
| Adsorption on Activated Carbon | Hydrophobic adsorption of organotin compounds onto the surface of powdered activated carbon (PAC). | >99% removal from aqueous solutions. | High efficiency, widely available adsorbent. | Requires solid-liquid separation; may adsorb product. | [18] |
| Chromatography on K₂CO₃/Silica Gel | Adsorption and reaction on a solid support. Organotin impurities are strongly retained on the column. | Reduces impurities from stoichiometric levels to <15 ppm. | High efficiency, simple column chromatography setup. | Requires use of solvents for elution, not suitable for all products. | [8][16] |
| Aqueous KF Wash | Precipitation of insoluble tributyltin fluoride (Bu₃SnF) which can be removed by filtration. | Good, but may not reach ppm levels without optimization. | Inexpensive, simple liquid-liquid extraction procedure. | Can form emulsions; may not be effective for all organotin species. | [8][16] |
| Acidic Liquid-Liquid Extraction | Protonation of organotin species, increasing their solubility in an acidic aqueous phase. | Effective, especially for basic organotin compounds. | Simple extraction procedure. | Requires use of acid, which may be incompatible with the desired product. | [16][17] |
Table 2: Comparison of Alternative Catalysts to Organotins
| Catalyst Type | Example(s) | Relative Activity | Toxicity Profile | Considerations | Reference |
| Bismuth-based | Bismuth Triflate, Bismuth Neodecanoate | Can be higher than stannous octoate. | Low toxicity, considered non-toxic. | May be sensitive to water; can be a good alternative for PU foams and resins. | [6][10][13] |
| Zinc-based | Zinc Neodecanoate, Zinc Acetylacetonate | Often used in combination with other catalysts. | Low toxicity. | Good for promoting NCO/OH reactions with high hydrolytic stability. | [9][11][13] |
| Iron-based | Iron(III) Chloride (FeCl₃), Fe(acac)₃ | Highly active at low concentrations. | Low toxicity, abundant metal. | Can serve as a viable alternative for aliphatic TPUs. | [9] |
| Zirconium-based | Zirconium Acetylacetonate | Can be nearly as active as DBTDL. | Low toxicity. | Effective for reducing gel times in polyol/isocyanate reactions. | [9] |
Experimental Protocols
Protocol 1: Removal of Organotin Residues using K₂CO₃-Impregnated Silica Gel
This protocol is effective for reducing organotin impurities to parts-per-million (ppm) levels in reaction mixtures.[8]
Materials:
-
Crude reaction mixture containing organotin impurities.
-
Silica gel (standard flash chromatography grade).
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered.
-
Appropriate organic solvents for chromatography.
Procedure:
-
Prepare the Stationary Phase: Thoroughly mix 10g of finely powdered anhydrous K₂CO₃ with 90g of silica gel (10% w/w). This mixture can be stored for several months.[8]
-
Reaction Workup: After the reaction is complete, concentrate the crude product under reduced pressure. A preliminary aqueous workup is generally not required.[16]
-
Column Packing: Prepare a flash chromatography column with the K₂CO₃/silica gel mixture using a suitable eluent system.
-
Loading and Elution: Dissolve the concentrated crude product in a minimal amount of the eluent or a compatible solvent and load it onto the column.
-
Purification: Elute the column with the chosen solvent system. The organotin impurities will strongly adhere to the stationary phase, allowing the purified product to elute.
-
Analysis: Collect fractions and analyze for the presence of the desired product. Combine the pure fractions and concentrate them. Analyze the final product using a sensitive method like LC-MS/MS to confirm the removal of tin residues.
Protocol 2: Analysis of Residual Organotin by LC-MS/MS
This protocol provides a general workflow for the detection and quantification of organotins like TBT in a sample matrix.[3]
Materials:
-
Sample (e.g., purified polymer, reaction mixture).
-
Acetonitrile (LC-MS grade).
-
Water (LC-MS grade).
-
Internal standard (e.g., Triphenyl phosphate, TPP).
-
LC-MS/MS system with an Electrospray Ionization (ESI) source.
Procedure:
-
Sample Preparation:
-
Accurately weigh or measure the sample.
-
Perform a liquid-solid or liquid-liquid extraction using acetonitrile. For a 1g solid sample, 10 mL of acetonitrile can be used. Shake or sonicate vigorously for several minutes.[3]
-
Spike the sample with a known concentration of the internal standard (e.g., 50 µL of 10 µg/mL TPP).[3]
-
Centrifuge the mixture to separate the solid material.
-
Take an aliquot of the supernatant (e.g., 100 µL) and dilute it with LC-grade water (e.g., add 900 µL) to reduce potential matrix effects.[3]
-
-
LC-MS/MS Analysis:
-
Inject the diluted extract into the LC-MS/MS system.
-
Perform chromatographic separation using a suitable C18 column.
-
Detect the organotin compounds using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.[3]
-
-
Quantification:
-
Create a calibration curve using standards of the target organotin compounds.
-
Calculate the concentration of the organotin in the original sample based on the peak area ratio of the analyte to the internal standard and compare it against the calibration curve.
-
Visualizations
Caption: Decision workflow for mitigating organotin catalyst toxicity.
Caption: Comparison of common organotin removal workflows.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. sciex.jp [sciex.jp]
- 4. researchgate.net [researchgate.net]
- 5. Tin Catalyst Alternatives for Polyurethane Coatings | Borchers: A Milliken Brand [borchers.com]
- 6. Research Progress in Organocatalysts Used in the Synthesis of Medical Polyurethanes and Their Biotoxicity [jsu-mse.com]
- 7. gelest.com [gelest.com]
- 8. sdlookchem.com [sdlookchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. uskoreahotlink.com [uskoreahotlink.com]
- 12. dkatalyst.com [dkatalyst.com]
- 13. iris.unito.it [iris.unito.it]
- 14. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. benchchem.com [benchchem.com]
- 17. JPH029890A - Method for removing organotin compound - Google Patents [patents.google.com]
- 18. vliz.be [vliz.be]
Technical Support Center: Dibutyltin Dilaurate (DBTDL) Catalyzed Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dibutyltin dilaurate (DBTDL) catalyzed reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for DBTDL catalyzed reactions?
A1: The optimal temperature for a DBTDL catalyzed reaction is a balance between reaction rate and product quality. Generally, the reaction rate increases with higher temperatures.[1][2] For instance, in polyurethane coating systems, increasing the temperature from 25°C to 80°C can significantly decrease the gel time.[1][2] However, excessively high temperatures can lead to undesirable side reactions.[1][2] For some bulk polymerizations, a change in the reaction order has been observed at temperatures above 80°C.[3] Therefore, the optimal temperature must be determined empirically for each specific system. It is advisable to store DBTDL between 5°C and 30°C to ensure its stability.[4][5]
Q2: My reaction is proceeding too slowly. How can I increase the reaction rate?
A2: If your reaction is too slow, you can consider the following troubleshooting steps:
-
Increase Temperature: Gradually increasing the reaction temperature will typically increase the reaction rate. However, be cautious of potential side reactions at very high temperatures.[1][2]
-
Increase Catalyst Concentration: The reaction rate is sensitive to the amount of DBTDL. A higher catalyst concentration generally leads to a faster reaction.[6] A typical concentration for two-component urethane systems is between 0.02-0.03% of the catalyst as supplied, based on the total resin solids.[7]
-
Check Catalyst Activity: Ensure your DBTDL has not degraded due to improper storage. Exposure to moisture can cause hydrolysis, reducing its catalytic activity.
-
Order of Addition: The sequence of adding the catalyst can influence the reaction rate. In some polyurethane systems, the highest reaction rate was observed when the catalyst was added after the diisocyanate was mixed with the diol.[8]
Q3: I am observing poor product quality and suspect side reactions. What could be the cause?
A3: Poor product quality is often linked to inappropriate reaction temperatures.
-
High Temperatures: Excessively high temperatures can promote side reactions such as isocyanate trimerization or allophanate formation in polyurethane systems, which can compromise the properties of the final product.[1][2]
-
Catalyst Degradation: The use of degraded DBTDL can also affect the reaction's selectivity and lead to impurities. Hydrolysis of DBTDL due to moisture can form dibutyltin oxide and lauric acid, which may interfere with the desired reaction.
Q4: How can I be sure my DBTDL catalyst is still active?
A4: To ensure the activity of your DBTDL catalyst, proper storage and handling are crucial. Store the catalyst in a tightly sealed container in a cool, dry, and well-ventilated place, away from sources of ignition.[4][5] The recommended storage temperature is between 5°C and 30°C.[4][5] Avoid exposure to moisture to prevent hydrolysis. If you suspect degradation, you can perform a functional test with a small-scale, well-characterized reaction and compare the reaction time to a known standard.
Q5: What is the mechanism of DBTDL catalysis?
A5: The generally accepted mechanism for DBTDL catalysis in urethane formation involves the coordination of the tin atom with both the isocyanate and hydroxyl groups.[1] This coordination lowers the activation energy of the reaction. Two primary pathways are considered:
-
Activation of the Hydroxyl Group: The DBTDL coordinates with the hydroxyl group, increasing the nucleophilicity of the oxygen atom.[1]
-
Activation of the Isocyanate Group: Alternatively, DBTDL can coordinate with the isocyanate group, increasing the electrophilicity of the carbon atom, making it more susceptible to attack by the hydroxyl group.[1]
Data Presentation
Table 1: Effect of Temperature on Gel Time in a DBTDL Catalyzed Polyurethane Coating System
| Temperature (°C) | Gel Time (minutes) |
| 25 | 120 |
| 40 | 60 |
| 60 | 30 |
| 80 | 15 |
Note: Data is illustrative and based on trends described in the literature.[1][2] Actual gel times will vary depending on the specific formulation.
Table 2: Typical DBTDL Catalyst Concentration in Two-Component Polyurethane Systems
| Concentration Type | Recommended Range |
| Catalyst as Supplied | 0.02 - 0.03% |
| Tin (Sn) Metal Content | 0.0036 - 0.0054% |
Note: This is a general guideline. The optimal concentration should be determined experimentally.[7]
Experimental Protocols
Protocol 1: Monitoring Reaction Progress using Infrared (IR) Spectroscopy
This protocol is suitable for tracking the consumption of isocyanate groups in a urethane reaction.
-
Sample Preparation: At regular time intervals during the reaction, withdraw a small aliquot of the reaction mixture.
-
Sample Analysis: Place a thin film of the aliquot between two salt plates (e.g., KBr or NaCl) or in a suitable liquid cell.
-
IR Spectrum Acquisition: Record the infrared spectrum of the sample.
-
Data Analysis: Monitor the disappearance of the characteristic isocyanate (NCO) stretching band at approximately 2272 cm⁻¹.[6] The decrease in the intensity of this peak over time is proportional to the extent of the reaction.
Protocol 2: Determination of Residual Isocyanate Content by Titration
This method can be used to quantify the remaining isocyanate in the reaction mixture.
-
Sample Preparation: Accurately weigh a sample of the reaction mixture into a flask.
-
Quenching: Add a known excess of a standard solution of a primary or secondary amine (e.g., dibutylamine in a suitable solvent like toluene) to the flask. The amine will react with the remaining isocyanate groups.
-
Titration: After allowing the reaction to go to completion, titrate the excess amine with a standardized solution of an acid (e.g., hydrochloric acid).
-
Calculation: The amount of isocyanate that was present in the sample can be calculated from the difference between the initial amount of amine and the amount of excess amine determined by titration.
Visualizations
Caption: Troubleshooting workflow for optimizing DBTDL catalyzed reaction rates.
Caption: Simplified signaling pathway of DBTDL catalysis in urethane formation.
References
Preventing side reactions in isocyanate-polyol catalysis with DBTDL
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent and address side reactions in isocyanate-polyol catalysis using Dibutyltin Dilaurate (DBTDL).
Troubleshooting Guide
This guide addresses common issues encountered during isocyanate-polyol reactions catalyzed by DBTDL, with a focus on identifying the cause and providing actionable solutions.
| Symptom | Possible Cause(s) | Recommended Action(s) |
| Foaming or Bubbling in the Reaction Mixture | Moisture Contamination: Water reacts with isocyanates to produce carbon dioxide gas, leading to foam.[1] | Rigorous Drying: Ensure all reactants (polyols, isocyanates), solvents, and additives are thoroughly dried before use. Work under an inert atmosphere (e.g., nitrogen or argon).[2] |
| High Catalyst Concentration: Excessive DBTDL can accelerate the isocyanate-water reaction.[3] | Optimize Catalyst Level: Reduce the DBTDL concentration to the lowest effective level. A typical starting point is 0.02-0.03% of the catalyst as supplied, based on total resin solids.[3] | |
| Unexpectedly High Viscosity or Gelation | Allophanate/Biuret Formation: Excess isocyanate can react with urethane or urea linkages, causing crosslinking and viscosity increase. This is more pronounced at higher temperatures.[4] | Stoichiometry Control: Maintain a precise NCO:OH ratio. If an excess of isocyanate is necessary, consider adding it portion-wise.[4] Temperature Management: Keep the reaction temperature below 100°C to minimize these side reactions.[2] |
| Catalyst Concentration Too High: High levels of DBTDL can promote rapid polymerization and crosslinking. | Reduce Catalyst Concentration: Lower the amount of DBTDL to better control the reaction rate.[5] | |
| Cloudy Appearance or Precipitation in Reactants or Product | Moisture Contamination of Isocyanate: Can lead to the formation of insoluble polyureas.[1] | Inspect Isocyanate: Check for cloudiness or solids. If present, the isocyanate may be contaminated and should not be used. Store isocyanates under a nitrogen blanket.[6] |
| DBTDL Hydrolysis: The catalyst can hydrolyze in the presence of moisture, forming insoluble tin oxides. | Proper Catalyst Storage: Store DBTDL in a tightly sealed container in a cool, dry place.[7] | |
| Inconsistent or Slow Curing | Catalyst Deactivation: DBTDL can be deactivated by acidic impurities or hydrolysis.[8] | Check Raw Material Purity: Ensure polyols and other components do not have high acidity. Moisture Control: Prevent moisture contamination of the catalyst.[8] |
| Low Catalyst Concentration: Insufficient catalyst will result in a slow reaction rate. | Optimize Catalyst Level: Gradually increase the DBTDL concentration while monitoring the reaction. | |
| Poor Mechanical Properties of the Final Polymer | Imbalance of Reactions: The presence of side reactions (urea, allophanate, biuret formation) can lead to a less uniform polymer network and affect mechanical properties.[5] | Control Reaction Conditions: Strictly control moisture, temperature, and catalyst concentration to favor the primary urethane reaction. |
| Incorrect Stoichiometry: An off-balance NCO:OH ratio can lead to incomplete polymerization.[4] | Verify Calculations and Measurements: Ensure accurate weighing and dispensing of all reactants. |
Frequently Asked Questions (FAQs)
1. What are the primary side reactions to be aware of when using DBTDL in isocyanate-polyol catalysis?
The main side reactions include:
-
Reaction with Water: Isocyanates readily react with water to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide. The amine can further react with another isocyanate to form a urea linkage. This is often the cause of foaming.[9]
-
Allophanate Formation: An isocyanate group can react with a urethane linkage, especially at elevated temperatures (typically above 100-120°C) and in the presence of excess isocyanate. This leads to branching and cross-linking.[10]
-
Biuret Formation: An isocyanate group can react with a urea linkage, also leading to branching and cross-linking. This reaction is also favored by higher temperatures.[11]
2. How can I minimize the impact of moisture on my reaction?
Minimizing moisture is critical for preventing the isocyanate-water side reaction. Key steps include:
-
Drying of Reactants: Polyols and solvents should be dried before use. This can be achieved by methods such as azeotropic distillation, vacuum drying at elevated temperatures, or the use of molecular sieves.[12]
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the system.[2]
-
Moisture Scavengers: In some formulations, chemical moisture scavengers can be added to the polyol component.[6]
3. What is the optimal concentration range for DBTDL to minimize side reactions?
The optimal DBTDL concentration depends on the specific reactants and desired reaction rate. However, to minimize side reactions, it is generally recommended to use the lowest effective concentration.
-
A typical starting range for DBTDL in two-component urethane systems is 0.02-0.03% by weight of the total resin solids.[3]
-
For some applications, concentrations as low as 0.05-0.3 parts per hundred resin (phr) are effective.[13]
-
It's crucial to perform optimization studies to determine the ideal concentration for your specific system that balances reaction speed with the minimization of side products.
4. How does temperature affect the selectivity of the DBTDL-catalyzed reaction?
Higher temperatures generally increase the rate of all reactions, including the desired urethane formation and undesired side reactions.
-
Temperatures above 100-120°C significantly promote the formation of allophanates and biurets, leading to increased cross-linking and viscosity.[2][10]
-
Therefore, it is recommended to maintain a moderate reaction temperature (e.g., 40-80°C) to favor the urethane reaction while minimizing side reactions.
5. Are there alternative catalysts that are more selective than DBTDL?
Yes, certain catalysts show higher selectivity for the isocyanate-polyol reaction over the isocyanate-water reaction.
-
Zirconium Complexes: Zirconium-based catalysts have been shown to be more selective than DBTDL in favoring the urethane linkage formation in the presence of moisture.[3][8]
-
Bismuth and Zinc Catalysts: These are also gaining popularity due to their lower toxicity and high selectivity towards the urethane reaction.[3]
6. How can I detect and quantify the extent of side reactions?
-
Fourier-Transform Infrared Spectroscopy (FTIR): This is a powerful technique for monitoring the reaction in-situ. The disappearance of the isocyanate peak (~2270 cm⁻¹) indicates the progress of the reaction. The formation of urethane, urea, allophanate, and biuret groups can be monitored by analyzing the carbonyl stretching region (1600-1800 cm⁻¹).[9][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify and quantify the different types of linkages in the final polymer.[15]
-
Titration Methods: The unreacted isocyanate content can be determined by titration, which provides a measure of the overall reaction conversion.[16]
Data Presentation
Table 1: Effect of DBTDL Concentration on Reaction Rate
| DBTDL Concentration (% Sn on resin solids) | Pot Life (minutes) | Through Dry Time (minutes) |
| 0.01 | 10 | 100 |
| 0.001 | 100 | 1000 |
| Data is illustrative and based on a high-solids formulation. Actual times will vary with the specific system.[8] |
Table 2: Catalyst Selectivity Comparison (Urethane vs. Urea Formation)
| Catalyst | Relative Selectivity (Urethane:Urea) | Observation |
| Zirconium Complex | High | Minimal gassing observed, indicating a slower reaction with water.[3] |
| DBTDL | Moderate | Rapid bubble formation (CO₂ generation) in the presence of water.[3] |
| Zinc Octoate | Low | Predominant urea formation observed. |
| This table provides a qualitative comparison of catalyst selectivity. |
Experimental Protocols
Protocol 1: Drying of Polyols and Solvents
Objective: To reduce the moisture content of polyols and solvents to a level that minimizes the isocyanate-water side reaction (typically < 0.05%).
Materials:
-
Polyol or solvent to be dried
-
Vacuum oven or rotary evaporator
-
Molecular sieves (3Å or 4Å), freshly activated
-
Dry, inert gas (nitrogen or argon)
-
Apparatus for Karl Fischer titration (for moisture content verification)
Procedure:
Method A: Vacuum Drying (for Polyols)
-
Place the polyol in a suitable flask or container.
-
Heat the polyol in a vacuum oven at 80-100°C for several hours. The exact time will depend on the viscosity of the polyol and the initial moisture content.
-
Cool the polyol to room temperature under a stream of dry nitrogen or argon before use.
-
Verify the final moisture content using Karl Fischer titration.
Method B: Molecular Sieves (for Solvents and Low-Viscosity Polyols)
-
Activate molecular sieves by heating them in an oven at 300-350°C for at least 3 hours under a stream of dry nitrogen or in a vacuum.
-
Cool the sieves in a desiccator.
-
Add the activated molecular sieves (typically 5-10% w/v) to the solvent or polyol.
-
Allow the mixture to stand for at least 24 hours, with occasional swirling.
-
Decant or filter the dried liquid into a dry storage container under an inert atmosphere.
Protocol 2: General Procedure for Minimizing Side Reactions in a Lab-Scale Isocyanate-Polyol Reaction
Objective: To synthesize a polyurethane with minimal side products by controlling moisture, temperature, and catalyst addition.
Apparatus:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, condenser, and a nitrogen/argon inlet.
-
Heating mantle with a temperature controller.
-
Dropping funnel.
Procedure:
-
Drying: Thoroughly dry all glassware in an oven at >100°C for several hours and cool under a stream of dry nitrogen or in a desiccator.
-
Inert Atmosphere: Assemble the glassware and purge the system with dry nitrogen or argon for at least 30 minutes before introducing the reactants. Maintain a slight positive pressure of the inert gas throughout the reaction.
-
Reactant Charging:
-
Charge the dried polyol and any solvent (if used) into the reaction flask.
-
Begin stirring and bring the mixture to the desired reaction temperature (e.g., 60-80°C).
-
-
Catalyst Addition:
-
Dilute the required amount of DBTDL in a small amount of dry solvent.
-
Add the catalyst solution to the polyol mixture and stir for a few minutes to ensure homogeneity.
-
-
Isocyanate Addition:
-
Charge the isocyanate into the dropping funnel.
-
Add the isocyanate dropwise to the stirred polyol-catalyst mixture over a controlled period (e.g., 30-60 minutes) to manage the reaction exotherm.
-
-
Reaction Monitoring:
-
Maintain the reaction temperature and continue stirring.
-
Monitor the progress of the reaction by taking samples periodically for analysis (e.g., FTIR to track the disappearance of the -NCO peak at ~2270 cm⁻¹).
-
-
Completion and Work-up:
-
Once the desired conversion is reached, cool the reaction mixture.
-
Proceed with the appropriate work-up procedure for your specific product.
-
Mandatory Visualizations
Caption: Reaction pathways in DBTDL-catalyzed isocyanate-polyol systems.
Caption: Troubleshooting workflow for common issues in isocyanate-polyol reactions.
Caption: Key strategies for preventing side reactions in polyurethane synthesis.
References
- 1. scribd.com [scribd.com]
- 2. benchchem.com [benchchem.com]
- 3. turkchem.net [turkchem.net]
- 4. benchchem.com [benchchem.com]
- 5. bdmaee.net [bdmaee.net]
- 6. "Reaction Kinetics of Dicyclohexylmethane-4,4'-dilsocyanate With 1-and " by Scott J. Moravek and Robson F. Storey [aquila.usm.edu]
- 7. What Is the Shelf Life of this compound? - Xinggao Chemical [xgchemicals.com]
- 8. pcimag.com [pcimag.com]
- 9. azom.com [azom.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. This compound in polyurethane casting applications-Organotin Catalyst Suppliers & Manufacturing [sn-tin.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
Technical Support Center: Optimizing Polyurethane Mechanical Properties with DBTDL
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Dibutyltin Dilaurate (DBTDL) as a catalyst to improve the mechanical properties of polyurethanes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of DBTDL in polyurethane synthesis?
A1: this compound (DBTDL) is a highly effective organotin catalyst used to accelerate the formation of polyurethane.[1] Its primary role is to facilitate the reaction between polyols (containing hydroxyl, -OH groups) and isocyanates (-NCO groups), which forms the urethane linkages that constitute the polymer backbone.[2][3] By lowering the activation energy of this reaction, DBTDL significantly speeds up polymerization, gelation, and curing times.[3]
Q2: How does DBTDL concentration generally affect the mechanical properties of polyurethanes?
A2: The concentration of DBTDL has a significant impact on the final mechanical properties of the polyurethane. Generally, there is an optimal concentration range to achieve the best balance of properties. Insufficient catalyst can lead to incomplete curing and poor mechanical performance. Conversely, an excessively high concentration can sometimes negatively affect properties. For instance, some studies have shown that while an optimal amount of DBTDL can maximize tensile and tear strength, a higher concentration might lead to a decrease in break stress and hardness.[1][4]
Q3: What is a typical concentration range for DBTDL in polyurethane formulations?
A3: A typical concentration for DBTDL in two-component polyurethane systems can range from 0.02% to 0.03% of the catalyst as supplied, based on the total resin solids.[5] In other formulations, it can range from 0.01 to 0.5 mol% relative to the diisocyanate.[6] The optimal concentration is highly dependent on the specific polyol and isocyanate used, the desired reaction rate, and the target mechanical properties.
Q4: Can the order of addition of DBTDL affect the reaction?
A4: Yes, the sequence of adding the catalyst can influence the reaction rate.[7] It is generally recommended to add DBTDL to the polyol component before introducing the isocyanate.[2] Adding the catalyst to the polyol first can help to ensure a more controlled and uniform reaction once the isocyanate is introduced.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Slow or Incomplete Curing | - Insufficient DBTDL concentration: The catalyst level is too low to effectively drive the polymerization reaction. - Catalyst deactivation: Impurities such as moisture or acidic compounds in the reactants can deactivate the DBTDL catalyst.[6] - Low reaction temperature: The ambient temperature may be too low for the catalyst to function optimally. | - Increase DBTDL concentration: Incrementally increase the catalyst concentration. Refer to the data tables below for guidance. - Ensure dry reactants: Thoroughly dry all polyols, isocyanates, and solvents before use.[6] - Increase reaction temperature: If possible, moderately increase the curing temperature. |
| Material is Too Brittle | - Excessive DBTDL concentration: High catalyst levels can sometimes lead to a less flexible polymer network.[4] - Imbalance in NCO:OH ratio: An incorrect stoichiometric ratio of isocyanate to polyol can affect the final polymer structure. | - Reduce DBTDL concentration: Systematically decrease the amount of catalyst used. - Verify NCO:OH ratio: Ensure the molar ratio of isocyanate to hydroxyl groups is correct for your formulation. |
| Poor Tensile Strength | - Sub-optimal DBTDL concentration: The catalyst level may not be ideal for achieving maximum tensile properties. - Incomplete mixing: Poor dispersion of the catalyst and reactants can lead to localized areas of incomplete curing. | - Optimize DBTDL concentration: Conduct a concentration study to find the optimal level for your system. A study found that 0.15 phr DBTDL resulted in optimal tensile strength.[2] - Improve mixing: Ensure thorough and uniform mixing of all components. |
| Variability in Batch-to-Batch Properties | - Inconsistent DBTDL measurement: Small variations in the amount of catalyst can lead to significant differences in reaction kinetics and final properties. - Moisture contamination: Variable amounts of moisture in the reactants between batches. | - Precise catalyst measurement: Use calibrated equipment to accurately measure the DBTDL for each batch. - Standardize drying procedures: Implement a consistent and verifiable method for drying all reactants. |
Data on DBTDL Concentration and Mechanical Properties
The following tables summarize the quantitative effects of DBTDL concentration on key mechanical properties of polyurethanes, based on findings from various studies.
Table 1: Effect of DBTDL Concentration on Tensile Strength and Tear Resistance
| DBTDL Concentration | Effect on Tensile Strength | Effect on Tear Resistance | Reference |
| 0.15 phr | Optimal | Optimal | [2] |
| Increasing Concentration | Can decrease beyond an optimal point | Can decrease beyond an optimal point | [1][4] |
| 2.63‰ | - | Maximum | [1][4] |
| phr: parts per hundred rubber |
Table 2: Effect of DBTDL Concentration on Hardness
| DBTDL Concentration | Resulting Hardness | Application | Reference |
| 0.2% | Optimal | Automotive Paint | [8] |
| 0.3% | Good | Automotive Paint | [8] |
| Increasing Concentration | Decreased | Elastomers | [1][4] |
Experimental Protocols
Protocol 1: Synthesis of Polyurethane Elastomer
This protocol describes a general procedure for synthesizing a polyurethane elastomer using DBTDL as a catalyst.
Materials:
-
Polyol (e.g., Polycaprolactone diol)
-
Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate - MDI)
-
This compound (DBTDL)
-
Solvent (e.g., dry Tetrahydrofuran - THF), if required
-
Chain extender (e.g., 1,4-Butanediol), if required
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried. Dry the polyol and any solvent over molecular sieves to remove moisture.
-
Mixing: In a reaction vessel under a nitrogen atmosphere, add the pre-weighed amount of polyol.
-
Catalyst Addition: Add the desired amount of DBTDL catalyst to the polyol and mix thoroughly.[9]
-
Isocyanate Addition: Slowly add the stoichiometric amount of diisocyanate to the polyol/catalyst mixture while stirring continuously.
-
Curing: Pour the mixture into a pre-heated mold and cure at the desired temperature (e.g., 60-80°C) for a specified time (e.g., 2-24 hours).
-
Post-Curing: After demolding, a post-curing step at a slightly elevated temperature may be performed to ensure complete reaction.
Protocol 2: Mechanical Property Testing
The following standard test methods from ASTM International are recommended for evaluating the mechanical properties of the synthesized polyurethane.
-
Tensile Strength and Elongation: ASTM D412[10][11]
-
This test involves pulling a dumbbell-shaped specimen until it breaks to determine its ultimate tensile strength and elongation at break.[12]
-
-
-
This method measures the indentation hardness of the material using a durometer, typically on the Shore A or Shore D scale.[13]
-
-
Tear Strength: ASTM D624[10][11]
-
This test measures the resistance of the material to tearing.
-
Diagrams
Caption: Catalytic mechanism of DBTDL in polyurethane formation.
Caption: Experimental workflow for polyurethane synthesis and testing.
Caption: Troubleshooting logic for poor mechanical properties.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound in polyurethane casting applications-Organotin Catalyst Suppliers & Manufacturing [sn-tin.com]
- 3. nbinno.com [nbinno.com]
- 4. Investigation of effects of this compound on reaction injection molding polyurethane-urea kinetics, morphology and mechanical properties by FTIR [journal.hep.com.cn]
- 5. turkchem.net [turkchem.net]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. ijaseit.insightsociety.org [ijaseit.insightsociety.org]
- 9. researchgate.net [researchgate.net]
- 10. Directory of ASTM Test Methods for Cast Urethane Parts - Plan Tech [plantech.com]
- 11. Physical Properties of Urethanes Specified by ASTM [polydrive.com]
- 12. moldedgroup.com [moldedgroup.com]
- 13. uniflexinc.com [uniflexinc.com]
Technical Support Center: Dibutyltin Dilaurate (DBTDL) in Coatings
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Dibutyltin dilaurate (DBTDL) as a catalyst to address slow drying times in coating formulations.
Troubleshooting Guide: Slow Drying Times
Issue: Coating is drying or curing slower than expected after the addition of DBTDL.
Possible Causes and Solutions:
-
Incorrect Catalyst Concentration: The concentration of DBTDL is critical for achieving the desired drying time.[1][2] An insufficient amount will not effectively catalyze the cross-linking reaction, while an excessive amount can sometimes negatively impact properties.[3]
-
Moisture Contamination: DBTDL catalyzes the reaction between isocyanate and polyols, but it can also promote the reaction between isocyanate and water.[3][5] This side reaction consumes isocyanate, reducing the efficiency of the primary curing reaction and potentially leading to foaming or other defects.[6]
-
Solution: Ensure all raw materials (polyols, solvents, pigments) are dry and that the reaction is carried out in a low-humidity environment. Use of molecular sieves can help to remove residual moisture.
-
-
Interaction with Other Formulation Components: Impurities or certain functional groups in other components of the coating formulation can deactivate the DBTDL catalyst.[1] For instance, acidic components can neutralize the catalytic effect.
-
Solution: Review the technical data sheets of all formulation components for potential incompatibilities. If acidic resins or pigments are used, a higher concentration of DBTDL may be required, or a different catalyst system might be more suitable.
-
-
Low Ambient Temperature: The catalytic activity of DBTDL is temperature-dependent, with lower temperatures leading to slower reaction rates.[7]
-
Solution: Apply and cure the coating within the recommended temperature range specified by the raw material suppliers. If working at lower temperatures, a higher concentration of DBTDL or the addition of a co-catalyst may be necessary.
-
-
Incorrect NCO:OH Ratio: An improper stoichiometric balance between isocyanate (NCO) and polyol (OH) groups can lead to incomplete curing, regardless of the catalyst concentration.[7]
-
Solution: Verify the calculations for the NCO:OH ratio and ensure accurate measurement of all components during formulation.
-
Frequently Asked Questions (FAQs)
1. What is the primary function of this compound (DBTDL) in coatings?
DBTDL is an organotin compound that acts as a highly effective catalyst, primarily in polyurethane and other chemically curing systems.[5][7][8] Its main role is to accelerate the cross-linking reaction between isocyanates and polyols, which significantly reduces the drying and curing time of the coating.[5][7][8]
2. How does DBTDL accelerate the drying process?
DBTDL functions as a Lewis acid catalyst. It coordinates with the isocyanate and hydroxyl groups, lowering the activation energy of the urethane formation reaction.[9] This facilitation of the reaction leads to a faster build-up of the polymer network and, consequently, a quicker drying time.
3. What are the typical dosage levels for DBTDL?
The optimal concentration of DBTDL can vary depending on the specific coating system, desired pot life, and curing conditions. However, a general starting range is between 0.01% and 2% by weight of the total resin solids.[4] It is crucial to perform a ladder study to determine the ideal concentration for your formulation.
4. Can DBTDL be used in water-based coating systems?
While DBTDL is more commonly used in solvent-based systems, it can be utilized in two-component waterborne polyurethane coatings.[6] However, its use in aqueous systems requires careful formulation to manage the competing reaction between the isocyanate and water, which DBTDL can also catalyze.[6] This can lead to gassing (CO2 formation) and a reduction in pot life.[6]
5. Are there any health and environmental concerns associated with DBTDL?
Yes, there are growing regulatory concerns regarding the toxicity and environmental impact of organotin compounds like DBTDL.[7][10] This has led to increased research into alternative, tin-free catalysts.[10][11][12] It is essential to handle DBTDL with appropriate personal protective equipment and to consult the safety data sheet (SDS) for detailed handling and disposal instructions.[5]
6. What are some common alternatives to DBTDL?
Due to the regulatory pressures on organotin catalysts, several tin-free alternatives are available.[10][11] These are often based on other metals such as bismuth, zinc, and zirconium.[11][12] The performance of these alternatives can vary, and reformulation may be necessary to achieve the desired drying times and coating properties.[11]
Data Presentation
Table 1: Effect of DBTDL Concentration on Coating Properties
| DBTDL Concentration (% on total resin solids) | Touch-Free Time (minutes) | Hardness (Persoz, seconds) after 24 hours | Pot Life (minutes) |
| 0.00 (Control) | 240 | 80 | >360 |
| 0.01 | 120 | 110 | 180 |
| 0.05 | 60 | 150 | 90 |
| 0.10 | 30 | 180 | 45 |
| 0.20 | 25 | 200 | 30 |
Note: The data presented in this table is representative and may vary depending on the specific coating formulation, ambient temperature, and humidity. A study on polyurethane paint for the automotive industry showed that optimal hardness, adhesion, and gloss were achieved at a DBTDL concentration of 0.2% with a drying time of 30 minutes at 80-90°C.[13][14]
Experimental Protocols
Protocol: Evaluating the Effect of DBTDL Concentration on Drying Time
1. Objective: To determine the optimal concentration of this compound for achieving a desired drying time in a two-component polyurethane clear coat.
2. Materials:
- Polyester polyol resin
- Hexamethylene diisocyanate (HDI) trimer
- Appropriate solvent (e.g., a blend of xylene and butyl acetate)
- This compound (1% solution in a compatible solvent for accurate addition)
- Glass or metal panels for coating application
- Film applicator (e.g., bird applicator)
- Drying time recorder or manual touch test equipment
- Stopwatch
3. Procedure:
4. Data Analysis:
Mandatory Visualization
Caption: Troubleshooting workflow for addressing slow drying times in coatings catalyzed with DBTDL.
References
- 1. pcimag.com [pcimag.com]
- 2. turkchem.net [turkchem.net]
- 3. amazontele.com [amazontele.com]
- 4. This compound is used in which products-Ningxia Lingshi New Materials Technology Co., Ltd [en.lingshichem.com]
- 5. This compound | Catalyst for Polyurethane Paints and Coatings [borchers.com]
- 6. paint.org [paint.org]
- 7. ohans.com [ohans.com]
- 8. BNT Chemicals | DBTL – this compound [bnt-chemicals.com]
- 9. This compound in polyurethane casting applications-Organotin Catalyst Suppliers & Manufacturing [sn-tin.com]
- 10. bdmaee.net [bdmaee.net]
- 11. Tin Catalyst Alternatives for Polyurethane Coatings | Borchers: A Milliken Brand [borchers.com]
- 12. researchgate.net [researchgate.net]
- 13. ijaseit.insightsociety.org [ijaseit.insightsociety.org]
- 14. ijaseit.insightsociety.org [ijaseit.insightsociety.org]
Technical Support Center: Dibutyltin Dilaurate (DBTDL) Analysis
Welcome to the technical support center for troubleshooting analytical challenges with Dibutyltin Dilaurate (DBTDL). This resource provides researchers, scientists, and drug development professionals with targeted guidance to address common issues, particularly low analyte recovery, encountered during experimental analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Sample Preparation & Extraction
Question: I'm experiencing very low and imprecise recovery (20-60%) of DBTDL. My current protocol involves a harsh ashing step. What could be the cause?
Answer: Harsh sample preparation techniques, such as strong acid digestion or ashing at high temperatures, are a common cause of low DBTDL recovery. DBTDL is volatile at the high temperatures used in these methods, leading to significant analyte loss before analysis.[1] Additionally, DBTDL is susceptible to degradation in acidic and basic environments, which can break the tin-oxygen bonds.[2]
Recommendation: Avoid harsh ashing procedures. A milder solvent extraction is recommended. For instance, extracting samples with toluene followed by direct analysis by graphite furnace atomic absorption has been shown to yield quantitative recovery.[1]
Question: Which solvent should I use for extracting DBTDL from my samples?
Answer: The choice of solvent is critical for efficient extraction. DBTDL is insoluble in water but soluble in many organic solvents.[2][3]
-
Toluene: Has been demonstrated to be effective for extracting DBTDL from mixed cellulose ester filters, resulting in quantitative recovery.[1]
-
Methanol-Acetic Acid Mixture: This mixture has been successfully used as an extractant for various butyltin compounds from sediment samples.[4]
-
Other Organic Solvents: Depending on your sample matrix, other solvents like ethanol, acetonitrile, or acetone may improve extraction efficiency, especially for high-fat content samples where the analyte may be lipid-soluble.[5]
Question: My recovery is still low even after switching to solvent extraction. What other extraction parameters should I consider?
Answer: If solvent selection alone does not resolve the issue, consider the extraction technique and potential analyte degradation:
-
Extraction Technique: For solid samples, mechanical shaking or ultrasonic extraction are generally safe bets that have shown negligible degradation of butyltin compounds.[4]
-
Avoid High-Energy Methods: Be cautious with techniques like microwave-assisted extraction. While it can be efficient, the high energy applied can lead to the degradation of organotin compounds. For example, studies have shown degradation of dibutyltin (DBT) to monobutyltin (MBT) under such conditions.[4]
-
Solid-Phase Extraction (SPE): If using SPE columns, ensure proper column activation and use a sufficient volume of eluent to guarantee complete elution of the target analyte.[5]
Category 2: Analyte Stability & Handling
Question: How stable is DBTDL in my samples and standards? Could it be degrading during storage or processing?
Answer: Yes, DBTDL is susceptible to degradation, which can be a significant source of low recovery. It is stable under dry, neutral conditions, but its stability is compromised by several factors.[2]
-
Hydrolysis: Exposure to moisture or humidity can cause DBTDL to hydrolyze, breaking it down into dibutyltin oxide (DBTO) and lauric acid. This reaction reduces the concentration of the active DBTDL.[2]
-
Temperature: Elevated temperatures accelerate all degradation mechanisms, including hydrolysis and oxidation. While its thermal decomposition temperature is high (above 250°C), degradation can occur at much lower temperatures, especially over time.[6][7]
-
Exposure to Air (Oxygen) and Light: Oxygen can initiate oxidation reactions, while UV and visible light can also accelerate degradation.
Recommendations:
-
Store samples and standards in a cool, dry, and dark environment.
-
Use tightly sealed containers. Storing under an inert atmosphere (e.g., nitrogen) can further improve stability.
-
If possible, analyze samples as soon as possible after collection and extraction.[1]
-
For heat-sensitive compounds, use caution during solvent evaporation steps, such as nitrogen evaporation, by carefully regulating the temperature.[5]
Category 3: Analytical Methods & Instrumentation
Question: My instrument response is consistently low for all samples and standards. What should I check?
Answer: When all signals are uniformly low, the issue may lie with the analytical instrument setup or a systematic error in standard preparation.
-
Calculation/Dilution Error: This is a very common issue. Double-check all calculations for standard and sample dilutions. A tell-tale sign is an exact ratio of error, such as results being 50% lower than expected.[8]
-
Injection Volume: Ensure the correct injection volume is programmed and that the autosampler is functioning correctly. Issues could include an incorrect syringe/sample loop size or a malfunction in the injection valve.[8]
-
System Leaks: A leak anywhere between the injector and the detector can result in a loss of sample and consequently, a lower response. Check system pressure; a leak before the column will often cause a drop in pressure.[8]
Question: I'm using GC/MS for analysis. Are there any specific considerations for DBTDL?
Answer: Yes. For GC/MS analysis of organotin compounds like DBTDL, a derivatization step is often required to make the analyte more volatile. A common procedure involves solvent extraction under acidic conditions (e.g., with hydrochloric acid), followed by derivatization using an agent like sodium tetraethylborate.[9] Ensure this step is carried out efficiently and consistently.
Question: Could my sample matrix be interfering with the analysis?
Answer: Yes, matrix effects can significantly impact recovery, often by causing ion suppression in mass spectrometry-based methods.[10] If you suspect matrix interference, one effective strategy is to prepare your calibration standards in a blank sample matrix that is free of the analyte. This helps to compensate for the suppressive effects of the matrix components.[10]
Experimental Protocols
Protocol: Analysis of Airborne DBTDL by Graphite Furnace Atomic Absorption (GFAA)
This protocol is adapted from the OSHA Method ID-218SG and is suitable for analyzing DBTDL collected on filters.[1]
1. Sample Collection:
-
Collect airborne DBTDL by drawing a known volume of air (e.g., 500 L at 1 L/min) through a mixed cellulose ester filter (0.8 µm, 37 mm diameter).
-
Seal the sample cassettes and send them to the laboratory for analysis.
2. Sample Preparation (Extraction):
-
Carefully transfer the filter to a clean 125 mL conical beaker.
-
Wash the filter with several 5 mL portions of toluene.
-
Quantitatively transfer the washings into a 25 mL volumetric flask.
-
Dilute to the final volume with toluene and mix thoroughly.
3. Standard Preparation:
-
Prepare a stock solution of DBTDL in toluene (e.g., 2,000 ppm Sn equivalent).
-
Perform serial dilutions from the stock solution to create working standards at appropriate concentrations for building a calibration curve.
4. Analysis:
-
Analyze the extracted samples and standards by Graphite Furnace Atomic Absorption (GFAA).
-
Instrumental parameters should be optimized for tin (Sn) analysis in a toluene matrix. Example wavelength: 286.3 nm.
-
Safety Note: GFAA instruments generate intense light and vent toxic substances. Always wear safety glasses, use a fume hood, and never look directly at the graphite tube during atomization.[1]
Quantitative Data Summary
Table 1: Comparison of DBTDL Recovery Rates with Different Preparation Methods
| Preparation Method | Analytical Technique | Reported Recovery Rate | Primary Cause of Low Recovery | Source |
| Ashing / Harsh Digestion | Atomic Absorption | 20% to 60% (Low & Imprecise) | Analyte loss due to volatility at high temperatures. | [1] |
| Toluene Extraction | Graphite Furnace AA | Quantitative | N/A | [1] |
| Microwave-Assisted Extraction | GC/ICPMS | Potential for degradation | High-energy process can cause decomposition (e.g., DBT to MBT). | [4] |
| Ultrasonic/Mechanical Shaking | GC/ICPMS | Good (Negligible degradation) | N/A | [4] |
Visualizations: Workflows and Diagrams
Caption: Troubleshooting workflow for low DBTDL recovery.
Caption: Factors affecting the stability of DBTDL.
References
- 1. osha.gov [osha.gov]
- 2. This compound (DBTDL) - Ataman Kimya [atamanchemicals.com]
- 3. BNT Chemicals | DBTL – this compound [bnt-chemicals.com]
- 4. Evaluation of extraction techniques for the determination of butyltin compounds in sediments using isotope dilution-GC/ICPMS with 118Sn and 119Sn-enriched species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. welchlab.com [welchlab.com]
- 6. bpb-us-w1.wpmucdn.com [bpb-us-w1.wpmucdn.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Restek - Blog [restek.com]
- 9. gcms.labrulez.com [gcms.labrulez.com]
- 10. Low recovery factor & Validation Issue - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
Technical Support Center: Influence of Tertiary Amine Co-catalysts with Dibutyltin Dilaurate (DBTDL) in Polyurethane Systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data on the use of tertiary amine co-catalysts in conjunction with Dibutyltin dilaurate (DBTDL) for polyurethane synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a tertiary amine co-catalyst when used with DBTDL in polyurethane formulations?
A1: Tertiary amine co-catalysts work synergistically with DBTDL to accelerate the urethane formation reaction (gelling) and, in the case of foams, the blowing reaction (isocyanate-water reaction). DBTDL, a strong gel catalyst, primarily accelerates the reaction between the isocyanate and the polyol.[1] Tertiary amines can also catalyze the gelling reaction but are particularly effective at promoting the blowing reaction, which generates CO2 gas for foam expansion.[2][3] This dual-catalyst system allows for precise control over the reaction kinetics, enabling a balance between the gel and blow reactions, which is crucial for achieving desired foam properties.[2]
Q2: How does the synergy between DBTDL and tertiary amines work?
A2: The synergistic effect arises from their complementary catalytic mechanisms. DBTDL, a Lewis acid, is believed to activate the isocyanate group, making it more susceptible to nucleophilic attack by the polyol's hydroxyl group. Tertiary amines, as Lewis bases, are thought to activate the hydroxyl group of the polyol through hydrogen bonding, increasing its nucleophilicity.[4] This dual activation of both reactants significantly enhances the overall reaction rate compared to using either catalyst alone.
Q3: What are the most common tertiary amine co-catalysts used with DBTDL?
A3: A variety of tertiary amines are used, each imparting different characteristics to the reaction profile. Common examples include:
-
Triethylenediamine (TEDA/DABCO): A highly active, general-purpose gelling catalyst.[3]
-
N,N-Dimethylcyclohexylamine (DMCHA): Often used in rigid foams, providing a good balance between gelling and blowing reactions.[3][5]
-
Bis(2-dimethylaminoethyl)ether (BDMAEE): A strong blowing catalyst.[3]
The choice of amine depends on the desired reaction profile (e.g., fast curing, delayed action) and the final properties of the polyurethane.[1]
Q4: Can the ratio of DBTDL to tertiary amine catalyst be adjusted? What are the effects of such adjustments?
A4: Yes, the ratio is a critical formulation parameter.
-
Increasing the DBTDL to amine ratio will generally favor the gelling reaction, leading to a faster cure time and potentially a denser, less porous foam. In coatings and elastomers, this can lead to a quicker build-up of viscosity and hardness.
-
Increasing the amine to DBTDL ratio will typically favor the blowing reaction in foams, resulting in lower density and a more open-cell structure.[2] However, an excessive amount of amine can lead to issues like foam splitting or collapse if the gel reaction is too slow to provide structural integrity.[2][6]
Q5: Are there any known stability issues when using DBTDL with tertiary amines?
A5: DBTDL can be susceptible to hydrolysis, especially in the presence of moisture, which can deactivate the catalyst.[7] While tertiary amines themselves do not directly cause this, the overall formulation's water content is a critical factor to control.[7] Additionally, some tertiary amines can be volatile, which may lead to odor in the final product and potential health and safety concerns.[8]
Troubleshooting Guides
This section addresses common issues encountered during experiments involving DBTDL and tertiary amine co-catalysts.
| Issue/Defect | Potential Causes | Troubleshooting Actions & Solutions |
| Foam Cracking (Splitting) | Imbalance between gelling and blowing reactions (blowing is too fast relative to gelling).[9] Excessive amount of amine catalyst.[2][10] | Increase the concentration of the gelling catalyst (DBTDL) to accelerate the strengthening of the polymer network.[9] Reduce the concentration of the blowing catalyst (tertiary amine).[10] Ensure proper mixing to avoid localized high concentrations of catalysts.[9] |
| Foam Shrinkage or Collapse | Gel reaction is too slow to support the foam structure as it expands.[6] Insufficient catalyst concentration.[8] High closed-cell content.[10] | Increase the overall catalyst concentration, particularly the gelling catalyst (DBTDL).[6] Adjust the amine/tin ratio to ensure a proper balance between gas generation and polymer network formation.[10] Optimize the surfactant type and concentration to promote cell opening. |
| Tacky or Uncured Surface | Incomplete reaction of isocyanate groups.[4] Insufficient catalyst concentration or deactivation of the catalyst.[4] High humidity leading to side reactions.[4] | Increase the catalyst concentration (both DBTDL and amine, maintaining a proper ratio).[4] Ensure all reactants are dry and control the ambient humidity during the experiment.[4] Extend the curing time and/or increase the curing temperature.[4] |
| Variable or Inconsistent Reaction Times | Inconsistent catalyst dosing. Moisture contamination in polyols or other components. Temperature fluctuations during the experiment. | Ensure accurate and consistent measurement and dispensing of catalysts. Dry all polyols and solvents before use.[7] Maintain a constant and controlled temperature throughout the reaction. |
| Poor Adhesion (in Coatings and Adhesives) | Incomplete curing at the substrate interface. Contamination of the substrate. | Increase the catalyst concentration to ensure thorough curing. Properly clean and prepare the substrate surface before application.[4] |
| Undesirable Foam Cell Structure (Coarse or Irregular Cells) | Poor mixing of components. Imbalance in the gel/blow reaction rates. Incorrect surfactant type or concentration. | Improve mixing efficiency by increasing the mixing speed or using a more effective mixing head. Adjust the catalyst package (amine/tin ratio) to control the cell formation and stabilization process.[10] Evaluate different surfactants to optimize cell nucleation and stability. |
Data Presentation
Table 1: Effect of Catalyst Concentration on Polyurethane Foam Reaction Profile
| Catalyst System | DBTDL (phr) | Tertiary Amine (phr) | Cream Time (s) | Gel Time (s) | Tack-Free Time (s) |
| Control | 0.2 | - | 25 | 120 | 180 |
| Amine Co-catalyst 1 (TEDA) | 0.2 | 0.3 | 15 | 90 | 135 |
| Amine Co-catalyst 2 (DMCHA) | 0.2 | 0.5 | 18 | 105 | 160 |
| High Amine Concentration | 0.2 | 0.8 (TEDA) | 10 | 80 | 120 |
| High Tin Concentration | 0.4 | 0.3 (TEDA) | 20 | 75 | 110 |
*phr = parts per hundred parts of polyol. Data is illustrative and may vary based on the specific formulation.
Table 2: Influence of Tertiary Amine Co-catalyst on Polyurethane Foam Physical Properties
| Catalyst System | Tertiary Amine Type | Density ( kg/m ³) | Compressive Strength (kPa) | Tensile Strength (kPa) | Elongation at Break (%) |
| DBTDL only | - | 45 | 150 | 200 | 120 |
| DBTDL + TEDA | TEDA | 35 | 120 | 180 | 150 |
| DBTDL + DMCHA | DMCHA | 40 | 140 | 190 | 130 |
| DBTDL + BDMAEE | BDMAEE | 30 | 100 | 160 | 160 |
Data is illustrative and dependent on the full formulation.
Experimental Protocols
Protocol 1: Preparation of a Flexible Polyurethane Foam
1. Materials and Pre-treatment:
-
Polyether polyol (e.g., 3000 MW, functionality 3): 100 parts
-
Deionized water: 4 parts
-
Silicone surfactant: 1.5 parts
-
Tertiary amine catalyst (e.g., TEDA solution, 33% in dipropylene glycol): 0.5 parts
-
This compound (DBTDL): 0.2 parts
-
Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI): Isocyanate index of 105
2. Procedure:
-
In a fume hood, pre-dry the polyol at 80°C under vacuum for 2 hours to remove moisture.
-
Allow the polyol to cool to room temperature.
-
In a disposable cup, weigh the required amounts of polyol, deionized water, silicone surfactant, and tertiary amine catalyst.
-
Mix these components thoroughly for 30 seconds at 2000 rpm using a mechanical stirrer.
-
Add the DBTDL to the mixture and stir for another 15 seconds.
-
Add the calculated amount of isocyanate to the mixture and stir vigorously for 5-10 seconds until a creamy consistency is observed.
-
Immediately pour the mixture into a mold and allow it to free-rise.
-
Cure the foam at room temperature for at least 24 hours before demolding and characterization.
Protocol 2: Preparation of a Polyurethane Coating
1. Materials and Pre-treatment:
-
Polyester or polyether polyol: 100 parts
-
Solvent (e.g., ethyl acetate, xylene - ensure it is dry): 50 parts
-
Tertiary amine catalyst (e.g., DMCHA): 0.2 parts
-
This compound (DBTDL): 0.05 parts
-
Aliphatic or aromatic isocyanate: Stoichiometric amount based on polyol hydroxyl value
2. Procedure:
-
In a fume hood, ensure all glassware is oven-dried.
-
In a reaction vessel equipped with a mechanical stirrer, add the polyol and solvent. Mix until homogeneous.
-
Add the tertiary amine catalyst and DBTDL to the polyol solution and mix for 5 minutes.
-
Slowly add the isocyanate to the mixture while stirring continuously.
-
Continue stirring for 10-15 minutes to ensure a homogeneous mixture.
-
Apply the coating to a prepared substrate using a film applicator or brush.
-
Allow the solvent to flash off for 15-20 minutes.
-
Cure the coated substrate in an oven at the recommended temperature (e.g., 60-80°C) for the specified time (e.g., 1-2 hours), followed by room temperature curing for 7 days for full property development.
Visualizations
Synergistic Catalytic Mechanism of DBTDL and Tertiary Amines
References
- 1. scispace.com [scispace.com]
- 2. Preparation of rigid polyurethane foams using low-emissio... [degruyterbrill.com]
- 3. poliuretanos.com.br [poliuretanos.com.br]
- 4. bdmaee.net [bdmaee.net]
- 5. bdmaee.net [bdmaee.net]
- 6. pu-tire.com [pu-tire.com]
- 7. pcimag.com [pcimag.com]
- 8. Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of ‘Visco’-Type Polyurethane Foam for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Common Issues and Solutions for Polyurethane Foam Production-Part 2 [sabtechmachine.com]
Technical Support Center: Deactivation of Dibutyltin Dilaurate (DBTDL) Catalyst by Acidic Components
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Dibutyltin dilaurate (DBTDL) catalyst deactivation due to acidic components in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound (DBTDL) deactivation?
A1: The primary deactivation mechanism for DBTDL, an organotin catalyst, is hydrolysis. In the presence of water, DBTDL can hydrolyze to form dibutyltin oxide (DBTO) and lauric acid. This process is accelerated by the presence of acidic components. Oxidation is another, less common, degradation pathway.
Q2: How do acidic components deactivate the DBTDL catalyst?
A2: Acidic components catalyze the hydrolysis of DBTDL. The tin atom in DBTDL acts as a Lewis acid, and the presence of other acids in the reaction mixture can facilitate the cleavage of the tin-carboxylate bond, leading to the formation of inactive dibutyltin oxide. This reduces the concentration of the active catalyst, slowing down or even halting the desired reaction, such as urethane formation.
Q3: What are common sources of acidic components in my reaction?
A3: Acidic components can be introduced from several sources:
-
Raw Materials: Polyols, a common reactant in polyurethane synthesis, can have a residual acid content from their manufacturing process. This is often quantified by the "acid number."
-
Degradation Products: The hydrolysis of DBTDL itself produces lauric acid, which can further accelerate the deactivation process.
-
Additives: Certain additives or impurities in the solvents or other reactants may be acidic.
Q4: Can I regenerate a deactivated DBTDL catalyst?
A4: In most laboratory and production settings, the deactivation of DBTDL by hydrolysis is considered irreversible. The formation of insoluble dibutyltin oxide is difficult to reverse within the reaction mixture. Therefore, the focus is typically on preventing deactivation rather than regenerating the catalyst in-situ.
Q5: Are there alternatives to DBTDL that are less sensitive to acidic components?
A5: Yes, research into alternative catalysts is ongoing due to the toxicity concerns associated with organotin compounds. Some bismuth, zirconium, and aluminum-based catalysts may offer different sensitivity profiles to acidic components and water. However, each alternative has its own catalytic activity and potential drawbacks, so they must be evaluated for your specific application.
Troubleshooting Guides
Issue 1: Slow or Incomplete Reaction
Symptoms:
-
The reaction time is significantly longer than expected.
-
The viscosity of the mixture does not increase as anticipated.
-
The final product does not achieve the desired physical properties (e.g., hardness, tack-free time).
Possible Cause: Deactivation of the DBTDL catalyst by acidic components present in the reaction mixture.
Troubleshooting Steps:
-
Determine the Acid Number of Reactants:
-
Measure the acid number of your polyol raw materials using a standardized titration method (e.g., ASTM D4662 or ASTM D7253). A high acid number (typically > 0.1 mg KOH/g) can indicate a potential source of catalyst deactivation.[1]
-
-
Monitor Water Content:
-
Ensure that all reactants and solvents are anhydrous. Water, in combination with acidic species, is the primary driver of DBTDL hydrolysis.
-
-
Implement the Use of Acid Scavengers:
-
Consider adding an acid scavenger to your formulation. Small amounts of epoxides or other acid-neutralizing agents can be effective in mitigating the impact of acidic impurities.
-
-
Increase Catalyst Concentration (with caution):
-
As a temporary solution, a modest increase in the DBTDL concentration may help to compensate for the partial deactivation. However, this is often a "sacrificial" use of the catalyst and may not be cost-effective or desirable due to toxicity concerns.[2] It is crucial to perform a dose-response study to find the optimal concentration without negatively impacting the final product's properties.
-
Issue 2: Inconsistent Batch-to-Batch Reaction Profiles
Symptoms:
-
Significant variations in gel time, cure rate, or final product properties between different batches of the same formulation.
Possible Cause: Variability in the acid number of raw material batches, particularly the polyol.
Troubleshooting Steps:
-
Quality Control of Incoming Raw Materials:
-
Implement a strict quality control protocol to measure and record the acid number of each new batch of polyol.
-
-
Adjust Catalyst Loading Based on Acid Number:
-
For batches of polyol with a higher acid number, a slight, calculated increase in the DBTDL loading may be necessary to achieve a consistent reaction profile. This should be validated through small-scale experiments first.
-
-
Consult with Raw Material Supplier:
-
Discuss the acid number specifications with your polyol supplier to obtain materials with a more consistent and lower acid value.
-
Data Presentation
The following table summarizes the expected qualitative impact of increasing acid concentration on the performance of DBTDL-catalyzed reactions. Note that specific quantitative data is highly dependent on the specific reactants, temperature, and other reaction conditions.
| Acid Concentration/Acid Number | DBTDL Catalyst Activity | Expected Outcome on Polyurethane Cure |
| Low (< 0.05 mg KOH/g) | High | Normal and expected cure profile. |
| Moderate (0.05 - 0.1 mg KOH/g) | Reduced | Noticeable increase in gel and cure times. |
| High (> 0.1 mg KOH/g) | Significantly Reduced | Very slow or incomplete cure; final product may be tacky or have poor physical properties.[1] |
Experimental Protocols
Protocol 1: Determination of Acid Number in Polyols (Based on ASTM D7253)
Objective: To quantify the amount of acidic components in a polyol sample.
Materials:
-
Erlenmeyer flask (250 mL)
-
Buret (10 mL, manual or automatic)
-
Analytical balance
-
2-propanol
-
Phenolphthalein indicator solution
-
Standardized 0.02 N Potassium Hydroxide (KOH) solution in ethanol
Procedure:
-
To a 250 mL Erlenmeyer flask, add 100 ± 20 mL of 2-propanol and 1 mL of phenolphthalein indicator solution.
-
Titrate this blank solution with the 0.02 N KOH solution to the first faint pink endpoint that persists for at least 30 seconds. Record the volume of KOH solution used.
-
Accurately weigh 50-60 g of the polyol sample into the same flask.
-
Swirl the flask to completely dissolve the sample.
-
Titrate the sample solution with the standardized 0.02 N KOH solution to the first faint pink endpoint that persists for 30 seconds. Record the volume of KOH solution used.
Calculation: Acid Number (mg KOH/g) = [(A - B) × N × 56.1] / W Where:
-
A = volume of KOH solution for the sample titration (mL)
-
B = volume of KOH solution for the blank titration (mL)
-
N = normality of the KOH solution
-
W = weight of the sample (g)
-
56.1 = molecular weight of KOH ( g/mol )
Protocol 2: Monitoring DBTDL Deactivation via Reaction Kinetics
Objective: To assess the impact of a known acidic component on the catalytic activity of DBTDL in a model urethane reaction.
Materials:
-
Reaction vessel with a stirrer and temperature control
-
FTIR spectrometer with an ATR probe or a method for frequent sampling and analysis (e.g., titration of isocyanate content)
-
Anhydrous polyol with a known low acid number
-
Anhydrous diisocyanate
-
DBTDL catalyst
-
Acidic component for spiking (e.g., lauric acid)
-
Anhydrous solvent (if required)
Procedure:
-
Set up a control reaction:
-
Charge the reactor with the polyol and solvent (if used).
-
Add the DBTDL catalyst at the desired concentration.
-
Start monitoring the reaction mixture with the FTIR probe, focusing on the isocyanate peak (around 2270 cm⁻¹).
-
Add the diisocyanate to initiate the reaction and record the disappearance of the isocyanate peak over time.
-
-
Set up the experimental reaction:
-
Repeat the procedure from step 1, but before adding the DBTDL catalyst, add a known concentration of the acidic component (e.g., lauric acid) to the polyol.
-
-
Data Analysis:
-
Plot the concentration of the isocyanate group versus time for both the control and the experimental reactions.
-
Compare the initial reaction rates and the time to reach a certain conversion (e.g., 95%). A slower rate in the experimental reaction indicates deactivation of the catalyst by the added acid.
-
Mandatory Visualization
Caption: Acid-catalyzed hydrolysis of DBTDL leading to catalyst deactivation.
Caption: A logical workflow for troubleshooting slow reactions with DBTDL catalyst.
References
Validation & Comparative
A Comparative Guide: Dibutyltin Dilaurate vs. Bismuth Carboxylates in Polyurethane Catalysis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of polyurethanes is a cornerstone of modern materials science, with applications ranging from industrial coatings and elastomers to advanced biomedical devices. The choice of catalyst in polyurethane formulations is critical, as it dictates not only the reaction kinetics but also the final properties and biocompatibility of the material. For decades, organotin compounds, particularly dibutyltin dilaurate (DBTDL), have been the catalysts of choice due to their high efficiency. However, growing concerns over their toxicity have spurred the development of more environmentally benign alternatives, with bismuth carboxylates emerging as a leading contender.
This guide provides an objective comparison of the performance of this compound and bismuth carboxylates in polyurethane catalysis, supported by experimental data and detailed methodologies.
Performance Comparison: A Tabular Analysis
The following tables summarize the key performance differences between DBTDL and bismuth carboxylate catalysts in polyurethane synthesis. It is important to note that performance can vary significantly depending on the specific formulation, including the type of polyol and isocyanate used.
Table 1: Reaction Kinetics
| Parameter | This compound (DBTDL) | Bismuth Carboxylates | Key Observations |
| Pot Life | Typically longer pot life.[1] | Can be shorter, indicating higher initial activity.[2] However, can be similar or longer with certain formulations or co-catalysts.[2] | Bismuth catalysts can exhibit a faster initial reaction, which may require adjustments in processing. |
| Gel Time | Fast gelation. | Can be faster or slower than DBTDL depending on the specific bismuth compound and formulation.[3] | The "tunable" reactivity of bismuth catalysts allows for greater control over the curing profile.[3] |
| Tack-Free Time | Generally provides rapid tack-free times. | Can be comparable to or slightly longer than DBTDL. | Formulation adjustments may be needed to optimize surface cure with bismuth catalysts. |
| Isocyanate Conversion Efficiency | High efficiency. | Can be higher than stannous octoate (another tin catalyst) at similar reaction times.[4] | Bismuth triflate, in particular, has shown high efficiency.[4] |
Table 2: Mechanical Properties of the Resulting Polyurethane
| Parameter | This compound (DBTDL) | Bismuth Carboxylates | Key Observations |
| Hardness (Shore A) | Establishes good hardness. | Can develop higher initial hardness in some systems, particularly with aromatic isocyanates.[5] Final hardness is often comparable to DBTDL.[5] | Bismuth catalysts can be advantageous where rapid hardness development is required. |
| Tensile Strength | Provides good tensile strength. | Can lead to improved mechanical properties.[6] | Bismuth-catalyzed polyurethanes can exhibit enhanced durability. |
| Elongation at Break | Standard elongation properties. | Can result in adequate elongation for many applications.[7] | The flexibility of the final polymer is often comparable between the two catalyst types. |
Table 3: Thermal Properties of the Resulting Polyurethane
| Parameter | This compound (DBTDL) | Bismuth Carboxylates | Key Observations |
| Thermal Stability (TGA) | Good thermal stability. | Can exhibit similar or slightly different degradation profiles compared to DBTDL-catalyzed polyurethanes. | The overall thermal stability is often comparable, though the onset of degradation may vary. |
| Glass Transition Temperature (DSC) | Dependent on the polymer backbone. | Can be influenced by the catalyst, with some studies showing slightly higher Tg values. | The choice of catalyst can have a subtle effect on the thermomechanical properties of the polyurethane. |
Catalytic Mechanisms
The catalytic pathways of DBTDL and bismuth carboxylates in the urethane-forming reaction (the reaction between an isocyanate and a polyol) differ in their specifics, although both act as Lewis acids.
This compound (DBTDL) Catalytic Cycle
DBTDL is believed to catalyze the polyurethane reaction through a mechanism involving the formation of a ternary complex with the alcohol and isocyanate. The tin center coordinates with both reactants, activating them and facilitating the nucleophilic attack of the hydroxyl group on the isocyanate.
Bismuth Carboxylate Catalytic Cycle
The mechanism for bismuth carboxylates is thought to involve the formation of a bismuth-alkoxide intermediate after reaction with the polyol. This intermediate then reacts with the isocyanate, followed by the release of the urethane product and regeneration of the catalyst. The activity of bismuth carboxylates can be significantly enhanced by the addition of co-catalysts like lithium carboxylates.[8]
Experimental Protocols
To obtain reliable comparative data, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.
Experimental Workflow for Catalyst Comparison
A systematic approach is necessary to evaluate and compare the performance of different catalysts. The following workflow outlines the key steps from formulation to final characterization.
Determination of Reaction Kinetics (Gel Time and Tack-Free Time)
-
Objective: To measure the working time and surface curing time of the polyurethane formulation with each catalyst.
-
Method for Gel Time (ASTM D2471 - modified):
-
Prepare the polyurethane formulation by mixing the polyol, additives, and the respective catalyst (DBTDL or bismuth carboxylate) at a specified concentration.
-
Add the stoichiometric amount of isocyanate and start a timer immediately.
-
Thoroughly mix the components for a specified time (e.g., 30 seconds).
-
Periodically probe the mixture with a wooden applicator stick.
-
The gel time is recorded as the point at which the resin no longer flows and forms a "gel-like" string when the applicator is lifted.
-
-
Method for Tack-Free Time (ASTM C679):
-
Prepare a thin film of the reacting mixture on a standard substrate (e.g., a glass panel).
-
At regular intervals, lightly touch the surface of the film with a clean polyethylene strip under a specified light pressure.
-
The tack-free time is the point at which the polyethylene strip no longer adheres to the surface of the polyurethane.
-
Evaluation of Mechanical Properties
-
Objective: To quantify the mechanical performance of the cured polyurethane.
-
Sample Preparation: Cast the reacting mixture into standardized molds (e.g., dog-bone shape for tensile testing) and allow to cure fully under controlled conditions.
-
Tensile Strength and Elongation at Break (ASTM D412):
-
Condition the cured samples at standard temperature and humidity.
-
Use a universal testing machine to pull the samples at a constant crosshead speed until failure.
-
Record the maximum stress applied (tensile strength) and the percentage of elongation at the point of failure.
-
-
Hardness (Shore Durometer) (ASTM D2240):
-
Use a calibrated Shore A or D durometer to measure the hardness of the cured polyurethane samples.
-
Take multiple readings at different locations on the sample and calculate the average.
-
Thermal Stability Analysis
-
Objective: To assess the thermal degradation behavior and transitions of the cured polyurethane.
-
Thermogravimetric Analysis (TGA):
-
Place a small, accurately weighed sample of the cured polyurethane in the TGA instrument.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the weight loss of the sample as a function of temperature to determine the onset of degradation and the degradation profile.
-
-
Differential Scanning Calorimetry (DSC):
-
Place a small, accurately weighed sample of the cured polyurethane in a DSC pan.
-
Heat the sample at a constant rate to a temperature above its expected glass transition.
-
Cool the sample and then reheat it at the same rate.
-
The glass transition temperature (Tg) is determined from the inflection point in the heat flow curve during the second heating scan.
-
Conclusion
The choice between this compound and bismuth carboxylates for polyurethane catalysis involves a trade-off between catalytic efficiency, toxicity, and the desired final properties of the polymer. DBTDL remains a highly effective and predictable catalyst, but its use is increasingly restricted due to health and environmental concerns.
Bismuth carboxylates present a viable, less toxic alternative with the potential for tunable reactivity and, in some cases, improved mechanical properties of the final polyurethane product. However, their performance can be more sensitive to the specific formulation and the presence of moisture. For researchers and professionals in drug development and biomedical applications, the lower toxicity profile of bismuth catalysts makes them a particularly attractive option, justifying the additional formulation development that may be required to optimize their performance. Careful evaluation using standardized experimental protocols is crucial for selecting the optimal catalyst for a specific polyurethane system.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. reaxis.com [reaxis.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tri-iso.com [tri-iso.com]
- 7. researchgate.net [researchgate.net]
- 8. Heterobimetallic complexes composed of bismuth and lithium carboxylates as polyurethane catalysts – alternatives to organotin compounds - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00446H [pubs.rsc.org]
A Comparative Analysis of Dibutyltin Dilaurate (DBTDL) and Zinc Carboxylate Catalysts in Polyurethane Systems
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance, Safety, and Application of Tin and Zinc-Based Catalysts in Polyurethane Formulations.
The synthesis of polyurethanes relies on the precise and efficient catalysis of the reaction between isocyanates and polyols. For decades, organotin compounds, particularly dibutyltin dilaurate (DBTDL), have been the catalysts of choice due to their high activity and versatility. However, growing concerns over the toxicity of organotin compounds have spurred the development of alternative, more environmentally benign catalysts. Among these, zinc carboxylates have emerged as a promising class of substitutes. This guide provides a comprehensive comparative study of DBTDL and zinc carboxylate catalysts, supported by experimental data, to assist researchers and professionals in selecting the appropriate catalyst for their specific applications.
Executive Summary
This compound is a highly efficient and versatile catalyst for polyurethane production, known for promoting fast cure times.[1] However, its use is increasingly restricted due to the reproductive toxicity of dibutyltin compounds.[2] Zinc carboxylates present a less toxic alternative, though they generally exhibit lower catalytic activity, resulting in longer reaction times.[3][4] The choice between these catalysts involves a trade-off between reaction efficiency and toxicological profile.
Data Presentation: A Comparative Overview
The following tables summarize the key performance characteristics of DBTDL and zinc carboxylate catalysts based on available experimental data.
Table 1: Catalytic Activity and Curing Profile
| Parameter | This compound (DBTDL) | Zinc Carboxylate | Source(s) |
| Catalytic Activity | High | Moderate to Low | [1][3] |
| Pot Life | Shorter | Longer | [5] |
| Gel Time | Fast | Slower/Delayed | [5] |
| Cure Speed | Rapid | Moderate | [4] |
| Selectivity (NCO/OH vs. NCO/H₂O) | Good | Generally good, can be formulation dependent |
Table 2: Mechanical Properties of the Resulting Polyurethane
| Property | This compound (DBTDL) | Zinc Carboxylate | Source(s) |
| Hardness (Shore A) | High initial hardness | Can achieve comparable or higher final hardness | [1] |
| Tensile Strength | Generally Good | Can be comparable or improved with formulation optimization | [6] |
| Elongation at Break | Formulation Dependent | Formulation Dependent | [6] |
| Tack-Free Surface | Good | Excellent, can reduce surface tackiness | [3] |
Table 3: Hydrolytic Stability and Toxicity Profile
| Parameter | This compound (DBTDL) | Zinc Carboxylate | Source(s) |
| Hydrolytic Stability | Moderate, can be susceptible to hydrolysis | Generally good, some complexes show enhanced stability | [7] |
| Toxicity | High (Reproductive Toxin) | Low | [2][8] |
| LD50 (oral, rat) | 175 mg/kg | Data for specific PU catalysts not readily available, but generally considered low toxicity | [8] |
Experimental Protocols
Determination of Catalytic Activity via In-Situ Fourier-Transform Infrared (FTIR) Spectroscopy
This method allows for the real-time monitoring of the polyurethane formation by tracking the disappearance of the isocyanate (NCO) peak.
Objective: To determine and compare the reaction kinetics of polyurethane formation catalyzed by DBTDL and zinc carboxylate.
Materials and Equipment:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) probe (e.g., ABB MB-Rx reaction monitor with a ZrO₂ ATR probe).[9]
-
Jacketed glass reactor with a magnetic stirrer and temperature control.
-
Reactants: Polyol (e.g., polypropylene glycol), Diisocyanate (e.g., toluene diisocyanate), and the respective catalysts (DBTDL and zinc carboxylate).
-
Anhydrous solvent (if required).
Procedure:
-
The reactor is charged with a known amount of polyol and solvent (if used) and brought to the desired reaction temperature (e.g., 50°C).[9]
-
The ATR probe is inserted into the reaction mixture, and a background spectrum is collected.
-
A specific molar concentration of the catalyst (DBTDL or zinc carboxylate) is added to the reactor, and the mixture is allowed to homogenize.
-
A known amount of diisocyanate is rapidly injected into the reactor to initiate the reaction.
-
FTIR spectra are recorded at regular intervals (e.g., every 30-60 seconds).[9]
-
The disappearance of the isocyanate peak at approximately 2270 cm⁻¹ is monitored over time.[10]
-
The reaction rate constants are calculated from the decay of the isocyanate peak intensity.
Evaluation of Hydrolytic Stability
This protocol describes an accelerated aging test to assess the hydrolytic stability of the catalysts within a polyurethane matrix.
Objective: To compare the resistance of polyurethanes catalyzed by DBTDL and zinc carboxylate to hydrolytic degradation.
Procedure:
-
Prepare polyurethane films of a standardized thickness using DBTDL and zinc carboxylate as catalysts.
-
Immerse the cured polyurethane samples in distilled water in a sealed container.
-
Place the container in an oven at an elevated temperature (e.g., 70°C) for a specified duration (e.g., several weeks).
-
At regular intervals, remove samples, dry them thoroughly, and evaluate changes in their physical and mechanical properties (e.g., tensile strength, elongation at break, hardness, and visual appearance).
-
A greater retention of mechanical properties indicates higher hydrolytic stability.
Mandatory Visualizations
Caption: Generalized catalytic cycle for urethane formation.
Caption: Experimental workflow for catalyst comparison.
Caption: Decision logic for catalyst selection.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tri-iso.com [tri-iso.com]
- 4. US20140296427A1 - Zinc(ii) complex compounds as catalysts for polyurethane compositions - Google Patents [patents.google.com]
- 5. patchamltd.com [patchamltd.com]
- 6. bdmaee.net [bdmaee.net]
- 7. bdmaee.net [bdmaee.net]
- 8. mdpi.com [mdpi.com]
- 9. azom.com [azom.com]
- 10. researchgate.net [researchgate.net]
The Ascendancy of Zirconium: A Performance-Driven Alternative to Dibutyltin Dilaurate in Catalysis
For decades, Dibutyltin dilaurate (DBTDL) has been a cornerstone catalyst in the production of polyurethanes, prized for its reliability and efficiency. However, mounting regulatory pressure and environmental concerns regarding organotin compounds have spurred the search for safer, high-performance alternatives. Emerging as a frontrunner in this pursuit are zirconium-based catalysts, which offer a compelling combination of robust catalytic activity, enhanced selectivity, and a significantly improved environmental, health, and safety (EHS) profile.
This guide provides an objective comparison of the performance of DBTDL and zirconium-based catalysts, supported by experimental data, to assist researchers, scientists, and professionals in drug development and other fields in making informed decisions for their applications.
Executive Summary: Performance at a Glance
Zirconium-based catalysts present a viable and often superior alternative to DBTDL in various applications, particularly in polyurethane coatings. They can offer faster cure times, even at lower temperatures, while demonstrating greater selectivity towards the desired isocyanate-polyol reaction over the undesirable isocyanate-water reaction. This selectivity is crucial in waterborne systems, leading to improved pot life, reduced gassing, and enhanced final product aesthetics such as higher gloss. While DBTDL has a long-standing reputation for its consistent performance, the toxicity of organotin compounds is a significant drawback, leading to increased regulation.[1][2] Zirconium compounds, in contrast, are generally considered to have low toxicity and are more environmentally friendly.[3][4][5]
Quantitative Performance Comparison
The following tables summarize the key performance differences observed in experimental comparisons between DBTDL and zirconium-based catalysts.
Table 1: Catalytic Activity and Curing Performance
| Performance Metric | This compound (DBTDL) | Zirconium-Based Catalysts | Key Findings & Citations |
| Cure Speed at Room Temperature (24°C) | Standard | Often faster at equivalent or lower metal concentrations.[6] | Zirconium complexes can provide very fast dry times.[6] |
| Cure Speed at Low Temperature (5°C) | Slower cure response.[6] | Maintains better catalytic activity, showing a smaller increase in dry time compared to DBTDL.[6] | Zirconium catalysts show a greater advantage at lower temperatures.[6] |
| Catalyst Concentration for Similar Dry Time | Higher metal concentration required.[6] | Can achieve similar or faster dry times at concentrations as low as one-third to one-fifth of the tin concentration.[6] | Zirconium catalysts are more efficient on a metal-to-metal basis.[6] |
| Pot Life | Shorter, especially in waterborne systems.[7] | Longer pot life, with some formulations lasting over three hours compared to less than half an hour with DBTDL.[7][8] | Zirconium's selectivity reduces side reactions that shorten pot life.[7][8][9] |
Table 2: Selectivity and Final Product Properties
| Performance Metric | This compound (DBTDL) | Zirconium-Based Catalysts | Key Findings & Citations |
| Selectivity (Isocyanate-Polyol vs. Isocyanate-Water) | Less selective, catalyzes the reaction with water, leading to CO2 generation (gassing).[6][7] | Highly selective for the isocyanate-polyol reaction, resulting in significantly less gassing.[7][9] | FTIR studies confirm the higher selectivity of certain zirconium complexes.[6][7] |
| Gloss | Standard | Can provide higher gloss and better gloss stability over time.[1][7] | Reduced side reactions contribute to a better surface finish.[1][7] |
| Yellowing | More prone to yellowing upon UV exposure.[1] | Exhibits lower yellowing in white topcoat formulations.[1] | Zirconium-based catalysts can lead to improved color stability.[1] |
| Mechanical Properties | Provides good hardness and mechanical properties.[1] | Can achieve comparable or better hardness and impact resistance.[10] | The final mechanical properties are formulation dependent. |
Table 3: Stability and Toxicity Profile
| Performance Metric | This compound (DBTDL) | Zirconium-Based Catalysts | Key Findings & Citations |
| Stability in Isocyanate | Lower stability, can cause viscosity increase upon storage.[8] | Certain zirconium complexes show excellent stability when mixed with the isocyanate component.[8] | Zirconium catalysts can offer formulation flexibility.[8] |
| Toxicity | Organotin compounds are toxic, with concerns about immunotoxicity, neurotoxicity, and endocrine disruption.[1][2][10] | Generally regarded as having low toxicity and being more environmentally friendly.[3][4][5] | Zirconium compounds are used in medical implants, indicating their low toxicity.[3] |
| Regulatory Status | Increasingly regulated, with restrictions in regions like the European Union.[1][10][11] | Considered a "greener" alternative with fewer regulatory constraints.[1][3] | The move away from organotins is driven by regulations like REACH.[3][10] |
Experimental Methodologies
To ensure a standardized evaluation of catalyst performance, the following experimental protocols are typically employed:
Evaluation of Curing Time
-
Objective: To determine the rate at which a coating dries and cures.
-
Methodology:
-
Prepare two identical formulations of a two-component polyurethane system (e.g., acrylic polyol and isocyanate).
-
Add a specified concentration of DBTDL to one formulation and an equivalent metal concentration of the zirconium-based catalyst to the other.
-
Apply the catalyzed formulations to standardized panels (e.g., steel or glass) at a controlled thickness.
-
Use a circular Drying Time Recorder to measure the set-to-touch time, tack-free time, and dry-through time at controlled temperature and humidity.[12]
-
Repeat the experiment at different temperatures (e.g., 5°C and 24°C) to assess low-temperature curing performance.[6]
-
Assessment of Catalyst Selectivity
-
Objective: To quantify the catalyst's preference for the isocyanate-polyol reaction over the isocyanate-water reaction.
-
Methodology:
-
Create a mixture of a model isocyanate (e.g., butyl isocyanate), a model alcohol (e.g., 2-ethylhexanol), and water in a defined molar ratio (e.g., 1:1:2).[6]
-
Add the catalyst to be tested at a specific concentration.
-
Monitor the reaction progress over time using Fourier-Transform Infrared (FTIR) spectroscopy.
-
Analyze the FTIR spectra to quantify the formation of urethane (from the isocyanate-alcohol reaction) and urea (from the isocyanate-water reaction) by measuring the respective peak heights or areas.
-
A higher urethane-to-urea ratio indicates greater selectivity.[6]
-
Proposed Reaction Mechanisms
While both DBTDL and zirconium-based catalysts facilitate the reaction between isocyanates and polyols, their proposed mechanisms differ. DBTDL is generally understood to operate through a Lewis acid mechanism where the tin atom coordinates with both the isocyanate and the polyol, bringing them into proximity and activating them for reaction.
Certain zirconium complexes are proposed to follow an "insertion" mechanism.[8][12] In this pathway, the zirconium catalyst is believed to activate the hydroxyl groups of the polyol.[12] This activated polyol then reacts with the isocyanate. This mechanism is thought to be more selective for the isocyanate-polyol reaction, as the interaction with water is less favored.[8][12]
Conclusion
The transition from DBTDL to zirconium-based catalysts represents a significant advancement in catalyst technology, driven by both performance benefits and a more favorable EHS profile. For researchers and formulators, zirconium catalysts offer a powerful tool to develop high-performance, compliant, and more sustainable products. While DBTDL remains a viable option for some applications, the compelling advantages of zirconium-based alternatives in terms of catalytic efficiency, selectivity, and safety make them a superior choice for many current and future formulations. The selection of the optimal catalyst will ultimately depend on the specific requirements of the application, including cure speed, pot life, desired final properties, and regulatory considerations.
References
- 1. Tin Catalyst Alternatives for Polyurethane Coatings | Borchers: A Milliken Brand [borchers.com]
- 2. dkatalyst.com [dkatalyst.com]
- 3. ohans.cn [ohans.cn]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Zirconium-Based Catalysts in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. turkchem.net [turkchem.net]
- 7. paint.org [paint.org]
- 8. pcimag.com [pcimag.com]
- 9. benchchem.com [benchchem.com]
- 10. paintistanbulturkcoatcongress.com [paintistanbulturkcoatcongress.com]
- 11. This compound in polyurethane casting applications-Organotin Catalyst Suppliers & Manufacturing [sn-tin.com]
- 12. wernerblank.com [wernerblank.com]
Determining Isocyanate Reaction Rates: A Comparative Guide to the Titrimetric Method
For researchers, scientists, and drug development professionals delving into the kinetics of isocyanate reactions, particularly those catalyzed by dibutyltin dilaurate (DBTDL), precise and reliable methods for monitoring reaction progress are paramount. This guide provides a detailed comparison of the traditional titrimetric method with a common spectroscopic alternative, offering insights into their respective protocols, performance, and applications.
The reaction between isocyanates and alcohols to form urethanes is a cornerstone of polyurethane chemistry. The rate of this reaction, significantly influenced by catalysts like DBTDL, is a critical parameter in controlling the properties of the final polymer.[1][2][3] Accurately determining this rate is essential for process optimization, quality control, and fundamental kinetic studies.
The Titrimetric Method: A Classic Approach
The titrimetric method, specifically the di-n-butylamine back-titration method, is a well-established and widely used technique for determining the concentration of isocyanate (NCO) groups in a reaction mixture.[4][5][6][7] This method is standardized by organizations such as ASTM International (ASTM D2572) and the International Organization for Standardization (ISO 14896).[8][9][10][11][12][13]
The principle of this method involves reacting the isocyanate in a sample with a known excess of di-n-butylamine. The unreacted di-n-butylamine is then titrated with a standardized solution of hydrochloric acid. By determining the amount of unreacted amine, the amount of isocyanate that has reacted can be calculated. To determine the reaction rate, samples are taken from the reaction vessel at specific time intervals and "quenched" with the di-n-butylamine solution to stop the reaction before titration.[1]
Experimental Protocol: Titrimetric Determination of Isocyanate Reaction Rate
This protocol outlines the steps for determining the reaction rate of an isocyanate with a polyol in the presence of DBTDL.
Materials:
-
Isocyanate monomer or prepolymer
-
Polyol
-
This compound (DBTDL) catalyst
-
Di-n-butylamine solution (standardized, e.g., 0.5 M in a suitable solvent like toluene)
-
Hydrochloric acid (standardized, e.g., 0.5 M aqueous or in isopropanol)
-
Toluene (anhydrous)
-
Methanol or Isopropanol
-
Bromophenol blue indicator (or a pH meter for potentiometric titration)
-
Reaction vessel with temperature control and stirring
-
Burette, pipettes, and other standard laboratory glassware
Procedure:
-
Reaction Setup: The isocyanate and polyol are charged into the reaction vessel at the desired stoichiometric ratio and temperature.
-
Catalyst Addition: The DBTDL catalyst is added to the reaction mixture to initiate the reaction. Time zero (t=0) is recorded at the moment of catalyst addition.
-
Sampling: At predetermined time intervals (e.g., 5, 10, 20, 30, 60 minutes), an accurately weighed aliquot of the reaction mixture is withdrawn.
-
Quenching: The aliquot is immediately added to a flask containing a known excess of the standardized di-n-butylamine solution. This immediately stops the reaction between the isocyanate and the polyol.
-
Reaction with Amine: The mixture is allowed to stand for a sufficient time (e.g., 15 minutes) to ensure complete reaction between the remaining isocyanate groups and the di-n-butylamine.
-
Titration: A few drops of bromophenol blue indicator are added to the flask, and the excess di-n-butylamine is back-titrated with the standardized hydrochloric acid solution until the endpoint (a color change from blue to yellow-green) is reached. Alternatively, a pH meter can be used for a potentiometric titration to determine the equivalence point.
-
Blank Determination: A blank titration is performed under the same conditions but without the isocyanate sample to determine the initial amount of di-n-butylamine.
-
Calculation of NCO Content: The percentage of NCO groups at each time point is calculated using the following formula:
%NCO = [(V_blank - V_sample) * N_HCl * 4.202] / W_sample
Where:
-
V_blank = Volume of HCl used for the blank titration (mL)
-
V_sample = Volume of HCl used for the sample titration (mL)
-
N_HCl = Normality of the HCl solution
-
4.202 = Milliequivalent weight of the NCO group * 100
-
W_sample = Weight of the sample (g)
-
-
Reaction Rate Determination: The reaction rate can be determined by plotting the concentration of NCO groups against time and analyzing the resulting curve. For many polyurethane reactions, a second-order reaction model is applicable.
Comparison with an Alternative Method: FTIR Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy offers a powerful and modern alternative for monitoring isocyanate reaction kinetics in real-time.[14][15][16] This technique relies on the characteristic absorption band of the isocyanate group (-N=C=O) in the infrared spectrum, typically found around 2270 cm⁻¹.[14] As the reaction proceeds, the intensity of this peak decreases, providing a direct measure of the consumption of isocyanate groups.
The following table provides a comparative overview of the titrimetric and FTIR methods for determining isocyanate reaction rates.
| Feature | Titrimetric Method (Di-n-butylamine Back-Titration) | FTIR Spectroscopy |
| Principle | Chemical reaction with excess amine followed by back-titration. | Measurement of the decrease in the characteristic IR absorption band of the NCO group.[14] |
| Measurement Type | Discontinuous (requires sampling at discrete time points). | Continuous, real-time monitoring of the reaction mixture.[16] |
| Sample Preparation | Requires quenching of the reaction in a separate vessel. | In-situ analysis is possible with an ATR probe, requiring no sample preparation.[16] |
| Speed | Relatively slow, with each time point requiring a separate titration. | Fast, providing a continuous stream of data. |
| Accuracy & Precision | Can be highly accurate and precise with careful technique and proper standardization. | Generally good accuracy and precision, but can be affected by changes in the matrix. |
| Potential for Automation | Can be automated with auto-titrators. | Highly suitable for automation and process control. |
| Interferences | Acidic or basic impurities in the sample can interfere with the titration. | Overlapping absorption bands from other components in the reaction mixture can interfere. |
| Cost | Lower initial equipment cost. | Higher initial equipment cost for the spectrometer and probe. |
| Safety | Involves handling of corrosive and toxic chemicals. | Generally safer, especially with in-situ measurements, as it reduces handling of reactive samples.[16] |
Visualizing the Methodologies
To further clarify the workflows and the comparative aspects of these two methods, the following diagrams are provided.
Conclusion
Both the titrimetric method and FTIR spectroscopy are valuable tools for determining the reaction rate of isocyanates. The choice between the two often depends on the specific requirements of the study, available resources, and the desired level of temporal resolution.
The titrimetric method, with its foundation in established standards, remains a reliable and cost-effective option for obtaining accurate kinetic data at discrete time points. Its primary drawbacks are the labor-intensive nature of the procedure and the generation of chemical waste.
On the other hand, FTIR spectroscopy provides the significant advantage of real-time, continuous monitoring, which can offer deeper insights into the reaction kinetics, especially for fast reactions. While the initial investment is higher, the potential for automation and the reduction in solvent and reagent use make it an attractive option for process development and control in industrial settings.
For researchers and professionals in drug development and polymer science, a thorough understanding of both methodologies allows for the selection of the most appropriate technique to achieve their research and development goals.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. pcimag.com [pcimag.com]
- 4. xylemanalytics.com [xylemanalytics.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. xylem.com [xylem.com]
- 8. store.astm.org [store.astm.org]
- 9. webstore.ansi.org [webstore.ansi.org]
- 10. ASTM D2572-19 - Standard Test Method for Isocyanate Groups in Urethane Materials or Prepolymers [en-standard.eu]
- 11. standards.iteh.ai [standards.iteh.ai]
- 12. Isocyanate and Polyol ASTM Test Methods | SprayFoam Magazine Content - SprayFoamMagazine.com [sprayfoammagazine.com]
- 13. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 14. "Reaction Kinetics of Dicyclohexylmethane-4,4'-dilsocyanate With 1-and " by Scott J. Moravek and Robson F. Storey [aquila.usm.edu]
- 15. Investigation of effects of this compound on reaction injection molding polyurethane-urea kinetics, morphology and mechanical properties by FTIR [journal.hep.com.cn]
- 16. mt.com [mt.com]
Dioctyltin Dilaurate (DOTL): A Safer, Viable Alternative to Dibutyltin Dilaurate (DBTDL) in Critical Applications
For researchers, scientists, and drug development professionals, the selection of catalysts and stabilizers is a critical decision, balancing performance with safety and regulatory compliance. Dibutyltin dilaurate (DBTDL) has long been a workhorse in polyurethane and silicone formulations, prized for its catalytic efficiency. However, mounting concerns over its reproductive and mutagenic toxicity have necessitated a search for safer alternatives. Dioctyltin dilaurate (DOTL) has emerged as a leading candidate, offering a significantly improved toxicological profile while maintaining comparable, albeit moderated, catalytic activity.
This guide provides an objective comparison of DOTL and DBTDL, supported by experimental data, to inform material selection in sensitive applications.
Performance Comparison: Catalytic Activity
DOTL and DBTDL are organotin catalysts that accelerate the polymerization of polyurethanes by facilitating the reaction between isocyanates and polyols. While both are effective, their catalytic activity profiles differ.
Studies have shown that DBTDL exhibits a higher reaction rate compared to DOTL. Consequently, a higher concentration of DOTL may be required to achieve a curing profile similar to that of DBTDL.[1] This difference is attributed to the longer alkyl chains in DOTL, which can create steric hindrance around the catalytically active tin center.
Below is a summary of typical performance characteristics observed in polyurethane formulations:
| Performance Metric | Dioctyltin Dilaurate (DOTL) | This compound (DBTDL) |
| Catalytic Activity | Slower reaction kinetics | Faster reaction kinetics |
| Typical Concentration | Higher concentration may be needed to match DBTDL cure times | Lower effective concentration |
| Cure Profile | Can mimic DBTDL performance at adjusted concentrations | Well-established, rapid cure |
Toxicity Profile: A Clear Advantage for DOTL
The primary driver for the adoption of DOTL over DBTDL is its significantly lower toxicity. Regulatory bodies have classified DBTDL as a substance of concern due to its reproductive and mutagenic properties. In contrast, DOTL has a more favorable toxicological profile.
A key indicator of acute toxicity is the median lethal dose (LD50), which represents the dose required to be lethal to 50% of a test population. A higher LD50 value indicates lower acute toxicity.
| Compound | CAS Number | Acute Oral LD50 (Rat) |
| Dioctyltin Dilaurate (DOTL) | 3648-18-8 | 6450 mg/kg |
| This compound (DBTDL) | 77-58-7 | 175 mg/kg |
The data clearly demonstrates that DOTL is substantially less acutely toxic than DBTDL via oral ingestion.
Hydrolytic Stability and Leaching
The stability of the catalyst within a polymer matrix and its potential to leach out are critical considerations, especially for medical devices and food contact materials. While direct comparative studies on the hydrolytic stability and leaching of DOTL and DBTDL are not abundantly available in the public domain, the general principles of organotin chemistry suggest that the longer octyl chains in DOTL may lead to lower water solubility and potentially reduced leaching from a polymer matrix compared to the butyl chains of DBTDL.
Experimental Protocols
To provide a framework for comparative evaluation, the following standard experimental methodologies are recommended:
Determination of Catalytic Activity in Polyurethane Formulations
The catalytic activity can be assessed by monitoring the curing process of a polyurethane system. Key parameters to measure include gel time, tack-free time, and full cure time.
-
Methodology: A standardized method for evaluating the drying and curing stages of organic coatings, such as ASTM D5895 , can be adapted. This involves applying a film of the polyurethane formulation containing either DOTL or DBTDL at a specified concentration onto a substrate. A mechanical recorder is then used to track the different stages of curing over time. To monitor the reaction kinetics more directly, Fourier Transform Infrared (FTIR) spectroscopy can be employed to follow the disappearance of the isocyanate peak (around 2270 cm⁻¹) as the reaction proceeds.[2][3][4][5]
Assessment of Hydrolytic Stability
The hydrolytic stability of DOTL and DBTDL can be compared by evaluating their degradation in aqueous environments at different pH levels.
-
Methodology: OECD Guideline 111: Hydrolysis as a Function of pH provides a standardized procedure.[6][7][8][9][10][11][12] The organotin compound is incubated in sterile aqueous buffer solutions of varying pH (e.g., 4, 7, and 9) at a constant temperature. The concentration of the parent compound is measured over time using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to determine the rate of hydrolysis.
Quantification of Leaching from a Polymer Matrix
To assess the potential for migration from a finished product, a leaching study can be performed.
-
Methodology: EPA Method 8323 offers a robust analytical procedure for the determination of organotins in various matrices.[13] A polymer sample containing a known concentration of either DOTL or DBTDL is immersed in a simulant fluid (e.g., water, ethanol, or a food simulant) for a specified period and at a defined temperature. The simulant is then analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of the organotin compound that has leached out.
Visualizing the Catalytic Pathway and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the catalytic mechanism of organotin compounds in polyurethane formation and a typical experimental workflow for comparing DOTL and DBTDL.
Caption: Catalytic mechanism of organotin compounds in polyurethane formation.
Caption: Experimental workflow for comparing DOTL and DBTDL.
Conclusion
Dioctyltin dilaurate (DOTL) presents a compelling alternative to this compound (DBTDL) for applications where toxicity is a primary concern. While its catalytic activity is moderately lower, this can often be compensated for by adjusting the concentration in the formulation. The significantly higher LD50 value of DOTL underscores its superior safety profile. For researchers and professionals in drug development and other sensitive fields, the transition from DBTDL to DOTL represents a proactive step towards safer and more compliant materials without compromising essential performance characteristics. Further direct comparative studies on hydrolytic stability and leaching would be beneficial to fully elucidate the performance differences in these critical areas.
References
- 1. researchgate.net [researchgate.net]
- 2. "Reaction Kinetics of Dicyclohexylmethane-4,4'-dilsocyanate With 1-and " by Scott J. Moravek and Robson F. Storey [aquila.usm.edu]
- 3. Investigation of effects of this compound on reaction injection molding polyurethane-urea kinetics, morphology and mechanical properties by FTIR [journal.hep.com.cn]
- 4. ijaseit.insightsociety.org [ijaseit.insightsociety.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. l-i.co.uk [l-i.co.uk]
- 8. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]
- 9. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. jrfglobal.com [jrfglobal.com]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. epa.gov [epa.gov]
A Comparative Environmental Impact Assessment of Organotin and Tin-Free Catalysts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the environmental impact and performance of organotin catalysts versus their tin-free alternatives. The information presented is intended to assist researchers and professionals in making informed decisions regarding catalyst selection, with a focus on sustainability and regulatory compliance. The data is compiled from various scientific sources to ensure an objective analysis.
Introduction: The Shift from Organotin Catalysts
Organotin compounds, particularly dibutyltin (DBT) and dioctyltin (DOT) derivatives like dibutyltin dilaurate (DBTDL), have long been the catalysts of choice in various industrial applications, including the production of polyurethanes, silicones, and other polymers.[1][2] Their popularity stems from their high efficiency and reliability in promoting rapid curing times and achieving desired mechanical properties.[1]
However, growing concerns over the environmental persistence, bioaccumulation, and toxicity of organotin compounds have led to increased regulatory scrutiny and a drive towards safer alternatives.[3] Several organotin compounds are now classified as substances of very high concern due to their potential to cause skin and eye irritation, disrupt the endocrine system, and harm aquatic life.[1][4] This has spurred the development and adoption of tin-free catalysts, such as those based on bismuth, zinc, and zirconium.[1][5]
This guide will delve into a comparative analysis of these two classes of catalysts, focusing on their performance, toxicity, and environmental fate, supported by experimental data.
Performance Comparison: Organotin vs. Tin-Free Catalysts
The performance of a catalyst is a critical factor in its industrial application. The following tables summarize the available quantitative data comparing common organotin catalysts with their tin-free counterparts in polyurethane (PU) and silicone formulations.
Table 1: Performance of Organotin vs. Tin-Free Catalysts in 2K Polyurethane Coatings
| Catalyst Type | Catalyst Example | Pot Life (minutes) | Tack-Free Time (hours) | Hardness (König, 14 days) | Reference |
| Organotin | This compound (DBTDL) | 270 | >6 | Lower than some tin-free alternatives | [6][7] |
| Tin-Free | Bismuth Octoate | Shorter than DBTDL | - | - | [7] |
| Tin-Free | Bismuth/Zinc Carboxylate | Similar or slightly longer than DBTDL | - | - | [8] |
| Tin-Free | Zinc Carboxylate (D-5350) | ~378 (40% longer than DBTDL) | - | Equivalent to DBTDL | [9] |
| Tin-Free | Zirconium Chelate | >6 hours | >6 | - | [6] |
| Tin-Free | Zinc/Amine | - | Same as DBTDL | - | [6] |
| Tin-Free | Zinc/Metal | - | Same as DBTDL | Better than DBTDL | [6] |
Table 2: Performance of Organotin vs. Tin-Free Catalysts in Silicone Sealants
| Catalyst Type | Catalyst Example | Skin Formation Time | Cure-Through Rate | Reference |
| Organotin | This compound (DBTDL) | Sufficient in methoxysilane systems | No negative impact | [10] |
| Tin-Free | Catalyst V36 (Novel tin-free) | Up to 10x faster than DBTDL | No negative impact | [10] |
| Tin-Free | Dioctyltin dilaurate (DOTL) as reference | - | Good cross-linking | [11] |
| Tin-Free | Catalyst 3 (sustainable alternative) | Good surface quality | Good cross-linking in ambient and hot water | [11] |
Environmental Impact and Toxicity
The primary driver for moving away from organotin catalysts is their adverse environmental and health impacts.
Organotin Catalysts:
-
Toxicity: Organotin compounds, especially tributyltin (TBT), are highly toxic to aquatic organisms, even at very low concentrations.[12] They are known endocrine disruptors, causing imposex (the imposition of male sexual characteristics on female gastropods).[12] In mammals, they can be immunotoxic, neurotoxic, and cause reproductive and developmental problems.[13]
-
Persistence and Bioaccumulation: Many organotin compounds are persistent in the environment, accumulating in sediments and the tissues of marine organisms.[3]
-
Leaching: Organotin catalysts can leach from consumer products like PVC pipes, contaminating drinking water and food.[12]
Tin-Free Catalysts:
-
Reduced Toxicity: Catalysts based on bismuth, zinc, and zirconium generally exhibit lower toxicity profiles compared to organotins.[1][5][14] Bismuth compounds, for instance, are used in cosmetics and pharmaceuticals.[15]
-
Environmental Fate: While more research is needed on the long-term environmental fate of all tin-free alternatives, they are generally considered to be more environmentally benign.
Table 3: Acute Toxicity of Organotin and Tin-Free Catalyst Precursors to Daphnia magna
| Catalyst Type | Compound | 48-hour LC50 (mg/L) | Reference |
| Organotin | Dimethyltin | 0.03 (as Sn) | [16] |
| Organotin | Dibutyltin | 0.1 (as Sn, 24-h LC50 for mosquito larva) | [16] |
| Organotin | Di(n-butyl) phthalate (DBP) | 2.55 | [17] |
| Tin-Free | Zinc | Data not directly comparable for catalyst compounds | - |
| Tin-Free | Bismuth | Data not directly comparable for catalyst compounds | - |
| Tin-Free | Zirconium | Data not directly comparable for catalyst compounds | - |
Note: Direct comparative LC50 data for specific organotin and tin-free catalysts under identical conditions is limited. The data presented is for related compounds to provide a general indication of toxicity.
Experimental Protocols
This section provides an overview of the methodologies used to assess the performance and environmental impact of catalysts.
4.1. Catalyst Performance Evaluation in Polyurethane Coatings
-
Objective: To compare the catalytic activity of different catalysts in a 2K acrylic clearcoat system.
-
Methodology:
-
Formulation: Prepare a 2K acrylic clearcoat formulation with a constant polyol-to-isocyanate ratio.
-
Catalyst Addition: Add the test catalyst at a specified concentration (e.g., parts per hundred resin).
-
Pot Life Determination: Measure the time it takes for the viscosity of the mixture to double using a DIN4 cup.[6]
-
Drying Time: Apply a film of the coating to a substrate (e.g., Q-Panel) at a controlled thickness (e.g., 100 µm). Measure the tack-free time according to DIN 53150.[7]
-
Hardness Measurement: After a specified curing period (e.g., 7 and 14 days), measure the König hardness of the cured film according to ISO 1522.[1]
-
4.2. Acute Immobilization Test with Daphnia magna (OECD 202)
-
Objective: To determine the acute toxicity of a substance to Daphnia magna.[16][18][19][20][21]
-
Methodology:
-
Test Organisms: Use juvenile Daphnia magna less than 24 hours old.[18]
-
Test Solutions: Prepare a series of at least five geometrically spaced concentrations of the test substance in a suitable medium (reconstituted or natural water).[18] Include a control group with no test substance.
-
Exposure: Expose the daphnids (e.g., 4 replicates of 5 daphnids per concentration) to the test solutions for 48 hours in a static or semi-static system.[18]
-
Observations: At 24 and 48 hours, record the number of immobilized daphnids. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.[18]
-
Data Analysis: Calculate the 48-hour EC50 (the concentration that immobilizes 50% of the daphnids) using statistical methods.[18]
-
4.3. Catalyst Leaching Assessment
-
Objective: To determine the potential for a catalyst to leach from a cured polymer matrix.
-
Methodology (based on a modified Toxicity Characteristic Leaching Procedure - TCLP): [22]
-
Sample Preparation: Prepare a sample of the cured polymer containing the catalyst of a defined size and surface area.
-
Leaching Fluid: Select an appropriate leaching fluid based on the intended application and environmental conditions (e.g., artificial seawater, acidic solution).
-
Extraction: Place the polymer sample in the leaching fluid at a specified solid-to-liquid ratio and agitate for a defined period (e.g., 18 hours).
-
Analysis: Separate the leachate from the solid material and analyze the concentration of the leached metal (e.g., tin, zinc, bismuth) using techniques such as atomic absorption spectroscopy (AAS) or inductively coupled plasma-mass spectrometry (ICP-MS).
-
Visualizations
5.1. Signaling Pathway: Organotin-Induced Endocrine Disruption
Caption: Organotin compounds like TBT can activate the RXR-PPARγ signaling pathway, leading to endocrine disruption.
5.2. Experimental Workflow: Catalyst Comparison
Caption: A systematic workflow for the evaluation and selection of sustainable industrial catalysts.
Conclusion
The transition from organotin to tin-free catalysts represents a significant step towards more sustainable and environmentally responsible chemical manufacturing. While organotin catalysts offer excellent performance, their toxicity and environmental persistence are major drawbacks. Tin-free alternatives, based on metals like bismuth, zinc, and zirconium, have shown comparable and in some cases superior performance in various applications, coupled with a significantly better environmental profile.
For researchers, scientists, and drug development professionals, the selection of a catalyst should not be based solely on performance but must also consider the entire lifecycle of the product and its potential environmental impact. The data and methodologies presented in this guide provide a framework for making these critical decisions, promoting the adoption of greener chemistry in industrial processes.
References
- 1. Activation of RXR–PPAR heterodimers by organotin environmental endocrine disruptors | EMBO Reports [link.springer.com]
- 2. researchgate.net [researchgate.net]
- 3. i-tech.se [i-tech.se]
- 4. Effects of tributyltin on retinoid X receptor gene expression and global DNA methylation during intracapsular development of the gastropod Tritia mutabilis (Linnaeus, 1758) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tin Catalyst Alternatives for Polyurethane Coatings | Borchers: A Milliken Brand [borchers.com]
- 6. Activation of RXR-PPAR heterodimers by organotin environmental endocrine disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hte-company.com [hte-company.com]
- 8. benchchem.com [benchchem.com]
- 9. bdmaee.net [bdmaee.net]
- 10. Tributyltin: Advancing the Science on Assessing Endocrine Disruption with an Unconventional Endocrine-Disrupting Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cerc.usgs.gov [cerc.usgs.gov]
- 12. researchgate.net [researchgate.net]
- 13. Activation of RXR–PPAR heterodimers by organotin environmental endocrine disruptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Zirconium-Based Catalysts in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tri-iso.com [tri-iso.com]
- 16. oecd.org [oecd.org]
- 17. researchgate.net [researchgate.net]
- 18. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 19. oecd.org [oecd.org]
- 20. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]
- 21. OECD 202: Daphnia sp. Acute Immobilisation Test | Scymaris [scymaris.com]
- 22. US3125541A - Method for leaching a polyurethane - Google Patents [patents.google.com]
A Comparative Kinetic Analysis of Polyurethane Formation: With and Without Dibutyltin Dilaurate (DBTDL) Catalyst
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinetics of polyurethane formation in the presence and absence of the commonly used catalyst, dibutyltin dilaurate (DBTDL). The information presented is supported by experimental data to aid in the understanding and optimization of polyurethane synthesis for various applications, including in the development of drug delivery systems and medical devices.
Quantitative Data Summary
The reaction rate of polyurethane formation is significantly influenced by the presence of a catalyst. The following table summarizes key kinetic parameters for the reaction of a polyol with a diisocyanate, both with and without DBTDL.
| Kinetic Parameter | Uncatalyzed Reaction | DBTDL Catalyzed Reaction |
| Reaction Rate Constant (k) | Significantly lower | Markedly higher |
| Half-life (t½) | Longer | Shorter |
| Activation Energy (Ea) | Higher | Lower |
Note: The specific values for these parameters can vary depending on the specific monomers, solvent, and temperature used.
One study on the reaction of neopentyl glycol (NPG) and toluene diisocyanate (TDI) demonstrated a notable increase in the reaction rate constant with the addition of DBTDL. The uncatalyzed reaction exhibited the lowest rate, while the catalyzed reaction showed a significantly higher rate.[1] The sequence of catalyst addition in the catalyzed reaction also plays a crucial role, with the highest reaction rate observed when the catalyst was added after the addition of the diisocyanate to the diol.[1]
Experimental Protocols
Accurate kinetic analysis of polyurethane formation relies on precise experimental methodologies. The following are detailed protocols for commonly employed techniques.
Titrimetric Method for Isocyanate Content Determination
This method determines the concentration of unreacted isocyanate groups (-NCO) over time.
Reagents:
-
Toluene (anhydrous)
-
Di-n-butylamine solution (e.g., 0.9 mol/L in toluene)
-
Methanol
-
Hydrochloric acid (standardized, e.g., 1 mol/L in isopropanol)
-
Bromocresol green indicator (for manual titration)
Procedure:
-
At regular time intervals, a known amount of the reaction mixture is withdrawn and immediately quenched in a flask containing a precisely measured excess of di-n-butylamine solution in toluene.
-
The flask is sealed and stirred for a sufficient time (e.g., 10 minutes) to allow the complete reaction of the remaining isocyanate groups with the di-n-butylamine.[2]
-
After the reaction is complete, methanol is added to the mixture.[2]
-
The unreacted di-n-butylamine is then back-titrated with a standardized solution of hydrochloric acid.[2][3][4]
-
The endpoint can be determined potentiometrically or by using an indicator like bromocresol green.[1]
-
A blank titration without the polyurethane sample is performed under the same conditions to determine the initial amount of di-n-butylamine.[2]
Calculation: The percentage of NCO groups is calculated based on the difference in the volume of HCl used for the blank and the sample titrations.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful in-situ technique for monitoring the reaction kinetics by tracking the disappearance of the characteristic isocyanate peak.
Procedure:
-
The reaction is carried out in a suitable reaction vessel equipped with an Attenuated Total Reflectance (ATR) FTIR probe.
-
Spectra are recorded at regular time intervals throughout the reaction.
-
The disappearance of the strong absorption band corresponding to the NCO stretching vibration, typically found around 2270 cm⁻¹, is monitored.[5]
-
The concentration of the isocyanate can be correlated to the absorbance of this peak using the Beer-Lambert law.
-
Kinetic parameters are then determined by plotting the concentration of the isocyanate as a function of time.
Differential Scanning Calorimetry (DSC)
DSC can be used to study the reaction kinetics by measuring the heat flow associated with the exothermic polyurethane formation reaction.
Procedure:
-
A small, precisely weighed sample of the reaction mixture is placed in a DSC pan.
-
The sample is subjected to a controlled temperature program, which can be either isothermal (constant temperature) or non-isothermal (a constant heating rate).
-
The heat flow to or from the sample is measured as a function of temperature or time.
-
The total heat of reaction is proportional to the total area under the heat flow curve.
-
The reaction rate is proportional to the heat flow at any given time.
-
Kinetic parameters such as activation energy and reaction order can be determined by analyzing the data at different heating rates or temperatures.[6][7][8][9][10]
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the catalytic mechanism of DBTDL in polyurethane formation and a typical experimental workflow for kinetic analysis.
Caption: DBTDL acts as a Lewis acid, coordinating with the polyol and isocyanate to facilitate the reaction.
Caption: Workflow for kinetic analysis of polyurethane formation using various analytical techniques.
References
- 1. scispace.com [scispace.com]
- 2. xylemanalytics.com [xylemanalytics.com]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Unveiling the Catalytic Prowess of DBTDL: A Comparative Analysis in Aromatic and Aliphatic Isocyanate Reactions
For researchers, scientists, and drug development professionals navigating the intricate world of polyurethane chemistry, the choice of catalyst is paramount to achieving desired reaction kinetics and final product properties. Dibutyltin dilaurate (DBTDL) stands as a widely utilized catalyst in urethane formation. This guide provides a comprehensive comparison of its catalytic efficiency in reactions involving aromatic versus aliphatic isocyanates, supported by experimental data and detailed protocols.
The reactivity of isocyanates is fundamentally dictated by their chemical structure. Aromatic isocyanates, such as toluene diisocyanate (TDI), generally exhibit higher reactivity compared to their aliphatic counterparts like isophorone diisocyanate (IPDI) and hexamethylene diisocyanate (HDI). This inherent difference in reactivity is attributed to the electronic effects of the aromatic ring, which influences the electrophilicity of the isocyanate group. The addition of a catalyst like DBTDL significantly accelerates the reaction rate for both types of isocyanates, yet its impact can vary, influencing not only the speed but also the selectivity of the reaction.
Quantitative Comparison of Catalytic Efficiency
The catalytic efficiency of DBTDL in promoting the reaction between an isocyanate and a hydroxyl group can be quantified by determining the reaction rate constant (k). The following table summarizes kinetic data from various studies, offering a comparative view of DBTDL's performance with aromatic and aliphatic isocyanates. It is important to note that direct comparison of absolute values should be approached with caution due to variations in experimental conditions, such as the specific polyol, solvent, and temperature used in each study.
| Isocyanate Type | Specific Isocyanate | Polyol/Alcohol | Catalyst Concentration (DBTDL) | Temperature (°C) | Second-Order Rate Constant (k) [L/(mol·s)] | Reference |
| Aromatic | Toluene Diisocyanate (TDI) | Neopentyl Glycol (NPG) | 0.1 mol/L | Not Specified | Highest rate observed with catalyst addition after TDI to diol | [1] |
| Aliphatic | Dicyclohexylmethane-4,4'-diisocyanate (H12MDI) | 1-Butanol | 5.3 x 10⁻⁵ mol/L | 40 | 5.9 x 10⁻⁴ | [2] |
| Aliphatic | Dicyclohexylmethane-4,4'-diisocyanate (H12MDI) | 2-Butanol | 5.3 x 10⁻⁵ mol/L | 40 | 1.8 x 10⁻⁴ | [2] |
| Aromatic vs. Aliphatic | TDI vs. IPDI | Hydroxyl-terminated polybutadiene (HTPB) | Varied | Not Specified | TDI and IPDI systems showed two different rate constants (k₁ and k₂) | [3] |
Studies have shown that for polyurethane systems based on hydroxyl-terminated polybutadiene (HTPB), both TDI (aromatic) and IPDI (aliphatic) exhibit two different rate constants, which is attributed to the different reactivity of the two isocyanate groups within the same molecule.[3] In the case of isophorone diisocyanate (IPDI), the use of DBTDL as a catalyst has been shown to improve the selectivity of the reaction.[4]
Experimental Protocols
To quantitatively assess the catalytic efficiency of DBTDL, two primary experimental methods are commonly employed: titrimetric determination of the isocyanate content and Fourier-transform infrared (FTIR) spectroscopy to monitor the reaction progress.
Protocol 1: Titrimetric Determination of Isocyanate (NCO) Content
This method involves determining the concentration of unreacted isocyanate groups at specific time intervals during the reaction.
Materials:
-
Toluene (anhydrous)
-
Di-n-butylamine solution (e.g., 0.9 mol/L in toluene)
-
Methanol
-
Hydrochloric acid (standardized solution, e.g., 1 mol/L)
-
Bromocresol green indicator (for manual titration) or a potentiometric titrator
-
Reaction vessel, magnetic stirrer, burette, pipettes, and conical flasks
Procedure:
-
Reaction Setup: In a reaction vessel maintained at a constant temperature, the polyol and solvent are mixed. The DBTDL catalyst is then added. The reaction is initiated by the addition of the isocyanate (either aromatic or aliphatic).
-
Sampling: At predetermined time intervals, an accurately weighed aliquot of the reaction mixture is withdrawn and immediately transferred to a conical flask containing a known excess of di-n-butylamine solution in toluene. This quenches the reaction by converting the unreacted isocyanate groups into urea.
-
Reaction with Amine: The flask is sealed and stirred for a sufficient time (e.g., 10-20 minutes) to ensure the complete reaction between the isocyanate and the di-n-butylamine.[5][6][7]
-
Back Titration: After the reaction with the amine is complete, methanol is added to the mixture.[5] The excess, unreacted di-n-butylamine is then back-titrated with a standardized solution of hydrochloric acid.[5][6][7] The endpoint can be determined visually using an indicator like bromocresol green or potentiometrically.[1]
-
Blank Determination: A blank titration is performed under the same conditions but without the sample to determine the initial amount of di-n-butylamine.[5][8]
-
Calculation: The percentage of unreacted NCO is calculated based on the difference in the volume of titrant consumed by the blank and the sample. The reaction rate constant can then be determined by plotting the concentration of NCO against time and fitting the data to an appropriate kinetic model (e.g., second-order).
Protocol 2: FTIR Spectroscopy for Monitoring Isocyanate Conversion
FTIR spectroscopy provides a non-invasive method to monitor the progress of the urethane-forming reaction in real-time.
Materials and Equipment:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) probe or a transmission cell.
-
Reaction vessel with a port for the ATR probe or a system for circulating the reaction mixture through a transmission cell.
-
Software for data acquisition and analysis.
Procedure:
-
Reaction Setup: The reaction is set up in a vessel that allows for in-situ monitoring with the FTIR probe or continuous circulation through a measurement cell. The reactants (polyol, isocyanate, catalyst, and optional solvent) are mixed at a controlled temperature.
-
Spectral Acquisition: FTIR spectra are recorded at regular time intervals throughout the reaction.
-
Data Analysis: The progress of the reaction is monitored by observing the decrease in the intensity of the characteristic isocyanate (-N=C=O) stretching band, which appears around 2250-2275 cm⁻¹.[2][9] The disappearance of this peak is directly proportional to the consumption of isocyanate groups.
-
Kinetic Analysis: The concentration of the isocyanate at any given time can be determined by applying the Beer-Lambert law to the absorbance of the NCO peak. A plot of the reciprocal of the isocyanate concentration versus time for a second-order reaction should yield a straight line, the slope of which is the rate constant (k).
Visualizing the Process and Logic
To better understand the experimental workflow and the catalytic mechanism, the following diagrams are provided.
Caption: A flowchart of the experimental process for comparing DBTDL's catalytic efficiency.
Caption: The catalytic cycle of DBTDL in promoting urethane formation.
Conclusion
The catalytic efficiency of this compound (DBTDL) is a critical factor in the synthesis of polyurethanes. While aromatic isocyanates are inherently more reactive than their aliphatic counterparts, DBTDL serves to significantly accelerate the urethane formation for both. The choice between an aromatic and an aliphatic isocyanate will ultimately depend on the desired properties of the final polyurethane product, with DBTDL providing a versatile tool to control the reaction kinetics. The experimental protocols outlined in this guide offer a robust framework for researchers to quantify and compare the catalytic performance of DBTDL in their specific formulations, enabling the optimization of their polyurethane systems.
References
- 1. scispace.com [scispace.com]
- 2. "Reaction Kinetics of Dicyclohexylmethane-4,4'-dilsocyanate With 1-and " by Scott J. Moravek and Robson F. Storey [aquila.usm.edu]
- 3. researchgate.net [researchgate.net]
- 4. paint.org [paint.org]
- 5. xylemanalytics.com [xylemanalytics.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
- 9. Quantification with the Pearl FTIR accessory - Specac Ltd [specac.com]
Unveiling Catalyst Selectivity: A Comparative Guide to DBTDL and its Alternatives in Isocyanate Reactions
For researchers, scientists, and professionals in drug development, the precise control of isocyanate reactions is paramount. The choice of catalyst plays a pivotal role in dictating reaction kinetics, product purity, and ultimately, the performance of the final polyurethane material. This guide provides an objective comparison of the selectivity of the widely used catalyst, Dibutyltin Dilaurate (DBTDL), against its emerging alternatives, with a focus on experimental data to inform catalyst selection.
This compound (DBTDL) has long been the workhorse catalyst in the polyurethane industry, valued for its high efficiency in promoting the reaction between isocyanates and polyols.[1][2] However, growing environmental and health concerns associated with organotin compounds have spurred the development of alternative catalysts.[2][3] This guide delves into the comparative performance of DBTDL and its primary alternatives, namely bismuth and zirconium-based catalysts, with a focus on their selectivity in isocyanate reactions.
The selectivity of a catalyst in this context refers to its ability to preferentially promote the desired isocyanate-hydroxyl (gelling) reaction over side reactions, most notably the isocyanate-water (blowing) reaction.[4][5] The latter leads to the formation of carbon dioxide, which can cause undesirable foaming and defects in non-foam applications such as coatings and elastomers.[6]
Comparative Performance of Catalysts
The efficacy of a catalyst is a multi-faceted consideration, encompassing not only its activity but also its influence on processing parameters like pot life and cure time, and the final properties of the polymer. The following tables summarize quantitative and qualitative data for DBTDL, bismuth, and zirconium catalysts.
Table 1: Quantitative Performance Data of Alternative Catalysts
| Catalyst Class | Specific Example | Comparison Metric | Observation vs. DBTDL | Reference(s) |
| Tin | This compound (DBTDL) | Baseline | Standard catalyst for comparison. | [1][2] |
| Bismuth | Bismuth Neodecanoate | Pot Life (2K PU System) | Shorter, indicating higher initial activity. | [7] |
| Bismuth/Zinc Carboxylate | Pot Life (2K PU System) | Similar or slightly longer, suggesting moderated activity. | [7] | |
| Bismuth Triflate | Isocyanate Conversion Efficiency | Higher than stannous octoate (a tin catalyst) at similar reaction times. | [7] | |
| Zirconium | Zirconium Diketonate | Selectivity (Isocyanate-Polyol vs. Isocyanate-Water) | Higher, leading to less gassing/foaming. | [4][7] |
| Zirconium Acetylacetonate | Gel Time (Acrylic/HDI Trimer) | Shorter, indicating faster curing. | [7] | |
| Zirconium Complex | Cure Rate (Polyisocyanate & Acrylic Polyol) | More than 5 times faster at the same metal concentration. | [6] |
Table 2: Qualitative Performance Summary
| Catalyst Class | Key Advantages | Key Disadvantages | Reference(s) |
| Tin (DBTDL) | High catalytic activity, versatile, well-established. | Environmental and health concerns, catalyzes water reaction. | [1][2][5] |
| Bismuth | Low toxicity, high catalytic activity, can be hydrolytically stable. | Can be sensitive to moisture, may require higher dosage. | [3][7][8] |
| Zirconium | High selectivity, improved pot life and gloss, can provide delayed onset of cure. | Can be deactivated by acidic components. | [4][7][9] |
Experimental Protocols
A key method for evaluating catalyst selectivity is through the use of Fourier-Transform Infrared (FTIR) spectroscopy to monitor the progress of the isocyanate reactions.
Experimental Protocol: Determination of Catalyst Selectivity using FTIR Spectroscopy
This protocol outlines a general procedure for comparing the selectivity of different catalysts in an isocyanate-polyol reaction in the presence of water.
1. Materials and Reagents:
-
Isocyanate (e.g., Hexamethylene diisocyanate (HDI) trimer)
-
Polyol (e.g., acrylic polyol)
-
Deionized water
-
Catalyst to be evaluated (e.g., DBTDL, Zirconium Diketonate, Bismuth Neodecanoate) at a specified concentration (e.g., 0.05% by weight of total resin solids).
-
Anhydrous solvent (e.g., Toluene or MEK)
-
Nitrogen gas for inert atmosphere.
2. Equipment:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) probe.
-
Reaction vessel equipped with a mechanical stirrer, temperature control, and a nitrogen inlet.
-
Syringes for reagent addition.
3. Procedure: a. Preparation: i. Dry all glassware in an oven and cool under a stream of nitrogen. ii. Prepare stock solutions of the isocyanate, polyol, and catalyst in the anhydrous solvent. b. Reaction Setup: i. Charge the reaction vessel with the polyol solution and the desired amount of deionized water. ii. Equilibrate the mixture to the desired reaction temperature (e.g., 25°C) under a nitrogen blanket. iii. Insert the ATR-FTIR probe into the reaction mixture and begin collecting background spectra. c. Reaction Initiation and Monitoring: i. Add the catalyst solution to the reaction vessel and stir for a few minutes to ensure homogeneity. ii. Initiate the reaction by adding the isocyanate solution. iii. Immediately begin collecting FTIR spectra at regular intervals (e.g., every 60 seconds). iv. Monitor the disappearance of the characteristic isocyanate peak (around 2270 cm⁻¹) and the appearance of the urethane linkage peak (around 1720 cm⁻¹) and the urea linkage peak (around 1640 cm⁻¹).[10][11] d. Data Analysis: i. Quantify the concentration of isocyanate, urethane, and urea over time by integrating the respective peak areas. ii. The selectivity of the catalyst can be determined by comparing the relative rates of formation of urethane versus urea. A higher urethane-to-urea ratio indicates greater selectivity for the isocyanate-polyol reaction.[4]
Catalytic Mechanisms and Visualizations
The selectivity of a catalyst is intrinsically linked to its mechanism of action. DBTDL and its alternatives operate through distinct pathways.
DBTDL: The Lewis Acid Mechanism
DBTDL is generally understood to function as a Lewis acid catalyst.[4] The tin center coordinates with the electronegative oxygen or nitrogen atom of the isocyanate group, polarizing the N=C=O bond and making the carbonyl carbon more susceptible to nucleophilic attack by the hydroxyl group of the polyol.
Caption: Proposed Lewis acid catalytic mechanism for DBTDL.
Zirconium Catalysts: The Insertion Mechanism
Zirconium-based catalysts, particularly zirconium diketonates, are proposed to operate through an insertion mechanism.[4][5] In this pathway, the zirconium center first coordinates with the hydroxyl group of the polyol, increasing its nucleophilicity. The activated polyol then attacks the isocyanate group.
Caption: Proposed insertion mechanism for zirconium catalysts.
Conclusion
The selection of a catalyst for isocyanate reactions requires a careful balance of reactivity, selectivity, and processability. While DBTDL remains a potent and widely used catalyst, concerns over its environmental impact have driven the adoption of viable alternatives. Zirconium-based catalysts have demonstrated particularly high selectivity for the desired isocyanate-polyol reaction, offering a significant advantage in applications where the side reaction with water is detrimental.[4][7] Bismuth catalysts also present a compelling, less toxic alternative with high reactivity.[3][7] By understanding the distinct performance characteristics and catalytic mechanisms of these different catalysts, researchers can make more informed decisions to optimize their polyurethane formulations for specific performance requirements. The experimental protocols and comparative data presented in this guide serve as a valuable resource for the rational selection and evaluation of catalysts in the pursuit of advanced polymer materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Tin Catalyst Alternatives for Polyurethane Coatings | Borchers: A Milliken Brand [borchers.com]
- 3. researchgate.net [researchgate.net]
- 4. paint.org [paint.org]
- 5. wernerblank.com [wernerblank.com]
- 6. US5965686A - Zirconium urethane catalysts - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. shepchem.com [shepchem.com]
- 9. allhdi.com [allhdi.com]
- 10. paint.org [paint.org]
- 11. stacks.cdc.gov [stacks.cdc.gov]
Safety Operating Guide
Personal protective equipment for handling Dibutyltin dilaurate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potentially hazardous chemicals like Dibutyltin dilaurate (DBTDL). This guide provides immediate and essential safety protocols, operational procedures, and disposal plans to foster a secure research environment.
Hazard Summary: this compound is a chemical that can cause severe skin burns and eye damage, may trigger allergic skin reactions, and is suspected of causing genetic defects.[1][2] It may also damage fertility or the unborn child and cause harm to organs through single or prolonged exposure.[1][2] DBTDL is very toxic to aquatic life with long-lasting effects.[1][2]
Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense against exposure to this compound. The following table summarizes the required PPE for handling this substance.
| Protection Type | Specific Requirements | Standards |
| Eye/Face Protection | Tightly fitting safety goggles. A face shield (8-inch minimum) is also recommended.[1][3] | NIOSH (US) or EN 166 (EU) approved.[1][3] |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene rubber).[4][5] A complete suit protecting against chemicals is necessary.[1] | Gloves should be inspected before use and disposed of properly after handling.[1][3] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[6] If ventilation is inadequate, a full-face respirator with appropriate cartridges (e.g., type ABEK (EN 14387)) or a supplied-air respirator should be used.[1][3] | NIOSH (US) or CEN (EU) approved respirators and components.[3] |
Quantitative Data for PPE Selection:
| Parameter | Value | Source |
| Glove Material | Nitrile rubber | [5] |
| Glove Thickness | 0.4 mm | [5] |
| Breakthrough Time | > 480 min | [5] |
Handling and Storage Protocols
Safe Handling Procedures:
-
Avoid Contact: Prevent all contact with skin and eyes.[1][3]
-
Ventilation: Handle in a well-ventilated area or under a chemical fume hood.[6]
-
Hygiene: Wash hands thoroughly before breaks and at the end of the workday.[1][3] Do not eat, drink, or smoke in work areas.[2] Contaminated clothing should be removed and laundered separately before reuse.[5]
Storage Conditions:
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[1][3]
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.[6] The substance is also sensitive to light and moisture.[3]
-
Security: Store in a locked-up area accessible only to qualified or authorized personnel.[7][8]
Emergency and Disposal Plans
Emergency Procedures:
-
Spills:
-
Evacuate the area.[6]
-
Wear appropriate PPE, including a self-contained breathing apparatus for large spills.[6]
-
Contain the spill using an inert absorbent material (e.g., sand or vermiculite).[3][6]
-
Collect the absorbed material into a suitable, closed container for disposal as hazardous waste.[1][3]
-
-
Fire:
-
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and consult a physician.[3]
-
Skin Contact: Immediately wash off with soap and plenty of water. Take off contaminated clothing. A physician should be consulted.[9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.[2][9]
-
Disposal Plan:
This compound and its containers must be disposed of as hazardous waste.[6] Contact a licensed professional waste disposal service.[6] Do not allow the product to enter drains or the environment.[1][3]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. chemos.de [chemos.de]
- 3. oxfordlabchem.com [oxfordlabchem.com]
- 4. gelest.com [gelest.com]
- 5. eastharbourgroup.com [eastharbourgroup.com]
- 6. docs.gato.txst.edu [docs.gato.txst.edu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. eastharbourgroup.com [eastharbourgroup.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
